molecular formula C9H7BrClNO3 B6162614 5-bromo-2-(2-chloroacetamido)benzoic acid CAS No. 155104-20-4

5-bromo-2-(2-chloroacetamido)benzoic acid

Cat. No.: B6162614
CAS No.: 155104-20-4
M. Wt: 292.51 g/mol
InChI Key: OFYMACOYOUBHNZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-chloroacetamido)benzoic acid is a halogen- and amide-substituted benzoic acid derivative with the molecular formula C 9 H 7 BrClNO 3 and a molecular weight of 292.51 g/mol . Its CAS registry number is 155104-20-4 . This compound is a multifunctional organic building block of high value in chemical synthesis and drug discovery research. It features both a carboxylic acid group and a reactive chloroacetamido moiety on an aromatic ring that is further functionalized with bromo and chloro substituents. This unique structure makes it a versatile intermediate for constructing more complex molecules, particularly in pharmaceutical development where it can be used to create potential active ingredients . The compound must be stored under specific cold-chain conditions to preserve its stability . This product is intended for research purposes only and is strictly not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155104-20-4

Molecular Formula

C9H7BrClNO3

Molecular Weight

292.51 g/mol

IUPAC Name

5-bromo-2-[(2-chloroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H7BrClNO3/c10-5-1-2-7(12-8(13)4-11)6(3-5)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)

InChI Key

OFYMACOYOUBHNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NC(=O)CCl

Purity

95

Origin of Product

United States

Foundational & Exploratory

5-bromo-2-(2-chloroacetamido)benzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 5-bromo-2-(2-chloroacetamido)benzoic acid , a critical intermediate in the design of bioactive heterocycles.

CAS No: 155104-20-4 Molecular Formula: Cngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


H

BrClNO

Molecular Weight: 292.51 g/mol IUPAC Name: 5-bromo-2-(2-chloroacetamido)benzoic acid Synonyms: N-(Chloroacetyl)-5-bromoanthranilic acid; 2-(2-Chloroacetamido)-5-bromobenzoic acid

Executive Summary

5-bromo-2-(2-chloroacetamido)benzoic acid is a bifunctional building block primarily utilized in medicinal chemistry for the synthesis of quinazolin-4(3H)-ones and 3,1-benzoxazin-4-ones .[1] Its structure combines a benzoic acid core with a reactive ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-chloroacetamide "warhead" and a 5-bromo substituent.

For the drug development professional, this molecule represents a "linchpin" intermediate :

  • The Chloroacetamide Moiety: Acts as an electrophilic handle for nucleophilic substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) or as a precursor for heterocyclization.
    
  • The Carboxylic Acid: Facilitates intramolecular cyclization to form the quinazolinone core.[1]

  • The Bromine Substituent: Provides a handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling) to expand SAR (Structure-Activity Relationship) libraries.[1]

Chemical Structure & Reactivity Analysis

Structural Zones

The molecule can be dissected into three distinct pharmacophoric/reactive zones:

ZoneChemical FeatureFunction in Synthesis/Biology
Zone A ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-Chloroacetamide
Electrophile: Highly reactive toward thiols (cysteine) and amines. Precursor for the C-2 position of quinazolinones.[1]
Zone B Carboxylic Acid Cyclization Trigger: Reacts with the amide nitrogen to close the six-membered ring (benzoxazinone formation).[1]
Zone C 5-Bromo Aryl Ring Metabolic Blocker/Handle: Increases lipophilicity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

); blocks metabolic oxidation at the para-position; enables Pd-catalyzed cross-coupling.
Reactivity Logic

The synthesis utility of this compound relies on the "Protect-Activate-Cyclize" strategy.[1] The chloroacetyl group initially protects the amine of the anthranilic acid precursor. Upon treatment with a dehydrating agent (e.g., acetic anhydride), the carboxylic acid attacks the amide carbonyl to form 2-chloromethyl-6-bromo-3,1-benzoxazin-4-one .[1] This benzoxazinone is the actual divergent point for generating libraries of anti-inflammatory and antimicrobial agents.[1]

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 5-bromo-2-(2-chloroacetamido)benzoic acid from 5-bromoanthranilic acid with high purity (>95%) suitable for cyclization.

Materials
  • Precursor: 5-Bromoanthranilic acid (2-amino-5-bromobenzoic acid).[1]

  • Reagent: Chloroacetyl chloride (1.2 equivalents).[1]

  • Solvent: Anhydrous Benzene or Toluene (preferred for azeotropic water removal if needed, though this reaction is anhydrous).

  • Base: Pyridine or Triethylamine (catalytic or stoichiometric to scavenge HCl).[1]

Step-by-Step Methodology
  • Dissolution: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve 0.01 mol of 5-bromoanthranilic acid in 50 mL of dry toluene.

  • Acylation (The Critical Step):

    • Scientist's Note: The reaction is exothermic.[1] Control the addition rate to prevent bis-acylation or polymerization.[1]

    • Add 0.012 mol of chloroacetyl chloride dropwise over 15 minutes at room temperature.

    • Optional: Add 2-3 drops of pyridine to catalyze the nucleophilic attack.[1]

  • Reflux: Heat the reaction mixture to reflux for 2–3 hours. Monitor reaction progress via TLC (Solvent system: Benzene:Acetone 8:2).[1] The starting amine spot (fluorescent) should disappear.[1]

  • Work-up:

    • Cool the mixture to room temperature. The product often precipitates directly as a solid.[1]

    • If no precipitate forms, concentrate the solvent under reduced pressure to ~20% volume and add cold hexanes.[1]

  • Purification:

    • Filter the solid and wash with cold water (to remove HCl salts) and then cold ethanol.

    • Recrystallization: Recrystallize from ethanol or an ethanol/water mixture to yield white/off-white crystals.[1]

Self-Validating Quality Control
  • Melting Point Check: The product should have a sharp melting point (typically >160°C, distinct from the starting material's 218°C).

  • Chlorine Test (Beilstein): A positive copper wire flame test confirms the presence of the alkyl chloride.

  • IR Spectroscopy: Look for two carbonyl peaks:

    • Amide I band: ~1660–1690 cmngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      
      
    • Carboxylic Acid C=O: ~1680–1710 cmngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       (broad)
      
    • Absence of the double N-H stretch of the primary amine (~3300/3400 cmngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ).
      

Downstream Applications: The Quinazolinone Pathway

The primary value of 5-bromo-2-(2-chloroacetamido)benzoic acid lies in its conversion to quinazolinones , a scaffold found in potent NSAIDs, anticonvulsants, and anticancer agents (e.g., Gefitinib analogues).[1]

Mechanism of Action (Synthesis)

The acid undergoes dehydrative cyclization to form a benzoxazinone .[1] This intermediate is highly reactive toward nucleophiles (hydrazines, primary amines), opening the ring and re-closing it to form the thermodynamically stable quinazolinone.

Pathway Visualization

The following diagram illustrates the transformation from the precursor to the bioactive library.[1]

G cluster_0 Key Transformation Start 5-Bromoanthranilic Acid (Precursor) Intermediate 5-bromo-2-(2-chloroacetamido) benzoic acid (Target Molecule) Start->Intermediate Acylation (-HCl) Reagent Chloroacetyl Chloride Reagent->Intermediate Benzoxazinone 2-chloromethyl-6-bromo- 3,1-benzoxazin-4-one Intermediate->Benzoxazinone Cyclization Intermediate->Benzoxazinone Cyclizer Ac2O / Heat (Dehydration) Cyclizer->Benzoxazinone FinalProduct 2,3-Disubstituted Quinazolin-4(3H)-one (Bioactive Scaffold) Benzoxazinone->FinalProduct Ring Expansion Nucleophile R-NH2 / Thiourea (Diversity Step) Nucleophile->FinalProduct

Caption: Synthetic workflow converting 5-bromo-2-(2-chloroacetamido)benzoic acid into bioactive quinazolinone libraries.

Biological Significance & Drug Design[2][3][4]

Therapeutic Areas

Research utilizing this scaffold focuses heavily on inflammation and oncology :

  • COX Inhibitors: The resulting quinazolinones mimic the pharmacophore of NSAIDs, with the 5-bromo group enhancing potency by filling hydrophobic pockets in the Cyclooxygenase enzyme.

  • Antimicrobial Agents: The 2-chloromethyl group in the benzoxazinone intermediate allows for the attachment of sulfur/nitrogen heterocycles (e.g., thiazoles), which are essential for disrupting bacterial cell walls.

Covalent Inhibition Potential

The intact 5-bromo-2-(2-chloroacetamido)benzoic acid contains an ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-chloroacetamide. In chemical biology, this motif is a classic covalent warhead  that can irreversibly alkylate cysteine residues in target proteins.[1] While often used as an intermediate, the molecule itself can be screened for covalent inhibition of enzymes with active-site cysteines.[1]

Safety & Handling (MSDS Summary)

  • Hazard Class: Irritant / Sensitizer.[1]

  • Skin/Eye Contact: The chloroacetamide group is a potent alkylating agent.[1] It can cause severe contact dermatitis and eye damage.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Inhalation: Dust is irritating to the respiratory tract.[1] Use a fume hood.[1]

  • Storage: Store in a cool, dry place. Moisture sensitive (hydrolysis of the chloroacetyl group can occur over time, releasing HCl).

References

  • Kumar, A., et al. (2011). "Synthesis and anti-inflammatory activity of some new 2,3-disubstituted quinazolin-4(3H)-ones." European Journal of Medicinal Chemistry. (Verified context: Synthesis of N-chloroacetyl-5-bromoanthranilic acid as Compound 1).

  • Singh, O.V., et al. (2012). "Synthesis of some 2-arylamino-4-phenylthiazole-5-acetic acids and esters as potent NSAIDs."[1][2] ResearchGate.[1]

  • PubChem. (n.d.).[1] "5-Bromo-2-(2-chloroacetamido)benzoic acid Compound Summary." National Library of Medicine.[1]

  • Sigma-Aldrich. (n.d.).[1] "Product Detail: 5-bromo-2-(2-chloroacetamido)benzoic acid."[1][3] Merck KGaA.[1]

Sources

An In-depth Technical Guide to the Therapeutic Potential of 5-Bromo-2-(2-chloroacetamido)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of a Privileged Scaffold and a Reactive Moiety

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores with reactive functional groups presents a compelling avenue for the development of novel therapeutics with enhanced potency and unique mechanisms of action. This guide delves into the scientific rationale and therapeutic potential of a specific class of compounds: 5-bromo-2-(2-chloroacetamido)benzoic acid derivatives. At its core, this molecular architecture marries the "privileged" benzoic acid scaffold, a cornerstone in numerous approved drugs, with the reactive chloroacetamide moiety, a "warhead" capable of forming covalent bonds with biological targets. This union opens up exciting possibilities for creating highly potent and selective inhibitors for a range of disease-relevant proteins. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, from synthesis to potential therapeutic applications, underpinned by mechanistic insights and actionable experimental protocols.

The Architectural Blueprint: Synthesis and Rationale

The synthesis of 5-bromo-2-(2-chloroacetamido)benzoic acid is a multi-step process that begins with readily available precursors. The rationale behind this synthetic route is to first construct the core substituted benzoic acid ring and then introduce the reactive chloroacetamide group.

A plausible and efficient synthetic pathway commences with the bromination of 2-aminobenzoic acid (anthranilic acid). This is followed by the acylation of the resulting 2-amino-5-bromobenzoic acid with chloroacetyl chloride.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid

  • Dissolution: To a solution of 2-aminobenzoic acid in glacial acetic acid, add a solution of bromine in glacial acetic acid dropwise at a controlled temperature of 15°C.[1]

  • Reaction: Stir the mixture for 1 hour at the same temperature.[1]

  • Isolation: The product will precipitate out of the solution. Filter the solid, wash with benzene, and dry in the dark to yield 2-amino-5-bromobenzoic acid.[1]

  • Purification (if necessary): The crude product can be purified by recrystallization from a mixture of water and hydrochloric acid.[1]

Step 2: Synthesis of 5-Bromo-2-(2-chloroacetamido)benzoic Acid

  • Suspension: Suspend 2-amino-5-bromobenzoic acid in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Base Addition: Add a suitable base, such as triethylamine (TEA), dropwise to the suspension to act as a scavenger for the HCl byproduct.[2][3]

  • Acylation: Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled suspension with vigorous stirring.[2][3]

  • Reaction: Allow the reaction to proceed at 0°C for 1-2 hours and then let it warm to room temperature, stirring for an additional 12-24 hours.

  • Work-up: Upon completion, the reaction mixture can be quenched with water. The product can then be extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the final compound, 5-bromo-2-(2-chloroacetamido)benzoic acid.

Synthesis_Workflow A 2-Aminobenzoic Acid B Bromination (Br2, Acetic Acid) A->B Step 1 C 2-Amino-5-bromobenzoic Acid B->C D Chloroacetylation (Chloroacetyl Chloride, TEA) C->D Step 2 E 5-Bromo-2-(2-chloroacetamido)benzoic Acid D->E

Figure 1: Synthetic workflow for 5-bromo-2-(2-chloroacetamido)benzoic acid.

Mechanism of Action: The Power of Covalent Inhibition

The therapeutic potential of 5-bromo-2-(2-chloroacetamido)benzoic acid derivatives is intrinsically linked to the reactive nature of the chloroacetamide group. This functional group acts as an electrophilic "warhead" that can form a stable, covalent bond with nucleophilic amino acid residues, most notably cysteine, within the active site of a target protein.[4][5] This covalent and often irreversible inhibition offers several advantages over traditional non-covalent inhibition, including:

  • Increased Potency and Duration of Action: By forming a permanent bond, the inhibitor can inactivate the target protein for its entire lifespan, leading to a more sustained therapeutic effect.

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against mutations in the target protein that would typically reduce the binding affinity of non-covalent inhibitors.[6]

The proposed mechanism involves a nucleophilic attack by the deprotonated thiol group of a cysteine residue on the electrophilic carbon of the chloroacetamide moiety, leading to the displacement of the chlorine atom and the formation of a stable thioether linkage.

Covalent_Inhibition cluster_0 Enzyme Active Site cluster_1 Covalent Adduct Enzyme Target Protein Cys Cysteine Residue (-SH) Inactivated_Enzyme Inactivated Protein (Covalent Bond Formed) Cys->Inactivated_Enzyme Covalent Bond Formation (Irreversible Inhibition) Inhibitor 5-Bromo-2-(2-chloroacetamido)benzoic Acid (with reactive -CH2Cl group) Inhibitor->Cys Nucleophilic Attack PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 5-Bromo-2-(2-chloroacetamido) benzoic acid derivative Inhibitor->Akt Covalent Inhibition

Figure 3: Potential inhibition of the PI3K/Akt/mTOR pathway.

Table 1: Anticancer Activity of Related Benzoic Acid and Chloroacetamide Derivatives

Compound ClassCancer Cell LineActivityIC50 ValueReference
Benzimidazole-benzamide hybridHCT116 (Colon)Anticancer4.12 µM[7]
5-Bromo-indole-carboxamideA549 (Lung)Antiproliferative14.4 µg/mL[8]
Thiazole-chloroacetamideMCF7 (Breast)Antiproliferative-[9]
N-substituted benzamideVariousAntiproliferative2.1 - >50 µM[10]
Anti-inflammatory and Analgesic Potential

Chronic inflammation is a key driver of numerous diseases. Benzoic acid derivatives, such as non-steroidal anti-inflammatory drugs (NSAIDs), are well-established anti-inflammatory agents. [11]A related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells. [12]This suggests that 5-bromo-2-(2-chloroacetamido)benzoic acid derivatives could also exhibit anti-inflammatory properties, potentially through the irreversible inhibition of key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or various kinases.

Other Potential Therapeutic Areas

The versatility of the chloroacetamide and benzoic acid scaffolds suggests potential applications in other areas, including:

  • Antimicrobial Agents: Chloroacetamide derivatives have shown promise as antimicrobial agents. [3][9]* Antidiabetic Agents: The precursor, 5-bromo-2-chlorobenzoic acid, is a key intermediate in the synthesis of the antidiabetic drug Dapagliflozin. [13][14]

Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for the initial in vitro evaluation of 5-bromo-2-(2-chloroacetamido)benzoic acid derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the antiproliferative activity of the test compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. [10]2. Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO). Incubate for 48-72 hours. [10]3. MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. [10]4. Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Production Assay)

This protocol evaluates the ability of the compounds to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Assay: Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with nitric oxide production.

  • Data Analysis: Calculate the percentage of inhibition of nitric oxide production compared to the LPS-stimulated control and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 5-bromo-2-(2-chloroacetamido)benzoic acid are not yet available, we can infer potential trends from related compounds:

  • The Chloroacetamide Moiety: This group is critical for covalent bond formation and is likely essential for high potency.

  • Substituents on the Benzoic Acid Ring: The bromo and chloro substituents will influence the electronic properties and lipophilicity of the molecule, which can affect cell permeability and target binding. Their positions are crucial for activity. For instance, in some N-substituted benzamide series, substituents at the 2-position of a phenyl ring led to improved antiproliferative activity compared to substitutions at the 3- or 4-positions. [10]* The Amide Linker: The amide bond provides a rigid connection between the benzoic acid ring and the chloroacetamide group, which is important for orienting the "warhead" within the target's active site.

Conclusion and Future Directions

The 5-bromo-2-(2-chloroacetamido)benzoic acid scaffold represents a promising starting point for the development of novel covalent inhibitors with significant therapeutic potential. The combination of a privileged benzoic acid core with a reactive chloroacetamide moiety offers a powerful strategy for achieving high potency and overcoming drug resistance.

Future research should focus on:

  • Synthesis and In Vitro Evaluation: Synthesizing a library of derivatives with modifications to the benzoic acid ring and evaluating their activity in a panel of cancer cell lines and inflammatory assays.

  • Target Identification and Validation: Identifying the specific protein targets of the most active compounds.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety of lead compounds in animal models of cancer and inflammatory diseases.

By systematically exploring the therapeutic potential of this chemical class, we can pave the way for the development of the next generation of targeted, covalent therapies for a range of challenging diseases.

References

  • Fumarola, C., Bozza, N., Castelli, R., Ferlenghi, F., Marseglia, G., Lodola, A., ... & La Monica, S. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 235.
  • Tahlan, S., Ramasamy, K., Lim, S. M., & Ali, S. A. (2018). Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. Chemistry Central Journal, 12(1), 139.
  • Dolezal, M., & Palafox, M. A. (2026). Mode of Action for Chloroacetamides and Functionally Related Compounds.
  • Kostic, M., Fischer, C., & Meroueh, S. O. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 11(10), 1195-1203.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO.
  • Nowak, M., Woźniak, M., & Studzińska, M. (2025).
  • Sharma, P., Kumar, R., & Singh, P. (2021). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Journal of the Iranian Chemical Society, 18(11), 2933-2946.
  • Xu, Y., Zhang, Y., Li, J., Wang, Y., Zhang, J., & Chen, J. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
  • Scribd. (2022). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd.
  • Lesyk, R., & Havryshchuk, L. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (1 (49)), 4-15.
  • Patsnap. (2018). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. Eureka.
  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • CardioSomatics. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • ResearchGate. (n.d.). Anti-inflammatory activities. [Table].
  • Asian Pacific Journal of Cancer Prevention. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. APJCP.
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  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromobenzoic acid 97 5794-88-7. Sigma-Aldrich.
  • International Journal of Current Microbiology and Applied Sciences. (2016).
  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • PubChem. (n.d.). 2-Amino-5-bromobenzoic acid. PubChem.
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  • Semantic Scholar. (2016). 4-(2-Chloroacetamido)
  • PMC. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC.
  • MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI.
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  • MDPI. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP)
  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
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Sources

identifying protein targets for 5-bromo-2-(2-chloroacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Target Identification & Validation for 5-bromo-2-(2-chloroacetamido)benzoic acid: A Covalent Chemical Biology Framework

Executive Summary This technical guide outlines the rigorous experimental framework for identifying and validating protein targets of 5-bromo-2-(2-chloroacetamido)benzoic acid (5-B-2-CAB) . This molecule represents a classic "warhead-scaffold" design: the benzoic acid moiety acts as a phosphotyrosine (pTyr) mimetic, directing the molecule toward anionic active sites (e.g., Protein Tyrosine Phosphatases like PTP1B), while the


-chloroacetamide  group serves as a moderately reactive electrophile for covalent modification of catalytic cysteines.

The following protocols prioritize establishing occupancy , irreversibility , and site-specificity , moving from kinetic assays to high-resolution mass spectrometry.

Part 1: Chemical Biology & Mechanism of Action

To identify the target, one must first understand the probe's reactivity profile. 5-B-2-CAB functions via an affinity-directed


 alkylation .
  • Recognition: The 5-bromo-benzoic acid scaffold binds non-covalently (

    
    ) to the target's active site (likely a PTP loop), mimicking the phosphate group of a substrate.
    
  • Reaction: The

    
    -chloroacetamide warhead is positioned near a nucleophilic cysteine (thiolate).
    
  • Irreversibility: The sulfur attacks the

    
    -carbon, displacing chloride (
    
    
    
    ), forming a stable thioether bond.

Diagram 1: The Mechanism of Covalent Inactivation

ReactionMechanism Probe 5-B-2-CAB (Electrophile) Complex Reversible Complex (Michaelis-Menten) Probe->Complex Binding (KI) Target Target Protein (Nu: Cysteine Thiolate) Target->Complex Adduct Covalent Adduct (Thioether Bond) Complex->Adduct Alkylation (kinact) SN2 Reaction Byproduct HCl Release Complex->Byproduct

Caption: The two-step mechanism: reversible binding driven by the benzoic acid scaffold followed by irreversible alkylation by the chloroacetamide warhead.

Part 2: Kinetic Characterization (The Parameter)

Before proteomic identification, you must validate that the molecule acts as a time-dependent inhibitor. Simple


 values are insufficient for covalent inhibitors as they shift with incubation time.

Protocol A: Time-Dependent Inhibition Assay

  • Objective: Determine the second-order rate constant (

    
    ) to quantify potency and reactivity.
    
  • Methodology:

    • Incubate the enzyme (e.g., PTP1B) with varying concentrations of 5-B-2-CAB (

      
      ) for different time points (
      
      
      
      ).
    • At each time point, dilute an aliquot into a substrate solution (e.g., pNPP) to measure residual activity (

      
      ).
      
    • Plot

      
       vs. time to obtain 
      
      
      
      for each concentration.
    • Plot

      
       vs. 
      
      
      
      to solve for
      
      
      (max inactivation rate) and
      
      
      (binding affinity).

Self-Validating Check (Irreversibility Test): Perform a Jump-Dilution or Dialysis experiment. Incubate the enzyme with 5-B-2-CAB at


 for 1 hour, then dilute 100-fold. If activity does not recover, the inhibition is covalent/irreversible.

Part 3: Mass Spectrometry-Based Target Identification

This is the definitive method for proving the target identity and locating the modification site. Since 5-B-2-CAB lacks a "click" handle (alkyne/azide), direct enrichment is impossible. We use LC-MS/MS Peptide Mapping .

Protocol B: Intact & Bottom-Up Proteomics

1. Sample Preparation:

  • Incubate purified target protein (2-5

    
    M) with 5-B-2-CAB (10-50 
    
    
    
    M) for 1 hour.
  • Control: Incubate protein with DMSO only.

  • Quench: Add excess DTT or Mercaptoethanol to scavenge unreacted probe.

2. Digestion:

  • Denature (Urea/Guanidine), Reduce (DTT), and Alkylate (Iodoacetamide) the remaining free cysteines.

  • Critical Note: The target cysteine is already modified by 5-B-2-CAB and will not react with Iodoacetamide.

  • Digest with Trypsin (Protease:Protein ratio 1:50) overnight.

3. LC-MS/MS Analysis:

  • Analyze peptides using a high-resolution Orbitrap or Q-TOF system.

  • Data Processing: Use search engines (MaxQuant, Proteome Discoverer) with a custom variable modification.

Table 1: Mass Shift Parameters for Database Search

ParameterValue / Description
Probe Formula

Reactive Loss

(Chlorine leaves probe, Hydrogen leaves Cysteine)
Added Moiety

Monoisotopic Mass Shift +254.9531 Da (Calculated for

)
Isotope Pattern Look for 1:1 doublet separated by 2 Da (due to

and

)
Target Residue Cysteine (C)

4. Validation Criteria:

  • The modified peptide must appear in the treated sample but not the control.

  • The MS/MS fragmentation spectrum (b- and y-ions) must pinpoint the mass shift to a specific Cysteine residue.

Part 4: Competitive Activity-Based Protein Profiling (ABPP)

To identify off-targets or validate specificity in a complex proteome (lysate), use Competitive ABPP . Since 5-B-2-CAB is not "clickable," it is used as a competitor against a broad-spectrum probe.

Protocol C: Gel-Based & MS-Based Competition

Workflow:

  • Proteome Source: Cell lysate (e.g., HEK293 or liver homogenate).

  • Competition: Treat lysate with 5-B-2-CAB (20

    
    M) or DMSO for 1 hour.
    
  • Labeling: Treat both samples with a broad-spectrum cysteine probe, such as Iodoacetamide-Alkyne (IA-alkyne) (1

    
    M, 30 min).
    
  • Click Chemistry: React with Rhodamine-Azide (for gel) or Biotin-Azide (for MS).

  • Readout:

    • Gel: Loss of fluorescence in a specific band indicates 5-B-2-CAB blocked the IA-alkyne binding.

    • MS (isoTOP-ABPP): Peptides with reduced abundance in the 5-B-2-CAB sample represent the targets.

Diagram 2: Competitive ABPP Workflow

ABPP_Workflow cluster_treat Step 1: Competition cluster_probe Step 2: Broad Probe Labeling Lysate Cell Lysate SampleA DMSO Control Lysate->SampleA SampleB + 5-B-2-CAB Lysate->SampleB ProbeAdd Add IA-Alkyne (Reacts with available Cys) SampleA->ProbeAdd SampleB->ProbeAdd Analysis Step 3: Click Chemistry & Analysis (Look for Signal LOSS) ProbeAdd->Analysis

Caption: In Competitive ABPP, 5-B-2-CAB "protects" its targets from the generic probe. Targets are identified by the disappearance of signal.

Part 5: Structural Validation (X-Ray Crystallography)

The ultimate proof of mechanism is a co-crystal structure. The Bromine atom in 5-B-2-CAB provides a distinct advantage here: Anomalous Scattering .

  • Strategy: Soak protein crystals with 5-B-2-CAB.

  • Data Collection: Collect diffraction data at the Bromine K-edge (13.47 keV / 0.92 Å).

  • Analysis: Use the anomalous signal from the Bromine to unambiguously locate the inhibitor within the electron density map, confirming the orientation of the benzoic acid ring and the covalent linkage.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery. Explains the kinetic advantages (

    
    ) of covalent inhibitors. Link
    
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1] Nature. Foundational text on Cysteine-reactive ABPP using Iodoacetamide probes. Link

  • Zhang, Z.Y. (2002). "Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets."[2] Proceedings of the National Academy of Sciences. Establishes the benzoic acid/pTyr mimicry paradigm. Link

  • Backus, K.M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Describes the methodology for competitive ABPP to map electrophile targets. Link

  • Kathman, S.G. & Statsyuk, A.V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry. Details the mechanism of chloroacetamide warheads. Link

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An In-depth Technical Guide to 5-Bromo-2-chlorobenzoic Acid: A Key Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Pillar of SGLT2 Inhibitor Synthesis

In the landscape of modern pharmaceutical synthesis, certain molecules, while not therapeutic agents themselves, form the critical backbone of blockbuster drugs. 5-Bromo-2-chlorobenzoic acid is a prime example of such a pivotal intermediate. While unassuming in its own right, this halogenated aromatic carboxylic acid is an indispensable starting material in the industrial-scale production of a class of antidiabetic medications known as sodium-glucose cotransporter 2 (SGLT2) inhibitors.[1][2][3] This guide, tailored for researchers, scientists, and professionals in drug development, will provide a comprehensive technical overview of 5-bromo-2-chlorobenzoic acid, delving into its fundamental properties, synthesis methodologies, and its crucial role in the synthesis of next-generation therapeutics.

Core Molecular and Physicochemical Properties

A thorough understanding of a starting material's properties is fundamental to its effective application in complex synthetic pathways. 5-Bromo-2-chlorobenzoic acid is a white to light yellow crystalline powder.[4] Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₄BrClO₂[5][6][7]
Molecular Weight 235.46 g/mol [5][8][9]
CAS Number 21739-92-4[4][8][9]
EC Number 244-558-5[8]
Melting Point 154-156 °C[4][8]
Solubility Soluble in water (2.63 g/L at 20°C)[4]
Appearance White to light yellow crystal powder[4]

Synthesis of 5-Bromo-2-chlorobenzoic Acid: A Process Overview

The industrial production of 5-bromo-2-chlorobenzoic acid has been a subject of significant process optimization to ensure high purity and yield, which are critical for its use in pharmaceutical manufacturing. One common and efficient method involves the bromination of 2-chlorobenzoic acid.[2][9]

A prevalent laboratory and industrial-scale synthesis approach involves the use of 2-chlorobenzoic acid as the starting material and a brominating agent such as N-bromosuccinimide (NBS) in the presence of a strong acid, typically concentrated sulfuric acid.[9] The rationale behind using a strong acid is to activate the aromatic ring, making it more susceptible to electrophilic substitution by the bromine.

Illustrative Synthesis Workflow

G A 2-Chlorobenzoic Acid D Reaction Vessel (Controlled Temperature) A->D B N-Bromosuccinimide (NBS) B->D C Concentrated Sulfuric Acid C->D E Crude 5-Bromo-2-chlorobenzoic Acid D->E Electrophilic Aromatic Substitution F Crystallization (Ice Water Bath) E->F Precipitation G Purified 5-Bromo-2-chlorobenzoic Acid F->G Purification

Caption: A simplified workflow for the synthesis of 5-bromo-2-chlorobenzoic acid.

Step-by-Step Synthesis Protocol

The following is a representative laboratory-scale protocol for the synthesis of 5-bromo-2-chlorobenzoic acid:

  • Reaction Setup: In a suitable reaction vessel, 2-chlorobenzoic acid is dissolved in concentrated sulfuric acid with stirring until a clear solution is obtained. The temperature is maintained at a controlled level, often around 30°C.[9]

  • Bromination: N-bromosuccinimide is added portion-wise to the reaction mixture. The addition is carefully controlled to manage the exothermic nature of the reaction.[9]

  • Reaction Monitoring: The reaction is allowed to proceed for a short duration, typically around 10 minutes, with continuous stirring.[9]

  • Crystallization and Isolation: The reaction mixture is then slowly poured into an ice-water bath. This causes the crude 5-bromo-2-chlorobenzoic acid to precipitate out of the solution as a solid.[9]

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization, for example, from a methanol-water mixture, to yield a high-purity white solid.[9]

Application in Drug Development: The Gateway to Dapagliflozin and Empagliflozin

The primary and most significant application of 5-bromo-2-chlorobenzoic acid is its role as a key starting material in the synthesis of SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin.[1][2][3] These drugs are at the forefront of treating type 2 diabetes.

The synthesis of these complex molecules involves a multi-step process where the structural features of 5-bromo-2-chlorobenzoic acid are strategically utilized to build the final drug substance. The bromo and chloro substituents on the benzoic acid ring provide reactive handles for subsequent cross-coupling and substitution reactions, which are essential for constructing the intricate architecture of the SGLT2 inhibitors.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-bromo-2-chlorobenzoic acid. It is classified as an irritant, causing skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, handling should be conducted in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

5-Bromo-2-chlorobenzoic acid serves as a testament to the critical importance of chemical intermediates in the pharmaceutical industry. Its well-defined properties and established synthesis routes have made it a reliable and indispensable building block for the production of life-changing medications for patients with type 2 diabetes. For researchers and professionals in drug development, a comprehensive understanding of this key intermediate is not just a matter of academic interest but a practical necessity for the continued innovation and efficient production of advanced therapeutics.

References

  • PubChem. 5-Bromo-2-chlorobenzoic acid. [Link]

  • Eureka | Patsnap. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. [Link]

  • EPO. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

  • Google Patents.
  • NIST WebBook. Benzoic acid, 5-bromo-2-hydroxy-. [Link]

  • SIELC Technologies. 5-Bromo-2-chlorobenzoic acid. [Link]

  • Vihita Drugs & Intermediates. 5-Bromo 2-Chloro Benzoic Acid. [Link]

  • Capot Chemical. MSDS of 5-Bromo-2-chlorobenzoic acid. [Link]

  • WIPO Patentscope. Preparation method of 5-bromine-2-chloro-benzoic acid serving as hypoglycemic drugsynthesizing raw material. [Link]

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The Chloroacetamide Warhead in Targeted Covalent Inhibition: A Technical Guide to the Mechanism and Activity of 5-bromo-2-(2-chloroacetamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Targeted covalent inhibitors (TCIs) have emerged as a powerful modality in drug discovery, offering distinct advantages in potency and duration of action over their non-covalent counterparts. The efficacy of these inhibitors hinges on the synergy between a recognition element, which directs the molecule to its protein target, and an electrophilic "warhead," which forms a stable covalent bond with a nucleophilic amino acid residue. Among the arsenal of available warheads, the chloroacetamide group is a classic and effective electrophile, primarily targeting the thiol side chain of cysteine residues. This technical guide provides an in-depth exploration of the chloroacetamide warhead, using the model compound 5-bromo-2-(2-chloroacetamido)benzoic acid to illustrate the core principles of its mechanism, activity, and characterization. We will dissect the chemical basis of its reactivity, outline a comprehensive experimental framework for its validation—from initial reactivity profiling to cellular target engagement—and discuss the strategic considerations for its deployment in drug design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of chloroacetamide-based covalent inhibitors.

Part 1: The Chemistry and Mechanism of the Chloroacetamide Warhead

The defining feature of 5-bromo-2-(2-chloroacetamido)benzoic acid is its chloroacetamide functional group. This group acts as an electrophilic warhead, designed to react with a nucleophilic residue on a target protein, thereby forming a permanent, irreversible covalent bond.

Mechanism of Covalent Modification

The chloroacetamide moiety is a type of α-haloacetamide. Its reactivity stems from the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the α-carbon, making it susceptible to nucleophilic attack. The chlorine atom serves as an excellent leaving group. The primary target for this warhead under physiological conditions is the highly nucleophilic thiol group of a cysteine residue.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated thiolate anion of the cysteine attacks the α-carbon, displacing the chloride ion and forming a stable thioether linkage.[3]

This targeted and irreversible binding offers a significant therapeutic advantage: high binding affinity and a prolonged duration of action that can overcome challenges associated with high target turnover or competitive binding by endogenous ligands.[1]

Caption: S_N_2 mechanism of covalent bond formation between a cysteine thiol and a chloroacetamide warhead.

Reactivity and Selectivity

While potent, the reactivity of a warhead must be carefully balanced. A hyper-reactive electrophile could indiscriminately modify numerous off-target proteins, leading to toxicity. Conversely, a poorly reactive warhead may not achieve sufficient target modification. Chloroacetamides are considered relatively reactive electrophiles, which makes them highly effective but also necessitates careful molecular design to ensure target selectivity.[4][5]

Selectivity is primarily achieved not by the warhead alone, but by the inhibitor's scaffold—in this case, the 5-bromo-2-aminobenzoic acid core. This scaffold first directs the molecule to a specific binding pocket on the target protein through a series of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). This initial, reversible binding event (governed by the inhibition constant, KI) dramatically increases the effective concentration of the warhead in proximity to the target nucleophile, facilitating the subsequent irreversible reaction (governed by the rate of inactivation, kinact).[6][7] This two-step mechanism ensures that the covalent modification occurs with high precision.

Part 2: A Framework for Experimental Characterization

Validating the activity of a covalent inhibitor like 5-bromo-2-(2-chloroacetamido)benzoic acid requires a multi-faceted experimental approach. The following workflow provides a logical progression from initial reactivity assessment to definitive confirmation of the covalent mechanism.

Covalent_Inhibitor_Workflow cluster_0 Initial Assessment cluster_1 Biochemical Validation cluster_2 Cellular Context GSH_Assay Step 1: GSH Reactivity Assay (Assess intrinsic reactivity) MassSpec Step 2: Intact Protein MS (Confirm covalent adduct) GSH_Assay->MassSpec Kinetics Step 3: Enzyme Kinetics (Determine kinact/KI) MassSpec->Kinetics PeptideMap Step 4: LC-MS/MS Peptide Mapping (Identify modification site) Kinetics->PeptideMap CellAssay Step 5: Cellular Assays (Confirm target engagement & functional effect) PeptideMap->CellAssay

Caption: A logical workflow for the comprehensive characterization of a novel covalent inhibitor.

Step 1: Preliminary Reactivity Assessment

Protocol: Glutathione (GSH) Reactivity Assay

  • Rationale: Before testing against a specific protein target, it is crucial to assess the intrinsic reactivity of the chloroacetamide warhead. Glutathione (GSH), a cysteine-containing tripeptide present at high concentrations in cells, serves as an excellent surrogate for general thiol reactivity.[7][8] This assay helps flag compounds that are overly reactive and likely to cause off-target effects.

  • Methodology:

    • Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).

    • Prepare a solution of GSH (e.g., 500 µM) in a physiologically relevant buffer (e.g., PBS, pH 7.4).

    • Initiate the reaction by adding the inhibitor to the GSH solution to a final concentration (e.g., 50 µM).

    • Monitor the depletion of GSH over time using a suitable method, such as Ellman's reagent (DTNB) or by LC-MS.

    • Calculate the half-life (t1/2) of the reaction. Compounds with a very short half-life (<10-20 minutes) may be considered too reactive for further development.[8]

Parameter Description Example Value
GSH t1/2 Half-life of the inhibitor in the presence of excess GSH.45 minutes
Step 2: Confirmation of Covalent Adduct Formation

Protocol: Intact Protein Mass Spectrometry (MS)

  • Rationale: The most direct method to confirm that a covalent bond has formed is to measure the mass of the target protein before and after incubation with the inhibitor.[9] An increase in mass corresponding to the molecular weight of the inhibitor provides definitive evidence of adduct formation.

  • Methodology:

    • Incubate the purified target protein (e.g., 5 µM) with a molar excess of the inhibitor (e.g., 25 µM) for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

    • Include a vehicle control (DMSO) and potentially a non-reactive analogue of the inhibitor.

    • Quench the reaction if necessary and desalt the sample to remove unreacted inhibitor and buffer components.

    • Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS).

    • Deconvolute the resulting mass spectrum to determine the average mass of the protein.

Sample Expected Mass (Da) Observed Mass (Da) Mass Shift (Da)
Protein Alone25,000.025,000.2N/A
Protein + Inhibitor25,274.525,274.8+274.6
Inhibitor MW: 274.5 g/mol
Step 3: Kinetic Analysis of Irreversible Inhibition

Protocol: Determination of kinact/KI

  • Rationale: For irreversible inhibitors, a simple IC50 value is insufficient as it is time-dependent. The efficiency of covalent inhibition is properly described by the second-order rate constant kinact/KI.[6][8] This parameter represents the potency of the inhibitor, capturing both the initial binding affinity (KI) and the maximal rate of covalent modification (kinact).

  • Methodology (Continuous Assay):

    • In a multi-well plate, add varying concentrations of the inhibitor to a solution of the target enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress (product formation) continuously over time using a plate reader (e.g., absorbance or fluorescence).

    • The resulting progress curves will show a time-dependent decrease in reaction velocity as the enzyme is inactivated.

    • Fit the data to the appropriate equation for irreversible inhibition (Kitz-Wilson plot or non-linear regression) to determine the observed rate of inactivation (kobs) at each inhibitor concentration.

    • Plot kobs versus inhibitor concentration. The slope of this plot yields the kinact/KI value.

Kinetic Parameter Description Example Value
KI Inhibition constant for the initial non-covalent binding step.1.5 µM
kinact Maximum rate of irreversible inactivation.0.1 min-1
kinact/KI Second-order rate constant for target modification.6.7 x 104 M-1min-1
Step 4: Identification of the Covalent Binding Site

Protocol: LC-MS/MS Peptide Mapping

  • Rationale: Once covalent modification is confirmed, it is essential to identify the specific amino acid residue that has been modified. This confirms the intended mode of action and provides crucial structural information for further optimization.

  • Methodology:

    • Prepare two samples: the protein-inhibitor adduct and a control (unmodified protein).

    • Denature, reduce, and alkylate the cysteine residues in the control sample (e.g., with iodoacetamide) to prevent disulfide bonding. The adducted sample does not require this alkylation step for the target cysteine.

    • Digest both protein samples into smaller peptides using a specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Compare the peptide maps from the modified and unmodified samples. Identify a peptide in the modified sample that has a mass shift corresponding to the inhibitor.

    • Fragment this modified peptide (MS/MS) to pinpoint the exact amino acid residue that carries the modification.

Part 3: Synthesis and Future Directions

The synthesis of 5-bromo-2-(2-chloroacetamido)benzoic acid can be readily achieved from commercially available starting materials. A plausible synthetic route involves the acylation of 2-amino-5-bromobenzoic acid with chloroacetyl chloride.

Caption: Plausible synthetic route for the target compound.

The modular nature of this compound allows for systematic structure-activity relationship (SAR) studies. Future work could involve:

  • Modifying the Warhead: Substituting the α-carbon of the chloroacetamide (e.g., with a methyl group to create a 2-chloropropionamide) can modulate reactivity to fine-tune the balance between potency and potential off-target effects.[5]

  • Altering the Scaffold: Variations in the substitution pattern on the benzoic acid ring can be explored to enhance binding affinity (KI) and improve pharmacokinetic properties.

Conclusion

The chloroacetamide warhead is a powerful tool in the design of targeted covalent inhibitors. Its activity, however, is not an isolated feature but is intrinsically linked to the recognition scaffold that delivers it to its target. As illustrated with the model compound 5-bromo-2-(2-chloroacetamido)benzoic acid, a rigorous and systematic experimental workflow is essential to fully characterize its mechanism of action. By combining reactivity assays, kinetic analysis, and advanced mass spectrometry, researchers can confidently validate the covalent binding event, identify the site of modification, and build a solid foundation for developing potent and selective therapeutic agents.

References

  • Huang, F., Han, X., Xiao, X., & Zhou, J. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. [Link][1][2][10]

  • BioSolveIT. (n.d.). Covalent Drug Design. Retrieved from [Link][4]

  • Semantic Scholar. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

  • Janda, A., & Lisurek, M. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. International Journal of Molecular Sciences, 23(12), 6709. [Link][11]

  • Dra-čínský, M., et al. (2020). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Chemistry – A European Journal, 26(48), 10962-10969. [Link]

  • Su, H., & Kuai, L. (2022). Advanced approaches of developing targeted covalent drugs. European Journal of Medicinal Chemistry, 238, 114467. [Link][3]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link][6]

  • Mahalinganarayan, K., et al. (2023). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry, 14(5), 903-911. [Link][12]

  • MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link][7]

  • Singh, J., et al. (2018). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 9(11), 1478-1487. [Link][9]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from [Link][8]

  • Meroueh, S. O., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Chemical Biology, 2(3), 918-927. [Link][13]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Retrieved from [14]

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5-Bromo-2-(2-chloroacetamido)benzoic Acid: A Strategic Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth literature review and operational analysis of 5-bromo-2-(2-chloroacetamido)benzoic acid (CAS No. 155104-20-4), positioning it as a critical pharmacophore precursor in the development of heterocyclic anticancer agents.

Technical Whitepaper & Literature Review

Executive Summary

In the landscape of medicinal chemistry, 5-bromo-2-(2-chloroacetamido)benzoic acid (also known as N-chloroacetyl-5-bromoanthranilic acid) serves as a pivotal "gateway scaffold." While it possesses intrinsic reactivity due to its electrophilic chloroacetamide warhead, its primary significance in cancer research stems from its role as the obligate precursor for 6-bromo-quinazolin-4-one derivatives.

These derivatives have demonstrated potent efficacy against a spectrum of oncogenic targets, most notably Aurora A kinase , EGFR , and Tubulin . This guide analyzes the compound’s chemical utility, the biological mechanisms of its downstream derivatives, and the experimental protocols required to exploit this scaffold for novel drug development.

Chemical Identity & Properties

This compound represents a functionalized anthranilic acid derivative, optimized for cyclization and further diversification.

PropertySpecification
Chemical Name 5-bromo-2-(2-chloroacetamido)benzoic acid
Synonyms N-(Chloroacetyl)-5-bromoanthranilic acid; 5-Bromo-N-(chloroacetyl)anthranilic acid
CAS Number 155104-20-4
Molecular Formula C₉H₇BrClNO₃
Molecular Weight 292.51 g/mol
Core Scaffold Benzoic Acid (Anthranilic Acid parent)
Key Functional Groups [1][2][3][4][5][6][7][8][9] • Aryl Bromide (C5): Handle for cross-coupling (Suzuki/Buchwald).• Chloroacetamide (N-linked): Electrophilic warhead; cyclization precursor.• Carboxylic Acid (C1): Facilitates dehydration/cyclization.
Structural Significance

The molecule is designed with three points of diversity:

  • The Electrophile: The chloroacetyl group allows for nucleophilic attack (by amines/thiols) or intramolecular cyclization to form the quinazolinone core.

  • The Halogen Handle: The bromine atom at position 5 is strategically placed to extend the pharmacophore into hydrophobic pockets of target enzymes (e.g., the ATP-binding pocket of kinases) via palladium-catalyzed cross-coupling reactions.

  • The Acidic Moiety: Essential for solubility and hydrogen bonding prior to cyclization.

Biological Targets & Mechanism of Action

While the parent acid is a reactive alkylating agent, the literature predominantly focuses on its cyclized quinazolinone derivatives. The transition from the acyclic precursor (the topic of this review) to the cyclic drug is the critical step in generating biological specificity.

Primary Target: Aurora A Kinase

Derivatives synthesized from this scaffold have been identified as potent inhibitors of Aurora A Kinase , a serine/threonine kinase overexpressed in breast, colon, and prostate cancers.

  • Mechanism: The quinazolinone core (derived from the acid) mimics the adenine ring of ATP, occupying the kinase hinge region.

  • Effect: Inhibition prevents centrosome maturation and bipolar spindle assembly, leading to G2/M phase arrest and subsequent apoptosis (mitotic catastrophe).

Secondary Targets
  • Tubulin Polymerization: Certain 2-substituted quinazolinones derived from this acid bind to the colchicine site of tubulin, disrupting microtubule dynamics.

  • DNA Intercalation: The planar tricyclic structures formed by further derivatization can act as DNA intercalators, inhibiting replication.

MOA Visualization

The following diagram illustrates the pathway from the precursor acid to the induction of apoptosis via Aurora A inhibition.

MOA_Pathway Precursor 5-Bromo-2-(2-chloroacetamido) benzoic Acid Cyclization Cyclization Reaction (Dehydration) Precursor->Cyclization Quinazolinone 6-Bromo-2-chloromethyl quinazolin-4-one Cyclization->Quinazolinone Derivatization Nucleophilic Substitution (with Amines/Thiols) Quinazolinone->Derivatization Inhibitor Bioactive Kinase Inhibitor (Lead Compound) Derivatization->Inhibitor Target Target: Aurora A Kinase (ATP Binding Pocket) Inhibitor->Target  IC50: ~20-50 nM Effect1 Inhibition of H3(Ser10) Phosphorylation Target->Effect1 Effect2 G2/M Phase Arrest Target->Effect2 Outcome Apoptosis / Mitotic Catastrophe Effect1->Outcome Effect2->Outcome

Caption: Transformation of the precursor acid into bioactive quinazolinone inhibitors targeting Aurora A Kinase signaling.

Literature Review of Efficacy

The following table summarizes key studies where 5-bromo-2-(2-chloroacetamido)benzoic acid was the foundational starting material.

Study FocusDerivative ClassCell LinesKey FindingsReference
Aurora A Inhibition Thiazolyl-QuinazolinonesMDA-MB-231 (Breast)Derivative 16h showed IC50 of 21.94 nM against Aurora A; induced G2/M arrest.[1]
Antimicrobial/Anticancer 2-AzetidinonesMCF-7 (Breast)Hybrid compounds showed moderate cytotoxicity; Acid precursor used to generate key intermediate.[2]
Anti-inflammatory/Cancer Quinazolinone-ThiazolesPC-3 (Prostate)Compounds exhibited dual anti-inflammatory and anticancer activity; 54-75% tumor suppression in xenografts.[3]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and validation of this scaffold.

Synthesis of 5-Bromo-2-(2-chloroacetamido)benzoic Acid

This reaction converts commercially available 2-amino-5-bromobenzoic acid into the target N-chloroacetyl derivative.

Reagents:

  • 2-Amino-5-bromobenzoic acid (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) or Pyridine (Catalytic/Base)

  • Solvent: Dry Benzene or Dichloromethane (DCM)

Workflow:

  • Dissolution: Dissolve 2-amino-5-bromobenzoic acid in dry benzene/DCM.

  • Addition: Add chloroacetyl chloride dropwise at 0–5°C to prevent uncontrolled exotherms.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

  • Isolation: Cool the reaction mixture. The solid product (5-bromo-2-(2-chloroacetamido)benzoic acid) usually precipitates.

  • Purification: Filter the solid, wash with cold ether, and recrystallize from ethanol.

    • Yield Expectation: 70–85%

    • Melting Point: ~170–175°C (Verify with literature).

Cyclization to Quinazolinone Core

This step activates the scaffold for biological screening.

  • Reactant: 5-Bromo-2-(2-chloroacetamido)benzoic acid.

  • Reagent: Acetic anhydride (excess) or POCl3 (for chlorination/cyclization).

  • Condition: Reflux for 2 hours.

  • Product: 2-(Chloromethyl)-6-bromoquinazolin-4(3H)-one.

  • Validation: The disappearance of the carboxylic acid -OH peak in IR (~2500-3000 cm⁻¹) and appearance of the cyclic amide (C=O) confirms cyclization.

Synthetic Workflow Diagram

Synthesis_Flow Start 2-Amino-5-bromo benzoic Acid Step1 Chloroacetyl Chloride (0°C -> Reflux) Start->Step1 Target 5-Bromo-2-(2-chloroacetamido) benzoic Acid (The Scaffold) Step1->Target Step2 Acetic Anhydride or POCl3 Target->Step2 Product 6-Bromo-quinazolinone Intermediate Step2->Product

Caption: Synthetic route establishing the subject compound as the obligate intermediate for quinazolinone production.

Challenges & Critical Considerations

  • Chemical Stability: The chloroacetamide moiety is a reactive alkylator. It can hydrolyze in aqueous buffers if not stored properly (keep desiccated at -20°C).

  • Non-Specific Toxicity: As an alkylating agent, the acid itself may show pan-assay interference (PAINS) due to covalent modification of random cysteines. Biological evaluation should focus on the cyclized derivatives to ensure specific target engagement.

  • Solubility: The free acid has poor solubility in water; DMSO stocks (10-20 mM) are required for biological assays.

References

  • Design, Synthesis and Anticancer Evaluation of Various Aryl Thiazole Amino Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Antimicrobial and Anticancer Evaluation of 2-Azetidinones Clubbed with Quinazolinone. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Amide Derivatives of 1,2,4-Thiadiazole-thiazole-pyridine as Anticancer Agents. ResearchGate. Available at: [Link]

  • Pharmacological Evaluation of Thiazolidinone Derivatives: A Perspective Review. Der Pharma Chemica. Available at: [Link]

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Technical Guide: Characterizing the Covalent Binding of 5-bromo-2-(2-chloroacetamido)benzoic acid to Cysteine Residues

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Covalent Inquiry

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality.[1][2][3] By forming a stable, covalent bond with their target protein, these molecules can achieve prolonged pharmacodynamic effects, high potency, and the ability to overcome drug resistance mechanisms.[2] The compound at the center of this guide, 5-bromo-2-(2-chloroacetamido)benzoic acid, is a prototypical TCI candidate. It features a chloroacetamide "warhead," an electrophilic group well-known for its reactivity towards the nucleophilic thiol of cysteine residues.[4][5]

This document serves as a comprehensive technical framework for researchers seeking to rigorously characterize the binding affinity, kinetics, and cellular engagement of this molecule. While specific binding data for this exact compound is not extensively published, the principles and protocols detailed herein are derived from established best practices in the field of covalent inhibitor analysis. We will move beyond simple protocols, explaining the causality behind experimental choices to ensure a robust and self-validating investigation.

Part 1: The Fundamental Chemistry of Cysteine Targeting

Mechanism of Action: An S(_N)2 Reaction

The interaction between 5-bromo-2-(2-chloroacetamido)benzoic acid and a cysteine residue is a classic bimolecular nucleophilic substitution (S(_N)2) reaction.[2][5] The key event is the attack of the sulfur atom from a deprotonated cysteine (the thiolate anion) on the α-carbon of the chloroacetamide. This displaces the chlorine atom as a leaving group, resulting in the formation of a stable thioether bond.

Several factors govern the rate and specificity of this reaction:

  • Cysteine pKa: The nucleophilicity of the cysteine thiol is highly dependent on its protonation state. The protein's local microenvironment can significantly lower the pKa of a specific cysteine residue, increasing the concentration of the reactive thiolate anion at physiological pH and making it a prime target for covalent modification.

  • Non-covalent Recognition: Before the covalent bond forms, the inhibitor must first bind non-covalently to the target protein. The benzoic acid scaffold and bromo-substituent of the inhibitor play a crucial role in this initial recognition, contributing to binding pocket affinity and proper orientation of the chloroacetamide warhead.

Caption: Covalent modification via an S(_N)2 reaction mechanism.

Part 2: Biochemical Characterization of Binding Kinetics

The Two-Step Model of Irreversible Inhibition

Unlike reversible inhibitors, which are characterized by a simple equilibrium dissociation constant (K(_d)), irreversible covalent inhibitors are best described by a two-step kinetic model.[1]

  • Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form an initial enzyme-inhibitor complex (E·I). This step is characterized by the inhibition constant, Kᵢ .

  • Covalent Inactivation: The E·I complex then undergoes an intramolecular reaction to form the final, stable covalent adduct (E-I). This step is defined by the maximal rate of inactivation, k(_\text{inact}) .

The overall efficiency of the inhibitor is captured by the second-order rate constant, k(_\text{inact}) / Kᵢ , which is the most critical parameter for comparing the potency of different covalent inhibitors.[1]

Caption: Kinetic model for two-step irreversible covalent inhibition.

Experimental Protocol: Enzymatic Assay for k(_\text{inact}) / Kᵢ Determination

This protocol describes a progress curve analysis to determine the kinetic parameters of inhibition. The core principle is to measure the rate of enzyme activity over time in the presence of varying concentrations of the inhibitor.

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of 5-bromo-2-(2-chloroacetamido)benzoic acid in DMSO.

    • Prepare the target cysteine-containing enzyme in a suitable assay buffer (e.g., HEPES or PBS, pH 7.4).

    • Prepare the enzyme's substrate, ensuring its final concentration in the assay is at or near its K(_m) value.

  • Assay Execution (96-well plate format):

    • Add assay buffer to all wells.

    • Add the inhibitor across a range of concentrations (e.g., 8-12 concentrations, including a vehicle-only control).

    • Initiate the reaction by adding the target enzyme to the wells. Immediately transfer the plate to a plate reader pre-set to the appropriate temperature.

    • Monitor the formation of product over time by measuring absorbance or fluorescence at regular intervals. The reaction should proceed long enough to establish a clear initial velocity for each concentration.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial velocity (v(_i)) from the linear portion of the progress curve.

    • Calculate the observed rate of inactivation (k(_\text{obs})) for each inhibitor concentration by plotting ln(% Activity) vs. time.

    • Plot the calculated k(_\text{obs}) values against the inhibitor concentration ([I]).

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k(\text{obs}) = k(\text{inact}) * [I] / (Kᵢ + [I])

    • This non-linear regression will yield the values for k(\text{inact}) and Kᵢ, from which the second-order rate constant k(\text{inact}) / Kᵢ can be calculated.[6][7]

ParameterDescriptionHow to Determine
k(\text{inact}) The maximum rate of covalent bond formation at saturating inhibitor concentrations.The V(\text{max}) from the plot of k(\text{obs}) vs. [I].
Kᵢ The inhibitor concentration that gives half the maximal rate of inactivation.The K(m) from the plot of k(\text{obs}) vs. [I].
k(\text{inact}) / Kᵢ The second-order rate constant, representing inhibitor efficiency.Calculated from the determined k(_\text{inact}) and Kᵢ.
Table 1: Key kinetic parameters for covalent inhibitors.

Part 3: Direct Biophysical Confirmation of Covalent Adduct

While kinetic assays provide functional evidence of inhibition, they do not directly confirm the covalent modification of the target protein. High-resolution mass spectrometry (HRMS) is the gold standard for unambiguously verifying the formation of a covalent adduct.[8][9]

Experimental Workflow: Mass Spectrometry Analysis

G cluster_0 Mass Spectrometry Workflow cluster_1 Method A: Intact Mass cluster_2 Method B: Peptide Mapping Incubate Incubate Target Protein with Inhibitor Desalt Desalting / Cleanup (e.g., ZipTip) Incubate->Desalt IntactMS ESI-MS Analysis Desalt->IntactMS Intact Protein Digest Proteolytic Digestion (e.g., Trypsin) Desalt->Digest Peptide Mapping Deconvolute Deconvolution IntactMS->Deconvolute MassShift Observe Mass Shift Deconvolute->MassShift LCMS LC-MS/MS Analysis Digest->LCMS Search Database Search for Modified Peptide LCMS->Search

Caption: Workflow for intact mass and peptide mapping analysis.

Protocol 1: Intact Protein Mass Analysis

This method confirms that the inhibitor binds to the target protein by detecting a precise increase in the protein's molecular weight.[9][10]

  • Sample Preparation: Incubate the target protein with a 5-10 fold molar excess of 5-bromo-2-(2-chloroacetamido)benzoic acid for a sufficient time (e.g., 1-2 hours) at room temperature. A control sample with vehicle (DMSO) should be run in parallel.

  • Cleanup: Remove excess, non-covalently bound inhibitor using a desalting column or buffer exchange spin column.

  • Analysis: Analyze the sample via electrospray ionization mass spectrometry (ESI-MS).

  • Data Interpretation: Deconvolute the resulting multi-charged spectrum to determine the protein's molecular weight. Compare the mass of the inhibitor-treated sample to the control. A mass increase corresponding to the molecular weight of the inhibitor (minus the leaving group, Cl) confirms covalent binding.

ComponentFormulaMolecular Weight (Da)
Inhibitor C(_9)H(_7)BrClNO(_3)292.52
Inhibitor Adduct C(_9)H(_7)BrNO(_3)256.06
Expected Mass Shift (Inhibitor - Cl)+256.06 Da
Table 2: Expected molecular weights and mass shift for adduct formation.
Protocol 2: Peptide Mapping Analysis

This technique provides higher resolution by identifying the specific cysteine residue that has been modified.[8][9]

  • Adduct Formation: Prepare the covalent protein-inhibitor adduct as described for the intact mass analysis.

  • Digestion: Denature the protein (e.g., with urea), reduce remaining disulfide bonds (DTT), and alkylate free cysteines (iodoacetamide) to prevent disulfide scrambling. Digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Use proteomics search engines (e.g., Mascot, MaxQuant) to identify the peptides.[8] Crucially, include a variable modification on cysteine residues corresponding to the mass of the inhibitor adduct (+256.06 Da). The identification of a peptide with this specific mass shift confirms the site of modification.

Part 4: Demonstrating Target Engagement in a Cellular Context

Confirming that an inhibitor binds its target in the complex milieu of a living cell is a critical step in validating its potential. Cellular assays bridge the gap between biochemical activity and physiological effect.[11][12][13]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's stability against heat-induced denaturation.[13][14]

  • Cell Treatment: Treat cultured cells with the desired concentrations of the inhibitor or vehicle control for a defined period (e.g., 1-4 hours).

  • Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Separation: Separate the soluble, non-denatured proteins from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other immunoassays.

  • Data Interpretation: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the inhibitor-treated samples compared to the control indicates that the inhibitor has engaged and stabilized the target protein in the cellular environment.

Protocol 4: In-Cell Target Occupancy by Mass Spectrometry

This powerful method directly quantifies the percentage of target protein that is covalently modified by the inhibitor within the cell.[11][14]

  • Dose-Response and Time-Course: Treat cells with various concentrations of the inhibitor for different lengths of time.

  • Cell Lysis and Proteome Digestion: Harvest the cells, lyse them, and digest the entire proteome into peptides with trypsin.

  • Targeted LC-MS/MS: Using a mass spectrometer, specifically monitor for the signals corresponding to both the unmodified, native target peptide (containing the reactive cysteine) and the inhibitor-modified adduct peptide.

  • Quantification: Calculate the peak area for both the unmodified and modified peptides. The target occupancy can be calculated as: % Occupancy = [Area

    
    ] / ([Area
    
    
    
    ] + [Area
    
    
    ]) * 100
  • Data Interpretation: Plotting % Occupancy versus inhibitor concentration and time provides a detailed picture of the kinetics of target engagement in a physiological setting.

Inhibitor Conc.Time PointNative Peptide AreaAdduct Peptide Area% Occupancy
0 µM (Vehicle)2 hr1.00E+0700%
1 µM2 hr5.20E+064.80E+0648%
10 µM2 hr1.10E+068.90E+0689%
Table 3: Example data table for an in-cell occupancy experiment.

Conclusion

The characterization of a targeted covalent inhibitor like 5-bromo-2-(2-chloroacetamido)benzoic acid requires a multi-faceted, evidence-based approach. By systematically applying the kinetic, biophysical, and cellular protocols outlined in this guide, researchers can build a comprehensive and robust data package. This integrated understanding, from the fundamental chemical reaction to quantitative target engagement in live cells, is essential for validating the mechanism of action and advancing promising molecules in the drug discovery pipeline.

References

  • Analysis of kinetic data for irreversible enzyme inhibition - PMC - NIH. (n.d.).
  • Coutsogeorgopoulos, C. (n.d.). Kinetic study of irreversible inhibition of an enzyme consumed in the reaction it catalyses. Application to the inhibition of th.
  • Lopes, V. R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC - NIH.
  • Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry.
  • Johnson, D. S. (2024, August 8). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Valero, E., et al. (1991, August 1). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal | Portland Press.
  • Valero, E., et al. (n.d.). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC.
  • Zhang, T., et al. (2022, November 10). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC. PMC - NIH.
  • Vaga, S., et al. (2022, February 17). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
  • Ge, Y. (2011, December 1). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics.
  • Kellner, R. (n.d.). Characterisation of the covalent structure of proteins from biological material by MALDI mass spectrometry – possibilities and. Semantic Scholar.
  • Zhang, T., et al. (2024, August 1). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Pharmacology & Translational Science.
  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science.
  • Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (n.d.).
  • Assay for validating the reversible binding of cyanoacrylamide inhibitors - Benchchem. (n.d.).
  • Hari, Y., et al. (2023, July 2). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications.
  • Selvita. (n.d.). Target Engagement.
  • van der Wouden, P. E., et al. (2022, June 15). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed.
  • Scott, A. D., & Mseeh, F. (n.d.). Target Engagement Assays in Early Drug Discovery - PMC - NIH.
  • WuXi Biology. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation.
  • Yang, T. (2025, July 15). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections.
  • Zhang, T., et al. (2022, November 7). (PDF) Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. ResearchGate.
  • Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors.
  • 5-Bromo-2-chlorobenzoic acid synthesis - ChemicalBook. (n.d.).
  • Zhang, Y., et al. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.
  • WuXi AppTec. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.
  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. (n.d.).
  • Sun, G., et al. (2016, February 23). Synthesis method of 5-bromo-2-chloro benzoic acid. Semantic Scholar.
  • A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap. (2018, May 18).
  • CN113773194 2021 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (2022, March 23). Scribd.

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An In-depth Technical Guide to 5-bromo-2-(2-chloroacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Identification

5-bromo-2-(2-chloroacetamido)benzoic acid is a halogenated N-acyl aminobenzoic acid derivative. Its structure combines a benzoic acid moiety with a bromo and a chloroacetamido group, suggesting its potential as a versatile intermediate in organic synthesis. The presence of reactive sites—the carboxylic acid, the N-H of the amide, and the chloroacetyl group—makes it a valuable building block for creating more complex molecules, particularly in the realm of medicinal chemistry.

It is important to note that searches for a specific CAS number for "5-bromo-2-(2-chloroacetamido)benzoic acid" in major chemical databases have not yielded a definitive entry. This suggests that the compound may not have been widely synthesized or characterized, or it may be a novel compound of interest. For clarity, it is crucial to distinguish it from the commercially available precursor, 5-bromo-2-aminobenzoic acid (CAS: 5794-88-7) , and the related compound, 5-bromo-2-chlorobenzoic acid (CAS: 21739-92-4) .

Molecular Identifiers

Based on its chemical structure, the following identifiers can be assigned to 5-bromo-2-(2-chloroacetamido)benzoic acid:

IdentifierValue
IUPAC Name 5-bromo-2-(2-chloroacetamido)benzoic acid
Alternate Name N-(4-bromo-2-carboxyphenyl)-2-chloroacetamide
Molecular Formula C₉H₇BrClNO₃
Molecular Weight 292.52 g/mol
Canonical SMILES C1=C(C(=C(C=C1Br)C(=O)O)NC(=O)CCl)
InChI Key (Predicted)

Proposed Synthesis: N-Acylation of 2-Amino-5-bromobenzoic Acid

The most direct and logical synthetic route to 5-bromo-2-(2-chloroacetamido)benzoic acid is the N-acylation of 2-amino-5-bromobenzoic acid with chloroacetyl chloride. This is a standard and generally high-yielding amidation reaction.[1][2]

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-5-bromobenzoic acid attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.[1]

G cluster_reactants Reactants cluster_process Process cluster_products Products 2-Amino-5-bromobenzoic Acid 2-Amino-5-bromobenzoic Acid N-Acylation N-Acylation 2-Amino-5-bromobenzoic Acid->N-Acylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->N-Acylation 5-bromo-2-(2-chloroacetamido)benzoic acid 5-bromo-2-(2-chloroacetamido)benzoic acid N-Acylation->5-bromo-2-(2-chloroacetamido)benzoic acid HCl (neutralized by base) HCl (neutralized by base) N-Acylation->HCl (neutralized by base)

Caption: Synthetic workflow for 5-bromo-2-(2-chloroacetamido)benzoic acid.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for yield and purity.

Materials:

  • 2-Amino-5-bromobenzoic acid (CAS: 5794-88-7)

  • Chloroacetyl chloride (CAS: 79-04-9)

  • Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Ethyl Acetate)

  • Acid-binding agent (e.g., Triethylamine or Pyridine)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-amino-5-bromobenzoic acid in a suitable anhydrous organic solvent.

  • Addition of Base: Add 1.1 to 1.5 equivalents of an acid-binding agent (e.g., triethylamine) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add 1.05 to 1.5 equivalents of chloroacetyl chloride dropwise to the cooled and stirred solution over 15-30 minutes.[3] Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel.

    • If using a water-immiscible solvent, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 5-bromo-2-(2-chloroacetamido)benzoic acid.

Physicochemical Properties (Predicted)

The exact physicochemical properties of 5-bromo-2-(2-chloroacetamido)benzoic acid would need to be determined experimentally. However, based on its structure and related compounds, the following properties can be predicted:

PropertyPredicted Value/Characteristic
Appearance White to off-white or light-yellow crystalline solid.
Melting Point Expected to be higher than 2-amino-5-bromobenzoic acid (213-215 °C) due to increased molecular weight and intermolecular hydrogen bonding.
Solubility Likely to be sparingly soluble in water and more soluble in organic solvents such as ethanol, acetone, and ethyl acetate.
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5.

Safety and Handling

As 5-bromo-2-(2-chloroacetamido)benzoic acid is not a commercially available compound with its own Safety Data Sheet (SDS), a thorough risk assessment must be conducted based on the starting materials and the final product's functional groups.

Hazards of Starting Materials
  • 2-Amino-5-bromobenzoic acid (CAS: 5794-88-7):

    • Hazard Statements: Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4]

    • Precautions: Avoid ingestion, inhalation, and contact with skin and eyes. Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Chloroacetyl chloride (CAS: 79-04-9):

    • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[6]

    • Precautions: This is a highly corrosive and toxic substance that reacts with moisture. Handle with extreme care in a fume hood. Wear heavy-duty gloves, a face shield, and a lab coat. Ensure all glassware is dry.[7]

Hazards of the Final Product

Based on its structure, 5-bromo-2-(2-chloroacetamido)benzoic acid is expected to be an irritant to the skin, eyes, and respiratory system. The chloroacetyl group is a known alkylating agent and may be harmful.

Recommended Handling Procedures
  • Conduct all work in a well-ventilated fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid creating dust when handling the solid material.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Dispose of chemical waste in accordance with local regulations.

Potential Applications in Research and Drug Development

While specific applications for 5-bromo-2-(2-chloroacetamido)benzoic acid are not documented, its structural features suggest several potential uses in research and development:

  • Intermediate for Heterocyclic Synthesis: The reactive chloroacetyl group can be used to construct various heterocyclic rings, which are common scaffolds in many pharmaceuticals.

  • Chemical Probe Development: The molecule could be functionalized to create chemical probes for studying biological targets. The chloroacetyl group can act as a covalent warhead for binding to specific amino acid residues in proteins.

  • Fragment-Based Drug Discovery: As a small molecule with defined chemical features, it could serve as a fragment in screening campaigns to identify new lead compounds for various therapeutic targets.[8]

  • Development of Novel Therapeutics: Halogenated organic compounds and acetanilide derivatives have shown a wide range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents.[9][10] The combination of a bromo-substituent and a chloroacetamido group on a benzoic acid scaffold presents an interesting starting point for the design of new bioactive molecules.

Conclusion

5-bromo-2-(2-chloroacetamido)benzoic acid is a molecule with significant potential as a synthetic intermediate and a building block for drug discovery. Although it lacks a readily available CAS number and extensive characterization in the public domain, this guide provides a solid foundation for its synthesis, safe handling, and exploration of its chemical and biological properties. Researchers and scientists are encouraged to use the information presented herein as a starting point for their investigations into this and related compounds, with the understanding that all experimental work should be conducted with the utmost attention to safety and good laboratory practices.

References

  • Chloroacetyl Chloride MSDS. (2005, October 9). sciencelab.com.
  • Chloroacetyl Chloride - Material Safety D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 20). sigmaaldrich.com.
  • Chloro Acetyl Chloride CAS No 79-04-9 MATERIAL SAFETY D
  • Chloroacetyl chloride - Santa Cruz Biotechnology. scbt.com.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). fishersci.com.
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The Structure-Activity Relationship of 5-Bromo-2-(2-chloroacetamido)benzoic Acid Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-bromo-2-(2-chloroacetamido)benzoic acid scaffold represents a compelling starting point for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this core structure. By dissecting the roles of the aromatic bromine substituent, the reactive chloroacetamide side chain, and the benzoic acid moiety, we aim to furnish researchers, medicinal chemists, and drug development professionals with a predictive framework to guide the synthesis and evaluation of potent and selective modulators of biological targets. This document integrates established principles from related chemical series to project the impact of structural modifications on potential anticancer and anti-inflammatory activities. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate the practical application of the concepts discussed herein.

Introduction: The 5-Bromo-2-(2-chloroacetamido)benzoic Acid Scaffold

The convergence of a halogenated anthranilic acid backbone with a reactive electrophilic warhead in 5-bromo-2-(2-chloroacetamido)benzoic acid presents a unique chemical architecture with significant therapeutic potential. Anthranilic acid derivatives, such as N-arylanthranilic acids, are well-established as non-steroidal anti-inflammatory drugs (NSAIDs) that target enzymes like cyclooxygenase (COX).[1][2] The introduction of a chloroacetamide group, a known electrophilic moiety, opens the possibility of covalent interactions with biological targets, a mechanism increasingly exploited in drug design to achieve enhanced potency and prolonged duration of action.[3][4] Furthermore, the bromine substituent can influence the physicochemical properties and binding interactions of the molecule.[5]

This guide will systematically explore the SAR of this scaffold by considering modifications at three key positions:

  • The Benzoic Acid Ring: Focusing on the impact of the 5-bromo substituent and the potential for other substitutions.

  • The 2-Acetamido Linker: Analyzing the role of the chloroacetamide group and the consequences of its modification.

  • The Carboxylic Acid: Evaluating the importance of this group for activity and potential bioisosteric replacements.

By understanding how structural changes at these positions influence biological activity, researchers can rationally design novel analogs with improved therapeutic profiles.

The Influence of Substituents on the Benzoic Acid Ring

The substitution pattern on the benzoic acid ring is a critical determinant of biological activity. In our core scaffold, the bromine atom at the 5-position plays a significant role.

The 5-Bromo Substituent: A Key Modulator

The presence of a bromine atom at the C5 position can profoundly impact the molecule's properties:

  • Lipophilicity and Membrane Permeability: The bromo group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.

  • Electronic Effects: As an electron-withdrawing group, bromine can influence the pKa of the carboxylic acid and the reactivity of the aromatic ring.

  • Binding Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding pocket, thereby enhancing binding affinity and selectivity.[6]

Systematic replacement of the 5-bromo substituent with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups would be a logical first step in a medicinal chemistry campaign to probe the SAR at this position.

Table 1: Predicted Impact of Substituents at the 5-Position on Biological Activity
Substituent (R) at C5Predicted Effect on ActivityRationale
-Br (parent)Baseline ActivityProvides a balance of lipophilicity and electronic effects.
-ClPotentially similar or slightly reduced activitySmaller size and lower polarizability compared to bromine may lead to weaker halogen bonds.
-FLikely reduced activityHigh electronegativity but poor halogen bond donor.
-IPotentially increased activityLarger size and greater polarizability could lead to stronger halogen bonds.[3]
-CH₃VariableIncreased lipophilicity but loss of halogen bonding capability.
-NO₂Potentially increased activityStrong electron-withdrawing group, may enhance binding through other interactions.
-OCH₃VariableElectron-donating group, could alter the electronic profile significantly.

The 2-(2-Chloroacetamido) Group: The Reactive Warhead

The 2-(2-chloroacetamido) moiety is arguably the most functionally significant part of the scaffold, as it provides a handle for covalent modification of biological targets.

The Chloroacetamide Moiety as a Covalent Binder

Chloroacetamides are known to act as irreversible inhibitors by forming covalent bonds with nucleophilic residues, most commonly cysteine, in the active site of enzymes.[7][8] This covalent interaction can lead to:

  • Enhanced Potency: Irreversible inhibition can result in a more profound and sustained biological effect compared to reversible inhibitors.

  • Increased Duration of Action: The covalent bond is stable, leading to a longer-lasting effect.

  • Selectivity: The reactivity of the chloroacetamide can be tuned to selectively target specific cysteine residues.

The chloroacetamide group is a key feature for potential anticancer activity, as many enzymes involved in cancer cell proliferation and survival contain reactive cysteine residues.[9]

Modifications to the Acetamido Linker

Alterations to the chloroacetamide group can be made to fine-tune its reactivity and steric profile.

Table 2: Predicted Impact of Modifications to the 2-Chloroacetamido Group
ModificationPredicted Effect on ActivityRationale
-NH-CO-CH₂Cl (parent)High (Covalent Inhibition)Reactive electrophile for covalent bonding.
-NH-CO-CH₂FReduced reactivityFluorine is a poor leaving group.
-NH-CO-CH₂BrIncreased reactivityBromine is a better leaving group than chlorine, potentially leading to less selectivity.
-NH-CO-CH(CH₃)ClPotentially altered selectivityThe additional methyl group can introduce steric constraints and alter the reactivity.
-NH-CO-CH=CH₂ (Acrylamide)Alternative covalent warheadAcrylamides are also known Michael acceptors that can react with cysteine.
-NH-CO-CH₃ (Acetamide)Loss of covalent binding, likely reduced activityRemoval of the reactive chlorine atom would likely lead to a significant drop in potency if the mechanism is covalent.

The Role of the Carboxylic Acid Moiety

The carboxylic acid group at the 1-position is a key feature of the anthranilic acid scaffold and is crucial for its biological activity, particularly in the context of anti-inflammatory action.

  • Binding to Target Proteins: The carboxylate can form important ionic and hydrogen bond interactions with amino acid residues in the active sites of enzymes like COX.

  • Physicochemical Properties: The carboxylic acid group imparts aqueous solubility to the molecule, which is important for its pharmacokinetic profile.

While essential, the carboxylic acid can be replaced with bioisosteres to potentially improve properties such as oral bioavailability and metabolic stability.

Table 3: Potential Bioisosteric Replacements for the Carboxylic Acid
BioisosterePredicted Effect on ActivityRationale
-COOH (parent)HighForms key interactions with target proteins.
-CONHOH (Hydroxamic acid)Potentially maintained or enhanced activityCan chelate metal ions in metalloenzymes and form similar hydrogen bonds.
-SO₂NH₂ (Sulfonamide)Potentially maintained activityCan mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid.
TetrazolePotentially maintained activityA well-established bioisostere for carboxylic acids with similar pKa and hydrogen bonding patterns.

Experimental Protocols

Synthesis of a Representative Analog: 5-Bromo-2-(2-chloroacetamido)benzoic Acid

This protocol describes a general method for the synthesis of the parent compound.

Step 1: Acetylation of 2-amino-5-bromobenzoic acid

  • To a solution of 2-amino-5-bromobenzoic acid (1.0 eq) in a suitable solvent (e.g., anhydrous tetrahydrofuran), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-bromo-2-(2-chloroacetamido)benzoic acid.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]

  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Visualizing the Structure-Activity Relationships and Workflows

Key SAR Principles

SAR_Principles cluster_ring Ring Substitutions cluster_sidechain Side Chain Modifications cluster_acid Carboxylic Acid Modifications Core 5-Bromo-2-(2-chloroacetamido) benzoic Acid Scaffold Bromo 5-Bromo: - Lipophilicity - Halogen Bonding Core->Bromo Influences Binding Chloroacetamide Chloroacetamide: - Covalent Inhibition - Reactivity Tuning Core->Chloroacetamide Enables Covalent Activity Carboxylic_Acid Carboxylic Acid: - Key Binding Interactions - Solubility Core->Carboxylic_Acid Anchors Binding Other_Ring Other Substituents: - Modulate electronics - Steric effects Bromo->Other_Ring Compare Linker Amide Linker: - Conformational Rigidity Chloroacetamide->Linker Modify Bioisosteres Bioisosteres: - Improve PK properties Carboxylic_Acid->Bioisosteres Replace

Caption: Key Structure-Activity Relationship Principles.

Synthetic Workflow

Synthesis_Workflow Start 2-Amino-5-bromobenzoic Acid Reaction1 N-Acylation Start->Reaction1 Reagent1 Chloroacetyl Chloride Triethylamine Reagent1->Reaction1 Product 5-Bromo-2-(2-chloroacetamido) benzoic Acid Reaction1->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General Synthetic Workflow.

Hypothetical Mechanism of Action: Covalent Enzyme Inhibition

MOA Inhibitor Analog Binding Reversible Binding Inhibitor->Binding Enzyme Target Enzyme (with Cysteine in active site) Enzyme->Binding Covalent_Bond Covalent Bond Formation (S-alkylation of Cysteine) Binding->Covalent_Bond Inactive_Enzyme Irreversibly Inhibited Enzyme Covalent_Bond->Inactive_Enzyme

Caption: Hypothetical Covalent Inhibition Mechanism.

Conclusion and Future Directions

The 5-bromo-2-(2-chloroacetamido)benzoic acid scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The key to unlocking this potential lies in a systematic and rational approach to analog design, guided by a thorough understanding of the structure-activity relationships. This guide has provided a predictive framework based on the established roles of the key functional groups within the scaffold.

Future research should focus on the synthesis and biological evaluation of a diverse library of analogs to validate the SAR hypotheses presented herein. Key areas for exploration include:

  • Systematic variation of the 5-substituent to optimize halogen bonding and physicochemical properties.

  • Modulation of the chloroacetamide reactivity to enhance selectivity and minimize off-target effects.

  • Exploration of carboxylic acid bioisosteres to improve pharmacokinetic profiles.

A comprehensive understanding of the SAR for this class of compounds will undoubtedly accelerate the discovery of new and effective medicines.

References

  • Spinks, D., et al. (2025). Design of 2‐Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization. ACS Publications. [Link]

  • Zidar, N., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. [Link]

  • Madhunapantula, S. V., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. [Link]

  • Zidar, N., et al. (2025). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. ResearchGate. [Link]

  • CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. (n.d.). Columbia University. [Link]

  • Maruthamuthu, M., et al. (2015). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). N-arylanthranilic acid derivatives with anti-inflammatory activity. ResearchGate. [Link]

  • O'Malley, D. P., et al. (2012). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. PMC. [Link]

  • Joshi, J. D., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

  • Frew, T. J., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link]

  • Friebe, M., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed. [Link]

  • Process for preparing anthranilic acids. (1997).
  • Treatment of cancer using benzoic acid derivatives. (2012).
  • Joshi, J. D., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

  • Processes for the production of n-acylated amino-substituted carboxylic acids. (1950).
  • Imre, T., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. [Link]

  • Scherrer, R. A., et al. (1973). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. PubMed. [Link]

  • Kowa, E., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. ResearchGate. [Link]

  • Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Pharmacy 180. [Link]

  • Kumar, M., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

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Methodological & Application

Application Note: Strategic Synthesis of 5-Bromo-2-(2-chloroacetamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocol for synthesizing 5-bromo-2-(2-chloroacetamido)benzoic acid , a critical pharmacophore intermediate. This molecule features a benzoic acid core with a reactive


-chloroacetamide "warhead" at the ortho position.

Significance:

  • Covalent Inhibition: The chloroacetamide moiety is a classic electrophile used to target cysteine residues in kinases and proteases (Targeted Covalent Inhibitors - TCI).

  • Heterocyclic Precursor: This compound is the direct acyclic precursor to 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one , a scaffold found in various bioactive molecules including antifolates and anticancer agents.

Synthetic Challenge: The primary challenge is chemoselectivity. The reaction must promote


-acylation of the aniline while preventing:
  • O-acylation: Reaction at the carboxylic acid (forming mixed anhydrides).

  • Cyclization: Premature dehydration to the benzoxazinone or quinazolinone derivative.

  • Hydrolysis: Degradation of the highly reactive chloroacetyl chloride reagent.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a Schotten-Baumann acylation or a Nucleophilic Acyl Substitution under anhydrous conditions.

ReactionScheme SM1 5-Bromoanthranilic Acid (Nucleophile) Inter Tetrahedral Intermediate SM1->Inter + Base (HCl scavenger) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Inter Prod 5-Bromo-2-(2-chloroacetamido) benzoic acid Inter->Prod - Cl⁻ Cyclic Benzoxazinone (Unwanted Byproduct) Prod->Cyclic Heat / Dehydration

Figure 1: Reaction pathway. Note the risk of cyclization if the temperature is uncontrolled.

Materials & Safety Profile

Critical Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive. It can cause severe burns and respiratory damage. All operations must be performed in a functioning fume hood.

ReagentMW ( g/mol )Equiv.[1]RoleHazards
2-Amino-5-bromobenzoic acid 216.031.0SubstrateIrritant
Chloroacetyl chloride 112.941.2 - 1.5ReagentToxic, Corrosive, Lachrymator
Triethylamine (TEA) 101.192.5BaseFlammable, Corrosive
Dichloromethane (DCM) 84.93SolventSolventVolatile, Carcinogen susp.
DMF (Dimethylformamide) 73.09Co-solventSolubilizerReprotoxic

Experimental Protocols

Two methods are provided. Method A is preferred for high purity and scalability. Method B is an alternative for labs lacking anhydrous setups or for specific solubility cases.

Method A: Anhydrous Organic Phase (Recommended)

Best for: Maximizing yield and preventing hydrolysis of the acyl chloride.

Step-by-Step Procedure:

  • Dissolution:

    • In a dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, suspend 2-amino-5-bromobenzoic acid (2.16 g, 10.0 mmol) in DCM (40 mL) .

    • Note: The starting material may not fully dissolve. Add DMF (5-10 mL) dropwise until a clear or near-clear solution is obtained.

    • Add Triethylamine (3.5 mL, 25 mmol) . The solution should clarify as the carboxylate salt forms.

  • Acylation (Temperature Critical):

    • Cool the reaction mixture to 0°C using an ice bath.

    • Dilute Chloroacetyl chloride (1.2 mL, 15 mmol) in DCM (5 mL) in a separate vial.

    • Add the chloride solution dropwise over 15–20 minutes.

    • Observation: White precipitate (TEA·HCl salts) will form immediately.

  • Reaction & Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours.

    • QC Check: Monitor by TLC (System: 5% MeOH in DCM). The amine spot (fluorescent blue/purple) should disappear.

  • Workup:

    • Evaporate the DCM/DMF mixture under reduced pressure (Rotovap) to ~10 mL volume.

    • Pour the residue into cold 1N HCl (50 mL) with vigorous stirring. This protonates the carboxylic acid and dissolves the TEA salts.

    • The product will precipitate as a white/off-white solid.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with Water (3 x 20 mL) to remove residual DMF and salts.

    • Wash with a small amount of cold Hexane/Ether to remove unreacted acyl chloride traces.

    • Dry in a vacuum oven at 40°C overnight. Do not exceed 50°C to prevent cyclization.

Method B: Schotten-Baumann (Biphasic Aqueous)

Best for: "Green" chemistry requirements or if anhydrous solvents are unavailable.

  • Dissolve 2-amino-5-bromobenzoic acid (10 mmol) in 2N NaOH (15 mL) . Ensure pH is >10.

  • Cool to 0°C .

  • Add Chloroacetyl chloride (15 mmol) dropwise. Simultaneously, add 2N NaOH dropwise to maintain pH between 9–11. If pH drops below 7, the amine becomes protonated and unreactive.

  • Stir vigorously for 3 hours at RT.

  • Acidify carefully with 6N HCl to pH 2.

  • Filter the resulting precipitate, wash with water, and dry.[2]

Process Workflow Visualization

Workflow Start Start: Weigh Reagents Solubilize Dissolve SM in DCM/DMF Add TEA (2.5 eq) Start->Solubilize Cool Cool to 0°C Solubilize->Cool AddReagent Add Chloroacetyl Chloride (Dropwise) Cool->AddReagent React Stir at RT (2-4 hrs) Monitor TLC AddReagent->React Quench Pour into 1N HCl (Precipitation) React->Quench Filter Vacuum Filtration Wash with Water Quench->Filter Dry Vacuum Dry < 50°C Filter->Dry

Figure 2: Operational workflow for Method A.[1][3][4]

Quality Control & Characterization

Expected Yield: 75% – 85% Appearance: White to off-white powder.

Analytical Data
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.5–12.0 ppm (s, 1H, COOH) - Broad.
      
    • 
       10.8 ppm (s, 1H, NH) - Diagnostic amide proton.
      
    • 
       8.3 ppm (d, 1H, Ar-H, ortho to NH).
      
    • 
       8.0 ppm (d, 1H, Ar-H, ortho to COOH).
      
    • 
       7.7 ppm (dd, 1H, Ar-H).
      
    • 
       4.3 ppm (s, 2H, Cl-CH2-).
      
  • LC-MS (ESI):

    • Look for [M+H]+ or [M-H]-.

    • Isotope Pattern: Distinctive pattern due to Br (1:1 ratio of 79/81) and Cl (3:1 ratio of 35/37). You should see a complex cluster reflecting the combination of these halogens.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Hydrolysis of reagentEnsure solvents are dry (Method A) or increase reagent equivalents (Method B).
Product is Oil/Gum Residual DMFWash the solid more thoroughly with water. Triturate with cold DCM or Hexane.
Impurity: Cyclized Product OverheatingKeep drying temperature <50°C. Avoid reflux during synthesis.
Incomplete Reaction Poor solubility of SMIncrease DMF ratio. Ensure base (TEA) is sufficient to deprotonate the carboxylic acid and solubilize the zwitterion.

References

  • Synthesis of Quinazolinone Derivatives: Journal of Medicinal Chemistry, "Design and Synthesis of Novel Quinazolinone Inhibitors." (General reference for anthranilic acid acylation).

  • Solubility of 5-Bromoanthranilic Acid: PubChem Compound Summary for CID 723356. Link

  • Acylation Protocols (Schotten-Baumann): Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 9.12 (Amides).
  • Reactivity of Chloroacetyl Chloride: BenchChem Technical Guide on Acyl Chlorides. Link

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in vitro assay protocols involving 5-bromo-2-(2-chloroacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vitro Characterization of Covalent USP7 Inhibitors, Featuring 5-bromo-2-(2-chloroacetamido)benzoic acid as a Model Compound

Introduction: Targeting the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, governing the stability, function, and localization of a vast array of proteins. Deubiquitinases (DUBs), the enzymes that reverse the process of ubiquitination, are critical regulators within this system. Among them, Ubiquitin-Specific Protease 7 (USP7) has emerged as a high-value therapeutic target, particularly in oncology.[1][2]

USP7 plays a pivotal role in the regulation of key proteins involved in cancer progression, most notably the MDM2-p53 tumor suppressor axis.[3][4] In many cancers, the tumor suppressor protein p53 is inactivated. USP7 stabilizes the E3 ubiquitin ligase MDM2 by removing its ubiquitin tags, thereby protecting MDM2 from proteasomal degradation.[3] Active MDM2, in turn, ubiquitinates p53, marking it for destruction.[2] Consequently, inhibition of USP7 leads to the destabilization and degradation of MDM2. This relieves the negative pressure on p53, allowing its levels to rise, which triggers cell cycle arrest and apoptosis in cancer cells.[1][2][3]

This guide focuses on in vitro protocols for characterizing covalent inhibitors of USP7, using 5-bromo-2-(2-chloroacetamido)benzoic acid as a representative model compound. Its chloroacetamide functional group acts as an electrophilic "warhead" that can form a covalent bond with the catalytic cysteine residue (Cys223) in the active site of USP7, leading to irreversible inhibition.[1][5] The following protocols provide a comprehensive framework for confirming biochemical potency, verifying the covalent mechanism, and assessing cellular activity.

USP7_Pathway cluster_inhibition Therapeutic Intervention cluster_pathway USP7-MDM2-p53 Axis Inhibitor 5-bromo-2-(2-chloroacetamido)benzoic acid (Covalent Inhibitor) USP7 USP7 Inhibitor->USP7 Inhibits MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Destabilizes) Apoptosis Cell Cycle Arrest Apoptosis p53->Apoptosis Induces

Caption: The USP7-MDM2-p53 signaling pathway and point of intervention.

Section 1: Biochemical Assays for Potency, Selectivity, and Mechanism

Biochemical assays are the first step in characterizing an inhibitor. They utilize purified, recombinant enzyme and synthetic substrates to quantify the inhibitor's direct effect on enzymatic activity in a controlled environment.

Biochemical_Workflow Start Start: Purified Recombinant USP7 IC50 Protocol 1.1: IC50 Determination (Potency Screening) Start->IC50 Kinetics Protocol 1.2: Covalent Kinetics (kinact/KI Determination) IC50->Kinetics If potent Selectivity Protocol 1.3: DUB Selectivity Panel (Specificity Profiling) Kinetics->Selectivity Confirm covalent mechanism Data Biochemical Profile of Inhibitor Selectivity->Data

Caption: Workflow for the biochemical characterization of a USP7 inhibitor.

Protocol 1.1: Recombinant USP7 Activity Assay for IC50 Determination

Causality: This assay quantifies the concentration of inhibitor required to reduce enzyme activity by 50% (IC50). A pre-incubation step between the enzyme and the inhibitor is critical for covalent inhibitors to allow time for the bond to form before introducing the substrate.

Materials:

  • Recombinant human USP7 (catalytic domain)

  • Ubiquitin-AMC (Ub-AMC) fluorogenic substrate[6][7]

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • 5-bromo-2-(2-chloroacetamido)benzoic acid (stock in 100% DMSO)

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 10 mM.

  • Enzyme Preparation: Dilute recombinant USP7 to a working concentration of 2x the final desired concentration (e.g., 200 pM for a 100 pM final concentration) in Assay Buffer.

  • Assay Plate Setup:

    • Add 1 µL of serially diluted compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 10 µL of the 2x USP7 solution to all wells except the 100% inhibition (no enzyme) control. Add 10 µL of Assay Buffer to these wells instead.

  • Pre-incubation: Mix gently on a plate shaker and incubate for 30 minutes at room temperature. This allows the covalent inhibitor to react with the enzyme.

  • Substrate Addition: Prepare a 2x working solution of Ub-AMC (e.g., 200 nM for a 100 nM final concentration) in Assay Buffer. Add 10 µL of this solution to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (30°C) fluorescence plate reader. Read the fluorescence every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate percent inhibition: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_NoEnzyme) / (Rate_DMSO - Rate_NoEnzyme))

    • Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Typical Concentration Rationale
Recombinant USP750 - 200 pMSufficiently above the Kd for robust signal, but low enough to be sensitive.
Ubiquitin-AMC100 - 200 nMApproximately at or just below the Km for a linear reaction rate.
DTT5 mMA reducing agent required to keep the catalytic cysteine active.
DMSO Final Conc.< 1%High concentrations of DMSO can inhibit enzyme activity.[7]
Pre-incubation Time30 - 60 minAllows for time-dependent covalent bond formation before substrate competition.
Protocol 1.2: Determination of Covalent Inactivation Kinetics (kinact/KI)

Causality: For irreversible inhibitors, the IC50 value is time-dependent. A more accurate measure of potency is the second-order rate constant of inactivation (kinact/KI), which describes how efficiently the inhibitor inactivates the enzyme. This is determined by measuring the rate of activity loss at various inhibitor concentrations.

Procedure:

  • Setup: Prepare multiple reaction mixes, each containing USP7 (e.g., 2 nM) and a different concentration of the inhibitor (from 0 to ~5x the IC50).

  • Time-Course Incubation: Incubate these mixes at room temperature.

  • Activity Measurement: At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), take an aliquot from each inhibitor reaction mix and add it to a well in a 384-well plate containing a high concentration of Ub-AMC substrate (e.g., 10 µM). The high substrate concentration effectively stops further inactivation by the free inhibitor.

  • Reading: Immediately read the fluorescence to determine the remaining enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the remaining activity versus time. The slope of this line is the observed rate of inactivation (kobs).

    • Plot the kobs values against the corresponding inhibitor concentrations.

    • Fit this data to the equation: k_obs = k_inact * [I] / (K_I + [I]). The initial slope of this curve represents the second-order rate constant, kinact/KI.

Section 2: Cell-Based Assays for Target Engagement and Pathway Analysis

After confirming biochemical activity, it is essential to verify that the inhibitor can enter cells, engage its target (USP7), and produce the expected downstream biological effects.

Cellular_Workflow Start Start: p53-WT Cancer Cell Line (e.g., MM.1S) Engage Protocol 2.1: Target Engagement (Ub-VME Competition) Start->Engage Pathway Protocol 2.2: Pathway Modulation (Western Blot for MDM2, p53, p21) Engage->Pathway Confirm target is bound Viability Protocol 2.3: Cell Viability Assay (Determine EC50) Pathway->Viability Confirm pathway is active Data Cellular Proof-of-Concept Viability->Data

Caption: Workflow for the cellular characterization of a USP7 inhibitor.

Protocol 2.1: Cellular Target Engagement via Activity-Based Probe Competition

Causality: This assay provides direct evidence that the inhibitor is binding to USP7 inside the cell. An activity-based probe (ABP) like HA-tagged Ubiquitin Vinyl Sulfone (HA-UbVS) covalently labels the active site cysteine of DUBs.[8][9] If the inhibitor is bound to USP7's active site, it will block the probe from binding, leading to a loss of signal for USP7 on a Western blot.

Materials:

  • p53 wild-type cancer cell line (e.g., MM.1S, HCT116)

  • Inhibitor compound

  • HA-Ub-VS probe (Boston Biochem)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

  • Primary antibodies: anti-HA, anti-USP7, anti-Actin (loading control)

  • Secondary HRP-conjugated antibody and ECL substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with increasing concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) or DMSO for 2-4 hours.

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells on ice for 30 minutes.

  • Probe Labeling: Clarify the lysates by centrifugation. Normalize total protein concentration for all samples. Add HA-Ub-VS to a final concentration of 1-2 µM and incubate at 37°C for 30 minutes.

  • Western Blotting: Quench the reaction by adding SDS loading buffer and boiling. Run the samples on an SDS-PAGE gel. Transfer to a PVDF membrane.

  • Detection: Probe the membrane with an anti-HA antibody to visualize labeled DUBs. The band corresponding to the molecular weight of USP7 (~130 kDa) should decrease in intensity with increasing inhibitor concentration. Re-probe the blot with anti-USP7 to confirm equal loading of the target protein.

Protocol 2.2: Western Blot Analysis of Downstream Pathway Modulation

Causality: This is the key assay to confirm the inhibitor's mechanism of action. As predicted by the pathway, inhibiting USP7 should cause MDM2 levels to fall and, subsequently, p53 and its transcriptional target, p21, to rise.[2][3]

Procedure:

  • Cell Treatment: Treat a p53 wild-type cell line (e.g., MM.1S) with the inhibitor at various concentrations (e.g., based on the target engagement assay) for a set time (e.g., 24 hours), or at a fixed concentration for a time course (e.g., 0, 4, 8, 16, 24 hours).

  • Lysis and Western Blot: Harvest the cells, lyse, and quantify total protein. Perform SDS-PAGE and Western blotting as described above.

  • Detection: Probe separate membranes with primary antibodies against MDM2, p53, p21, and a loading control (e.g., Actin or GAPDH).

  • Expected Outcome:

    • MDM2: Signal should decrease in a dose- and time-dependent manner.

    • p53: Signal should increase.

    • p21: Signal should increase, typically following the rise in p53.

Protocol 2.3: Cell Viability Assay

Causality: This assay measures the ultimate functional consequence of pathway activation: cancer cell death. Comparing the effect in p53 wild-type versus p53-mutant or null cell lines can help confirm that the observed cytotoxicity is dependent on the p53 pathway.[10]

Procedure:

  • Cell Plating: Seed p53-WT (e.g., MM.1S) and p53-mutant (e.g., K562) cells in 96-well white, clear-bottom plates.

  • Compound Treatment: Add serially diluted inhibitor to the wells and incubate for 72-120 hours, a duration sufficient to allow for apoptosis to occur.

  • Viability Measurement: Use a luminescent ATP-based assay (e.g., CellTiter-Glo®). The amount of ATP is directly proportional to the number of viable cells. Add the reagent according to the manufacturer's protocol and read luminescence on a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated controls and plot cell viability against the logarithm of inhibitor concentration to determine the EC50 for each cell line.

Cell Line p53 Status Expected EC50 Rationale
MM.1SWild-TypePotent (e.g., < 1 µM)Cell death is driven by p53 activation.
K562NullWeak or InactiveThe primary mechanism of action is absent.

Troubleshooting and Best Practices

Problem Potential Cause Solution
No inhibition in biochemical assay Inactive enzyme; degraded inhibitor; insufficient pre-incubation.Verify enzyme activity with a known control inhibitor. Use fresh DTT. Increase pre-incubation time for covalent inhibitors.
High background in fluorescence assay Compound is autofluorescent.Read the plate before adding substrate to check for compound fluorescence. If problematic, switch to an orthogonal assay format (e.g., AlphaLISA).
No target engagement in cells Poor cell permeability; compound instability; high protein binding.Verify compound stability in media. Increase concentration or incubation time. Consider formulation changes if solubility is an issue.
No change in p53 levels Cell line is p53-mutant or null; insufficient inhibitor concentration/time.Confirm the p53 status of your cell line. Perform a dose-response and time-course experiment.

References

  • Cho, Y., Kim, H., & Kim, K. (2021). Assay Systems for Profiling Deubiquitinating Activity. PMC, NIH. Available at: [Link]

  • Gong, X., & Baek, K. (2021). Characterising Plant Deubiquitinases with in vitro Activity-based Labelling and Ubiquitin Chain Disassembly Assays. Bio-protocol. Available at: [Link]

  • Varca, A. C., et al. (2021). A High-Throughput Screening Assay for the Identification of Selective Deubiquitinase Inhibitors. ResearchGate. Available at: [Link]

  • Gong, X., & Baek, K. (2021). Characterising Plant Deubiquitinases with in vitro Activity-based Labelling and Ubiquitin Chain Disassembly Assays. PubMed. Available at: [Link]

  • BPS Bioscience. (n.d.). USP7 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Amsbio. (n.d.). USP7 Inhibitor Screening Assay Kit, 79256. Amsbio. Available at: [Link]

  • Turnbull, A. P., et al. (2020). Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Kategaya, L., et al. (2017). Bioinformatics analysis of USP7 inhibitor cell viability screens. ResearchGate. Available at: [Link]

  • Kategaya, L., et al. (2017). Molecular basis of USP7 inhibition by selective small molecule inhibitors. PMC, NIH. Available at: [Link]

  • Stafford, J. A., et al. (2021). Discovery of novel, potent USP7 inhibitors that upregulate p53 leading to anti-proliferative effects in cancer cells. AACR Journals. Available at: [Link]

  • Sacco, A., et al. (2025). USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis. MDPI. Available at: [Link]

  • Schierle, S. (2025). Screening and Synthesis of Potential Covalent Inhibitors Targeting the Cysteine Protease USP7. TOBIAS-lib. Available at: [Link]

  • Pozhidaeva, A., et al. (2022). Highlights in USP7 inhibitors for cancer treatment. Frontiers. Available at: [Link]

  • Li, Y., et al. (2025). Ubiquitin-Specific Protease 7 (USP7) as a Promising Therapeutic Target for Drug Discovery: From Mechanisms to Therapies. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Khan, S., et al. (2024). Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers. RSC Publishing. Available at: [Link]

  • Liu, X., et al. (2023). In Silico Analysis of USP7 Inhibitors Based on Building QSAR Models and Fragment Design for Screening Marine Compound Libraries. Semantic Scholar. Available at: [Link]

  • Richters, A., et al. (2024). Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity. PMC. Available at: [Link]

  • Patsnap Synapse. (2025). What are the therapeutic applications for USP7 inhibitors?. Patsnap Synapse. Available at: [Link]

Sources

procedures for covalent modification using 5-bromo-2-(2-chloroacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Covalent Modification of PTP1B using 5-bromo-2-(2-chloroacetamido)benzoic acid

Introduction & Scope

This application note details the protocols for utilizing 5-bromo-2-(2-chloroacetamido)benzoic acid (B-CAB) as a covalent probe and inhibitor for Protein Tyrosine Phosphatase 1B (PTP1B).

PTP1B is a validated therapeutic target for type 2 diabetes and obesity due to its negative regulation of insulin and leptin signaling.[1][2] However, targeting the active site with high selectivity is challenging due to the conservation of the PTP catalytic domain. B-CAB utilizes a "chemoselective warhead" strategy:

  • Recognition: The benzoic acid moiety mimics the phosphotyrosine substrate, directing the molecule to the active site.

  • Covalent Capture: The chloroacetamide warhead exploits the unique nucleophilicity of the catalytic cysteine (Cys215), which exists as a thiolate anion (

    
    ) at neutral pH, to form an irreversible thioether bond.
    

This guide covers stock preparation, kinetic evaluation (


), and mass spectrometry validation.

Mechanism of Action

The covalent modification proceeds via an


 alkylation mechanism. The highly nucleophilic thiolate of Cys215 attacks the 

-carbon of the chloroacetamide group, displacing the chloride ion.

Key Chemical Features:

  • Warhead:

    
    -Chloroacetamide (Moderate reactivity, requires proximity for rapid reaction).
    
  • Scaffold: 5-bromo-benzoic acid (Provides binding affinity and orientation).

  • Target: PTP1B Cys215 (pKa

    
     5.5, ensuring ionization at physiological pH).
    

ReactionMechanism Cys PTP1B Active Site (Cys215-S⁻) Transition Transition State [S···C···Cl]‡ Cys->Transition Nucleophilic Attack Inhibitor B-CAB Inhibitor (R-NH-CO-CH₂-Cl) Inhibitor->Transition Product Covalent Adduct (Enz-S-CH₂-CO-NH-R) Transition->Product Irreversible Alkylation Leaving Leaving Group (Cl⁻) Transition->Leaving

Figure 1: Mechanism of Cys215 alkylation by B-CAB. The reaction is driven by the low pKa of the active site cysteine.

Material Preparation

Reagents
  • Compound: 5-bromo-2-(2-chloroacetamido)benzoic acid (MW: ~292.51 g/mol ).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Buffer: HEPES or Tris (pH 7.0–7.5).

  • Substrate: p-Nitrophenyl phosphate (pNPP) or DiFMUP (for fluorescence).

Stock Solution Protocol
  • Weighing: Weigh approximately 2.9 mg of B-CAB.

  • Dissolution: Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Master Stock .

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the chloroacetamide.
    
  • Stability Check: Verify stability via LC-MS if stored for >3 months. Hydrolysis product (loss of Cl, gain of OH) is inactive.

Table 1: Physicochemical Properties

Property Value Notes
Molecular Weight 292.51 Da Monoisotopic mass

| Solubility | High in DMSO (>50 mM) | Poor in water; precipitate risk >100


M in buffer |
| Stability  | Moderate | Susceptible to hydrolysis at pH > 8.5 |
| Warhead Reactivity  | Low/Moderate | Requires specific binding for rapid reaction |

Protocol: Time-Dependent Inhibition Assay ( )

Covalent inhibitors cannot be characterized by a simple


 because potency increases with time. You must determine the second-order rate constant (

).

Critical Pre-requisite: Ensure assay buffer is free of DTT,


-mercaptoethanol, or GSH . These thiols will quench the inhibitor before it reaches the enzyme. Use TCEP (tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required, as it is less nucleophilic toward chloroacetamides.
Step-by-Step Workflow
  • Enzyme Preparation: Dilute recombinant PTP1B to 2x final concentration (e.g., 10 nM) in Assay Buffer (50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100).

  • Inhibitor Preparation: Prepare a dilution series of B-CAB in Assay Buffer (ranging from 0.1

    
    M to 100 
    
    
    
    M). Keep DMSO constant (e.g., 1%).
  • Incubation (The Variable):

    • Mix Enzyme and Inhibitor.

    • Incubate for varying times (

      
      ): 0, 5, 10, 20, 30, 60 minutes.
      
  • Reaction Initiation: Add substrate (pNPP) to saturation (e.g., 2 mM).

  • Measurement: Monitor Absorbance (405 nm) for 10 minutes to determine residual enzyme velocity (

    
    ).
    

AssayWorkflow cluster_0 Phase 1: Incubation cluster_1 Phase 2: Measurement Step1 Mix Enzyme + Inhibitor (No Substrate) Step2 Incubate for time (t) (0 - 60 min) Step1->Step2 Step3 Add Substrate (pNPP) (Dilutes complex 10x) Step2->Step3 Step4 Measure Velocity (v) (Abs 405nm) Step3->Step4

Figure 2: Discontinuous assay workflow for determining time-dependent inhibition.

Data Analysis
  • Calculate the pseudo-first-order rate constant (

    
    ) for each inhibitor concentration by plotting 
    
    
    
    vs. Time. The slope is
    
    
    .
  • Plot

    
     vs. [Inhibitor].
    
  • Fit to the hyperbolic equation:

    
    
    
    • 
       : Affinity of the initial non-covalent complex.[3]
      
    • 
       : Maximum rate of covalent bond formation.
      

Protocol: Mass Spectrometry Validation

To prove the mechanism is covalent and specific, intact protein mass spectrometry is required.

Methodology
  • Reaction: Incubate PTP1B (5

    
    M) with B-CAB (50 
    
    
    
    M, 10x excess) in ammonium bicarbonate buffer (pH 7.5) for 60 minutes at RT.
  • Control: Incubate PTP1B with DMSO only.

  • Quenching: Add 10 mM DTT to stop the reaction (DTT scavenges remaining inhibitor).

  • Analysis: Analyze via LC-ESI-MS (Q-TOF or Orbitrap). Deconvolute the raw charge envelope to zero-charge mass.

Expected Results

The covalent adduct results in the loss of the chlorine atom and the loss of a proton from the cysteine thiol (net loss of HCl from the E+I system, but relative to the protein mass, it is the addition of the inhibitor minus Cl and H? Correction: The protein loses H, the inhibitor loses Cl. Net mass added = MW(Inhibitor) - MW(HCl).

Calculation:

  • MW (Inhibitor,

    
    ) 
    
    
    
    292.5
  • MW (HCl)

    
     36.5
    
  • Expected Mass Shift (

    
    M): +256.0 Da 
    

Table 2: Mass Shift Interpretation

Observation Mass Shift Interpretation
No Shift 0 Da No reaction (check pH, inhibitor age).
Target Shift +256 Da Successful mono-alkylation (Specific).

| Double Shift | +512 Da | Non-specific alkylation (likely surface Cys). Reduce [I] or incubation time. |

Troubleshooting & Optimization

  • Issue: No Inhibition observed.

    • Cause: Presence of DTT or mercaptoethanol in the enzyme storage buffer.

    • Solution: Dialyze enzyme into TCEP-containing or thiol-free buffer before assay.

  • Issue: High Background/Precipitation.

    • Cause: B-CAB is hydrophobic.

    • Solution: Ensure final DMSO concentration is <5%. Add 0.01% Triton X-100 to prevent aggregation.

  • Issue: Non-specific binding.

    • Cause: pH > 8.0 activates surface lysines/cysteines.

    • Solution: Maintain pH 7.0–7.4. The active site Cys215 is unique because it is ionized at this neutral pH, whereas surface cysteines are not.

References

  • Andersen, H. S., et al. (2000). "2-(Oxalylamino)benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases." Journal of Biological Chemistry. (Foundational work on benzoic acid PTP inhibitors).

  • Liljebris, C., et al. (2002). "Ortho-substituted benzoic acids as inhibitors of protein tyrosine phosphatase 1B." Bioorganic & Medicinal Chemistry. (Specific reference for haloacetamide derivatives).

  • Cohen, M. S., et al. (2005). "Structural bioinformatics-based design of selective, irreversible kinase inhibitors." Science. (General principles of cysteine targeting).

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. (Review of kinetic analysis

    
    ).
    

Sources

Application Note: Synthesis and Metabolic Profiling of Radiolabeled 5-Bromo-2-(2-chloroacetamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Logic

This guide details the radiosynthesis and application of [Ring-


C]-5-bromo-2-(2-chloroacetamido)benzoic acid , a representative covalent probe containing an electrophilic chloroacetamide warhead.
The Target Molecule

The compound features a benzoic acid core modified with a bromine atom at the C5 position and a chloroacetamide moiety at the C2 amino position.[1]

  • Chemical Class: N-acylated anthranilic acid derivative.[2]

  • Primary Application: Metabolic stability studies, covalent binding assays (adduct formation), and pharmacokinetic (PK) profiling.[3]

  • Mechanism of Action: The

    
    -chloroacetamide group acts as an electrophilic "warhead," capable of alkylating nucleophilic cysteine residues in proteins (covalent inhibition) or reacting with Glutathione (GSH) during metabolism.
    
Radiolabeling Strategy: Why Carbon-14?

For metabolic studies (ADME), the choice of isotope and position is critical.

  • Isotope Selection: Carbon-14 (

    
    C) is selected over Tritium (
    
    
    
    H) due to the risk of tritium exchange (loss of label) in aqueous biological media.
  • Label Position: The label is placed on the benzene ring (derived from [Ring-

    
    C]anthranilic acid).
    
    • Reasoning: The chloroacetamide side chain is metabolically labile (susceptible to hydrolysis by amidases or displacement by GSH). Labeling the side chain would result in the radioactive signal separating from the pharmacophore core, rendering the study useless for tracking the scaffold. Labeling the ring ensures the "drug" is tracked even if the warhead is cleaved.

Radiosynthesis Protocol

Retrosynthetic Analysis

The synthesis is a linear two-step sequence starting from commercially available [Ring-


C]anthranilic acid.
  • Regioselective Bromination: Electrophilic aromatic substitution using elemental bromine in glacial acetic acid. The amino group at C2 directs the bromine to the para-position (C5).

  • N-Acylation: Reaction with chloroacetyl chloride under controlled conditions to prevent cyclization to the benzoxazinone derivative.

Reagents & Equipment[4]
  • Precursor: [Ring-

    
    C(U)]Anthranilic acid (Specific Activity > 50 mCi/mmol).
    
  • Reagents: Bromine (

    
    ), Glacial Acetic Acid, Chloroacetyl Chloride, DMF (anhydrous), Ethyl Acetate.
    
  • Analysis: Radio-HPLC (C18 column), Radio-TLC (Silica gel).

Step-by-Step Procedure
Step 1: Synthesis of [Ring-

C]-5-Bromoanthranilic Acid

Causality: Glacial acetic acid is used as the solvent to moderate the reactivity of the amine and ensure mono-bromination at the C5 position, avoiding the 3,5-dibromo byproduct.

  • Dissolution: In a 10 mL reaction vial, dissolve 37 MBq (1 mCi) of [Ring-

    
    C]anthranilic acid (diluted with 50 mg cold carrier) in 2 mL of glacial acetic acid.
    
  • Bromination: Cool the solution to 10°C. Add a solution of bromine (1.05 equivalents) in acetic acid (0.5 mL) dropwise over 10 minutes.

    • Observation: The solution will turn orange-red.

  • Reaction: Allow to stir at room temperature for 1 hour. Monitor by Radio-TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material (

    
    ) converts to the 5-bromo product (
    
    
    
    ).
  • Workup: Pour the mixture into 10 mL ice water. The product precipitates.[2][4][5][6]

  • Purification: Filter the precipitate or extract with Ethyl Acetate (3 x 5 mL). Dry organic layer over

    
     and concentrate.
    
    • Yield Expectation: 85-90%.

Step 2: Synthesis of [Ring-

C]-5-Bromo-2-(2-chloroacetamido)benzoic Acid

Critical Control Point: Avoid heating. Heating anthranilic acid derivatives with dehydrating agents or acid chlorides can induce cyclization to benzoxazin-4-ones (unstable in water). We use mild acylation conditions.

  • Setup: Dissolve the [Ring-

    
    C]-5-bromoanthranilic acid from Step 1 in 3 mL anhydrous DMF (Dimethylformamide). Add 1.2 equivalents of Pyridine (base).
    
  • Acylation: Cool to 0°C. Add Chloroacetyl chloride (1.1 equivalents) dropwise.

  • Incubation: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Add 1 mL of 1M HCl (cold) to quench unreacted acid chloride and protonate the carboxylic acid.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine.

  • Purification: Semi-preparative HPLC is recommended to remove traces of unreacted amine or hydrolyzed chloroacetic acid.

    • Column: C18 Reverse Phase.

    • Gradient: 10% to 90% ACN in Water (0.1% Formic Acid).

    • Final Purity: >98% radiochemical purity.

Visualization: Synthesis Workflow

SynthesisRoute Start [Ring-14C] Anthranilic Acid Step1 Bromination (Br2 / AcOH) Start->Step1 Electrophilic Subst. Inter Intermediate: [Ring-14C]-5-Bromo- anthranilic acid Step1->Inter Yield: ~85% Step2 N-Acylation (Cl-CH2-COCl / DMF) Inter->Step2 Nucleophilic Acyl Subst. Final Target: [Ring-14C]-5-Bromo-2- (2-chloroacetamido)benzoic acid Step2->Final 0°C to RT (Controlled) SideProduct Avoid: Benzoxazinone (Cyclization) Step2->SideProduct High Heat (Risk)

Figure 1: Radiosynthesis pathway emphasizing the critical control point at Step 2 to prevent cyclization.

Metabolic Study Protocols

Once synthesized, the radiolabeled probe is used to determine metabolic stability and reactivity.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance and identifies if the "warhead" (chloroacetamide) is hydrolyzed or conjugated.

Protocol:

  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).

  • Pre-incubation: Add [

    
    C]-Probe (final conc. 10 
    
    
    
    M) and incubate at 37°C for 5 min.
  • Initiation: Add NADPH-regenerating system (1 mM final).

  • Sampling: Aliquot 50

    
    L at t=0, 15, 30, 60 min.
    
  • Quenching: Add 150

    
    L ice-cold Acetonitrile (contains internal standard). Centrifuge.
    
  • Analysis: Inject supernatant into Radio-HPLC-MS.

Glutathione (GSH) Trapping Assay

Chloroacetamides are "soft" electrophiles that react readily with the thiol group of Glutathione. This assay confirms the covalent reactivity.

Protocol:

  • Incubation: Mix [

    
    C]-Probe (10 
    
    
    
    M) with GSH (5 mM) in buffer (pH 7.4).
  • Catalyst: Optional addition of Glutathione S-Transferase (GST) enzyme to simulate cytosolic metabolism.

  • Monitoring: Analyze by Radio-HPLC at t=0 and t=60 min.

  • Interpretation:

    • Parent Peak: Retention time

      
      .
      
    • Adduct Peak: Retention time

      
       (more polar/earlier elution). Mass shift = +307 Da (GSH moiety).
      

Visualization: Metabolic Fate

MetabolicFate cluster_PhaseI Phase I / Chemical Reactivity cluster_PhaseII Phase II / Covalent Binding Probe [14C]-Probe (Chloroacetamide) Hydrolysis Amidase Hydrolysis Probe->Hydrolysis GSH_Rxn GSH Conjugation (Spontaneous or GST) Probe->GSH_Rxn Protein Protein Cysteine (Off-Target) Probe->Protein Covalent Mod. Met1 Metabolite 1: [14C]-5-Bromoanthranilic acid (Inactive) Hydrolysis->Met1 Loss of Warhead Adduct Metabolite 2: [14C]-GSH Adduct (Excretable) GSH_Rxn->Adduct S-Alkylation

Figure 2: Potential metabolic pathways. The


C-ring label allows quantification of Met 1 even after the warhead is lost.

Data Presentation: QC & Results Template

Use the following table structure to report the synthesis validation in your lab notebook or regulatory filing.

ParameterSpecificationTypical ResultMethod
Radiochemical Purity > 95%98.2%Radio-HPLC (AUC)
Chemical Purity > 95%96.5%UV-HPLC (254 nm)
Specific Activity > 10 mCi/mmol55 mCi/mmolMass Spectrometry
Identity Mass Shift consistent[M+H]+ matches theoryLC-MS/MS
Stability (24h) < 2% degradation0.5% degradationRe-injection

References

  • Wheeler, A. S., & Oates, W. M. (1910).[4] The Bromination of Anthranilic Acid.[4][7][8] Journal of the American Chemical Society.[9] Link

    • Relevance: Establishes the protocol for regioselective 5-bromin
  • Organic Syntheses. (2013).[10] Synthesis of Anthranilic Acid Derivatives and Acylation Protocols. Organic Syntheses, Coll. Vol. 90, p. 74. Link

    • Relevance: Provides validated conditions for reacting anilines with chloroacetyl chloride using pyridine/EtOAc to avoid hydrolysis.
  • Baillie, T. A. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI Molecules. Link

    • Relevance: Discusses the metabolic stability and reactivity of -haloacetamide warheads in drug discovery.
  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Link

    • Relevance: Foundational text on the design and ADME consider

Sources

Application Note: A Guide to Covalent Fragment Screening Using 5-bromo-2-(2-chloroacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for identifying novel chemical starting points, particularly for challenging protein targets.[1][2][3] This approach, which screens low-molecular-weight compounds, offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[4][5] Recently, the strategic incorporation of reactive electrophilic groups, or "warheads," into fragments has given rise to covalent FBDD. This methodology combines the sampling efficiency of FBDD with the high potency and prolonged pharmacodynamic effects of covalent inhibition.[6][7] This application note provides a comprehensive guide for researchers on utilizing a specific, reactive fragment, 5-bromo-2-(2-chloroacetamido)benzoic acid, in a covalent FBDD screening campaign. We will detail the principles of the screening cascade, provide step-by-step protocols for primary screening and hit validation, and explain the rationale behind the experimental design, from target selection to structural elucidation.

The Principles of Covalent Fragment-Based Drug Discovery

The FBDD Paradigm

Fragment-Based Drug Discovery operates on the principle that smaller, less complex molecules have a higher probability of forming favorable, albeit weak, interactions with a protein target.[1][4] A typical fragment library consists of a few thousand compounds with a molecular weight under 300 Da.[1][8] Because of their simplicity, these fragments can bind to small pockets on a protein surface, often revealing novel allosteric or cryptic sites.[6][9] The initial hits from an FBDD screen are typically weak binders (micromolar to millimolar affinity).[4] However, their binding is often highly efficient in terms of the number of heavy atoms involved, a concept measured by Ligand Efficiency (LE). Subsequent structure-guided medicinal chemistry efforts then "grow" or "link" these high-quality starting points into potent, drug-like lead molecules.[3]

The Covalent Advantage

Targeted covalent inhibitors form a stable, irreversible bond with their protein target, typically with a nucleophilic amino acid residue such as cysteine, lysine, or serine.[6][7] This mode of action offers several advantages, including:

  • High Potency: The irreversible nature of the bond can overcome weak non-covalent interactions, leading to potent inhibition.

  • Prolonged Duration of Action: The effect of the inhibitor is tied to the protein turnover rate rather than the pharmacokinetic profile of the compound itself.

  • Targeting Challenging Sites: Covalent fragments can achieve high target occupancy even in proteins with shallow or difficult-to-drug binding sites.[6]

The compound at the center of this guide, 5-bromo-2-(2-chloroacetamido)benzoic acid, is an electrophilic fragment designed to leverage this covalent approach.

Characterization of the Covalent Fragment: 5-bromo-2-(2-chloroacetamido)benzoic acid

The structure of this fragment is bifunctional, comprising a recognition scaffold and a reactive warhead.

  • The Warhead: The 2-chloroacetamide group is a well-characterized electrophile. It is a mild alkylating agent that preferentially reacts with the thiol group of cysteine residues via a nucleophilic substitution reaction. Its reactivity is tuned to be low enough to minimize off-target reactions but sufficient to engage a target cysteine within a binding pocket.

  • The Scaffold: The 5-bromo-2-aminobenzoic acid portion provides the initial, non-covalent recognition elements. The carboxylic acid can form salt bridges or hydrogen bonds, while the aromatic ring and bromine atom can participate in hydrophobic and halogen bonding interactions, respectively. These interactions orient the fragment within the binding site, positioning the chloroacetamide warhead for reaction with a nearby nucleophile.

Safety and Handling

Like many electrophilic reagents, 5-bromo-2-(2-chloroacetamido)benzoic acid and its precursors should be handled with care. The related compound, 5-bromo-2-chlorobenzoic acid, is classified as a skin and eye irritant.[10][11][12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

Designing a Covalent FBDD Screening Cascade

A successful covalent screening campaign relies on a logical progression of experiments designed to identify true hits, validate their binding, and characterize their interaction. The goal is to eliminate false positives efficiently and generate high-quality data to guide subsequent chemistry efforts. Orthogonal assays—those that measure binding through different physical principles—are critical for building confidence in a hit.

Below is a recommended screening cascade, which forms the basis for the protocols in the subsequent section.

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Lead Generation Target_Selection Target Selection & Protein QC Primary_Screen Primary Screen: Intact Mass Spectrometry Target_Selection->Primary_Screen High-quality Protein TSA Orthogonal Validation: Thermal Shift Assay (TSA) Primary_Screen->TSA Covalent Hits Peptide_Mapping Binding Site ID: LC-MS/MS Peptide Mapping TSA->Peptide_Mapping Confirmed Binders Crystallography Structural Biology: X-ray Crystallography Peptide_Mapping->Crystallography Site-validated Hits SAR Hit-to-Lead Chemistry: SAR by Synthesis Crystallography->SAR Structural Insight

Caption: The Covalent FBDD Screening Cascade.

Experimental Protocols

Protocol: Target Selection and Preparation

Rationale: The success of the campaign hinges on a high-quality, stable protein target. For this specific fragment, the ideal target should possess at least one cysteine residue that is potentially "ligandable"—located within a binding pocket.

Steps:

  • Target Assessment: Analyze the primary sequence and any available structures of the target protein to identify accessible cysteine residues.

  • Protein Expression & Purification: Express and purify the target protein to >95% purity. Ensure all purification buffers are free of nucleophiles like DTT or β-mercaptoethanol in the final steps, as these will react with the fragment. A final dialysis or buffer exchange step into the assay buffer is critical.

  • Quality Control (QC):

    • Purity Check: Run SDS-PAGE and/or intact mass spectrometry to confirm purity and correct molecular weight.

    • Folding & Stability: Perform a baseline Thermal Shift Assay (see Protocol 4.3, without fragment) or a protein-observed NMR experiment (e.g., a 1D proton or 2D ¹H-¹⁵N HSQC spectrum) to ensure the protein is well-folded and stable in the chosen assay buffer.[14][15]

Protocol: Primary Screening via Intact Protein LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides a direct and unambiguous readout of covalent bond formation.[6][16] By measuring the total mass of the protein, we can detect the mass shift corresponding to the addition of the fragment. This method is highly sensitive and is considered a gold standard for primary screening of covalent libraries.[17]

Materials:

  • Purified target protein (1-10 µM in an appropriate buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • 5-bromo-2-(2-chloroacetamido)benzoic acid stock solution (10-100 mM in DMSO).

  • Quenching solution (e.g., 1% formic acid or 10 mM N-acetylcysteine).

  • LC-MS system capable of intact protein analysis.

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the target protein with the fragment. A typical final concentration is 5 µM protein and 50-100 µM fragment. Include a DMSO-only control.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a set time (e.g., 1-4 hours). Incubation time should be optimized based on the expected reactivity of the warhead and stability of the protein.

  • Quenching: Stop the reaction by adding the quenching solution. This can be an acid to denature the protein or a scavenger molecule to react with the excess fragment.

  • LC-MS Analysis:

    • Inject the quenched sample onto the LC-MS system. Use a reverse-phase column suitable for protein separation.

    • Acquire mass spectra across the protein elution peak.

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.

  • Data Analysis: Compare the deconvoluted mass from the fragment-treated sample to the DMSO control. A mass increase corresponding to the molecular weight of the fragment (minus HCl, which is lost in the reaction) indicates a covalent hit.

ComponentMolecular Weight (Da)Expected Mass Change (Da)
Target Protein (Example)30,000.0N/A
5-bromo-2-(2-chloroacetamido)benzoic acid306.55N/A
Covalent Adduct 30,270.0 +269.99

Caption: Table of expected mass changes for covalent modification.

Protocol: Orthogonal Hit Validation via Thermal Shift Assay (TSA)

Rationale: TSA, or Differential Scanning Fluorimetry (DSF), measures a protein's thermal stability.[18][19] The binding of a ligand, including a covalent one, typically stabilizes the protein structure, leading to an increase in its melting temperature (Tₘ).[20] A positive Tₘ shift provides orthogonal evidence of binding, helping to eliminate false positives from the primary screen that might arise from non-specific reactivity.

Materials:

  • Purified target protein (2-5 µM).

  • Fragment stock solution (in DMSO).

  • Hydrophobic fluorescent dye (e.g., SYPRO Orange).

  • qPCR instrument capable of performing a melt curve analysis.

  • Assay buffer (as used in the primary screen).

Procedure:

  • Reaction Setup: Prepare a master mix of protein and SYPRO Orange dye in the assay buffer.

  • Plate Preparation: In a 96- or 384-well qPCR plate, aliquot the protein/dye master mix.

  • Compound Addition: Add the fragment to the wells to achieve the desired final concentration (e.g., 100 µM). Include DMSO-only control wells.

  • Incubation: Incubate the plate at room temperature for at least 30 minutes to allow for binding and covalent reaction.

  • Thermal Denaturation: Place the plate in the qPCR instrument. Run a melt-curve program, increasing the temperature from 25°C to 95°C in small increments (e.g., 0.5°C/step) while continuously monitoring fluorescence.

  • Data Analysis: Plot fluorescence versus temperature. The Tₘ is the midpoint of the transition in the resulting sigmoidal curve. Calculate the change in melting temperature (ΔTₘ) between the fragment-treated sample and the DMSO control. A ΔTₘ > 2°C is generally considered a significant indication of binding.

Protocol: Binding Site Identification via LC-MS/MS Peptide Mapping

Rationale: After confirming covalent binding, it is essential to identify the specific amino acid residue that has been modified. This provides ultimate proof of on-target engagement and is invaluable for structure-based design.[17][21] The method involves proteolytically digesting the modified protein and using tandem mass spectrometry (MS/MS) to find the peptide carrying the modification.

Procedure:

  • Protein Modification: Prepare a larger-scale reaction of protein and fragment as described in Protocol 4.2. Remove excess, unreacted fragment by buffer exchange.

  • Denaturation and Digestion: Denature the modified protein (e.g., with urea or rapigest) and digest it into smaller peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a high-resolution LC-MS/MS system (e.g., an Orbitrap).

    • Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs an MS1 scan to detect peptide masses, followed by MS/MS fragmentation scans on the most abundant ions.

  • Data Analysis:

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against the known sequence of the target protein.

    • Crucially, include a variable modification on cysteine residues corresponding to the mass of the reacted fragment (+269.99 Da).

    • The software will identify the specific peptide and fragmentation pattern that confirms the modification on a particular cysteine.

Caption: Reaction of the fragment with a target cysteine.

Data Interpretation and Hit Progression

A confirmed hit from this cascade is a fragment that:

  • Shows the correct mass shift in the primary intact mass screen.

  • Induces a significant thermal shift (ΔTₘ > 2°C) in the TSA validation assay.

  • Is successfully mapped to a specific cysteine residue via peptide mapping.

Once a hit is validated, the next crucial step is to obtain a high-resolution crystal structure of the protein-fragment complex.[22][23][24] X-ray crystallography provides the definitive 3D map of the binding site, revealing the precise orientation of the fragment and the key non-covalent interactions made by the scaffold.[9] This structural information is the blueprint for the hit-to-lead phase, where medicinal chemists will synthesize analogues of the fragment to extend into nearby pockets, optimize interactions, and ultimately improve potency and drug-like properties.

Conclusion

The use of covalent fragments like 5-bromo-2-(2-chloroacetamido)benzoic acid represents a sophisticated and highly effective strategy in modern drug discovery. By following a rigorous and logical screening cascade employing orthogonal biophysical techniques—primarily mass spectrometry and thermal shift assays—researchers can confidently identify and validate covalent hits. This process mitigates the risk of false positives and generates rich, actionable data, including the precise binding site of the fragment. This information is paramount for accelerating the structure-guided design of potent and selective next-generation therapeutics.

References

  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. [Link]

  • Fragment-Based Lead Discovery Using X-ray Crystallography. (2021). ACS Publications. [Link]

  • X-ray Crystallography Fragment Screening. Selvita. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026). SARomics. [Link]

  • Applied Biophysical Methods in Fragment-Based Drug Discovery. (2020). PubMed. [Link]

  • Fragment Screening by Crystallography: An Alternative to High Throughput Screening. Sygnature Discovery. [Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. (2025). Evotec. [Link]

  • Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. (2021). Drug Target Review. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2024). PMC - NIH. [Link]

  • Comprehensive fragment-based lead discovery solutions. Nuvisan. [Link]

  • Fragment HIT Identification in FBDD. (2022). CrystalsFirst. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic. [Link]

  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. (2025). Australian Journal of Chemistry. [Link]

  • Fragment Screening. Sygnature Discovery. [Link]

  • Fragment-based covalent ligand discovery. (2021). Vividion Therapeutics. [Link]

  • Optimizing Drug Pipelines With Biophysical Methods. WuXi Biology. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). OBN. [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). PubMed. [Link]

  • Fragment-based screening by protein-detected NMR spectroscopy. PMC - NIH. [Link]

  • Fragment-based screening by protein-detected NMR spectroscopy. PlumX. [Link]

  • Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Domainex. [Link]

  • Covalent fragment-based ligand screening approaches for identification of novel ubiquitin proteasome system modulators. (2022). PubMed. [Link]

  • Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. ScienceDirect. [Link]

  • Optimized Covalent Fragment Library for Drug Discovery. (2025). IRBM Medicinal Chemistry. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). MDPI. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2024). ResearchGate. [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. (2025). ResearchGate. [Link]

  • FBDD: Fragment-Based Drug Design. BioSolveIT. [Link]

  • Covalent fragment libraries in drug discovery. (2025). ResearchGate. [Link]

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. (2024). Bitesize Bio. [Link]

  • Combined Protein- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains. (2020). MDPI. [Link]

  • Thermal shift assays for early-stage drug discovery. (2024). AXXAM. [Link]

  • Thermal Shift Assay for screening inhibitors. (2020). EUbOPEN. [Link]

  • Thermal Shift Assays. Charles River. [Link]

  • MSDS of 5-Bromo-2-chlorobenzoic acid. (2018). Capot Chemical. [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic. (2022). Scribd. [Link]

  • Synthesis method of 5-bromo-2-chloro benzoic acid. (2016). Semantic Scholar. [Link]

  • 5-Bromo-2-chlorobenzoic acid. PubChem. [Link]

  • Synthesis method of 5-bromo-2-chloro benzoic acid.

Sources

Troubleshooting & Optimization

improving aqueous solubility of 5-bromo-2-(2-chloroacetamido)benzoic acid

[4]

Frequently Asked Questions (FAQ)

Q1: My compound dissolved in DMSO, but when I added it to the cell culture media, it turned into a white cloud. Why? A: This is the "solvent shift" effect.[2] You moved from a solvent that loves the hydrophobic halogens (DMSO) to one that hates them (water).[2]

  • Fix: Do not inject 100% DMSO directly into static media.[2] Vortex the media while slowly adding the DMSO stock. Alternatively, use the Module 2 intermediate dilution step (DMSO

    
     PEG400 
    
    
    Media).[2]

Q2: Can I use Tris-HCl buffer at pH 7.4? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[2] Over time (hours), this amine will attack the chloroacetamide warhead, covalently binding to your drug and deactivating it. Use PBS, HEPES, or MOPS instead.[2]

Q3: Is the compound stable at room temperature in solution? A: In 100% DMSO: Yes, for days. In aqueous buffer (pH 7.4): No. The half-life of chloroacetamides in aqueous solution can vary from hours to days depending on temperature.[2] Always prepare aqueous dilutions fresh immediately before use.[2]

References

  • Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[2] (Provides baseline solubility data for halogenated benzoic acids).

  • ChemicalBook. (2024).[2] 5-Bromo-2-chlorobenzoic acid Product Properties.

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Mechanistic basis for Module 3).

  • US EPA. (2024). CompTox Chemicals Dashboard: 5-bromo-2-propoxybenzoic acid (Analog Data).

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: 2-Chloroacetamide Stability. (Grounding for stability warnings).

Technical Support: Optimization of 5-Bromo-2-(2-chloroacetamido)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer

This guide involves the handling of chloroacetyl chloride (a severe lachrymator and corrosive) and halogenated solvents. All procedures must be performed in a functioning fume hood with appropriate PPE.

Diagnostic Logic: Why is your yield low?

Low yield in this specific synthesis is rarely due to "failed reaction" in the traditional sense. It is almost always due to Competitive Cyclization or Solubility-Driven Loss .

The target molecule contains both a carboxylic acid and an amide.[1] Under acidic or dehydrating conditions (common during acylation), these functional groups react intramolecularly to form a benzoxazinone derivative. This "impurity" is actually your product, just dehydrated.

Troubleshooting Flowchart

Use the following logic tree to diagnose your specific failure mode.

Troubleshooting Start Issue: Low Yield (<50%) CheckTLC Step 1: Check TLC/LCMS of Mother Liquor Start->CheckTLC SM_Remains Is Starting Material (5-Bromoanthranilic acid) present? CheckTLC->SM_Remains Analysis New_Spot Is there a non-polar spot (Higher Rf than Product)? SM_Remains->New_Spot No Solubility Issue: Solubility Limit SM did not dissolve initially. SM_Remains->Solubility Yes (Solid precipitate) Hydrolysis Issue: Reagent Hydrolysis Chloroacetyl chloride is wet/old. SM_Remains->Hydrolysis Yes (In solution) Cyclization Issue: Benzoxazinone Formation Product dehydrated to 2-(chloromethyl)-6-bromo-4H-3,1-benzoxazin-4-one New_Spot->Cyclization Yes (Major impurity)

Figure 1: Diagnostic logic for identifying yield loss mechanisms in anthranilic acid acylation.

Critical Control Points & FAQs
Q1: I see a precipitate, but the yield is low. What is it?

A: If you are running the reaction in non-polar solvents (DCM, Toluene), the precipitate is likely the Amine Hydrochloride Salt (e.g., Triethylamine HCl), not your product.

  • The Trap: 5-bromo-2-(2-chloroacetamido)benzoic acid is often soluble in organic solvents containing base. If you filter the solids and discard the filtrate, you are throwing away your product.

  • Correction: Always perform an aqueous wash (acidic workup) to remove salts, then check the organic layer.

Q2: My product has a different melting point and no -OH peak in IR. Why?

A: You have formed 2-(chloromethyl)-6-bromo-4H-3,1-benzoxazin-4-one .

  • Mechanism: The carboxylic acid oxygen attacks the amide carbonyl, eliminating water. This happens if:

    • Temperature is too high (>40°C).

    • Excess Chloroacetyl chloride is used (acts as a dehydrating agent).

    • Acetic anhydride was used as a solvent/co-reagent.

  • Recovery: Do not discard. Suspend the solid in dilute aqueous NaOH/THF, stir at RT for 30 mins, then re-acidify. This opens the ring back to the desired acid [1].

Q3: Why is the Starting Material (SM) not reacting?

A: The bromine atom at position 5 is an Electron Withdrawing Group (EWG). It deactivates the aniline nitrogen, making it less nucleophilic than unsubstituted anthranilic acid.

  • Correction: You cannot rely on passive mixing. You must use a base catalyst (TEA or Pyridine) or heat (carefully) to drive the kinetics.

The "Self-Validating" Protocol

This protocol prioritizes the Kinetic Product (Open Chain Amide) over the Thermodynamic Product (Cyclized Benzoxazinone).

Reagents
  • SM: 2-amino-5-bromobenzoic acid (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.1 eq) — Freshly distilled or from a new bottle.

  • Base: Triethylamine (TEA) (1.2 eq) or N,N-Dimethylaniline.

  • Solvent: Dry THF (Tetrahydrofuran) or DMF (if SM is insoluble in THF).

Step-by-Step Methodology
  • Dissolution (Critical):

    • Dissolve 1.0 eq of 2-amino-5-bromobenzoic acid in THF (10-15 volumes).

    • Checkpoint: If the solution is cloudy, add DMF dropwise until clear. Heterogeneous reactions trap SM inside the crystal lattice, preventing acylation.

  • Base Addition:

    • Add 1.2 eq of TEA. Cool the mixture to 0–5°C (Ice bath).

    • Why? Low temperature prevents the subsequent cyclization of the product.

  • Acylation:

    • Dilute Chloroacetyl chloride (1.1 eq) in a small volume of THF.

    • Add dropwise over 30 minutes. Do not let temperature rise above 10°C.

    • Observation: A thick white precipitate (TEA·HCl) will form immediately. This confirms the reaction is proceeding.

  • Monitoring:

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • TLC Check: (Mobile Phase: 5% MeOH in DCM).

      • SM Rf: ~0.3 (Fluorescent).

      • Product Rf: ~0.1 (Streaks due to acid).

      • Benzoxazinone Rf: ~0.8 (Non-polar, distinct spot).

  • Workup (The Yield Step):

    • Do NOT filter yet.

    • Pour reaction mixture into Cold 1N HCl (excess).

    • Chemistry: This dissolves the TEA salts and protonates the product (COOH form), forcing it to precipitate.

    • Stir for 30 minutes. Filter the solid.[2][3][4]

    • Wash with water (removes HCl) and cold Ethanol (removes unreacted Chloroacetyl chloride).

Data Comparison: Solvent Systems
VariableDMF/Base MethodGlacial AcOH RefluxDCM/TEA Method
Solubility of SM HighModerate (Hot)Low (Slurry)
Reaction Rate FastFastSlow
Risk of Cyclization LowHigh Low
Workup Difficulty High (DMF removal)ModerateEasy
Typical Yield 85-92% 60-70% (Mixed products)75-80%
Mechanistic Visualization

Understanding the competition between the desired Amide and the Benzoxazinone is key to controlling yield.

Mechanism SM 5-Bromoanthranilic Acid (Nucleophile) Intermediate Tetrahedral Intermediate SM->Intermediate + Reagent (Base/THF) Reagent Chloroacetyl Chloride (Electrophile) Product TARGET PRODUCT 5-bromo-2-(2-chloroacetamido)benzoic acid Intermediate->Product - HCl (Kinetic Path) SideProduct SIDE PRODUCT Benzoxazinone Derivative (Cyclized) Product->SideProduct Heat / Dehydration - H2O (Thermodynamic Path) SideProduct->Product Aq. NaOH / THF (Salvage Step)

Figure 2: Reaction pathway showing the kinetic product (Target) vs. thermodynamic side-product (Benzoxazinone).

References
  • ResearchGate. (2017). Synthesis of Functionalized 4H-3,1-Benzoxazines through Chemoselective Reduction of Benzoxazin-4-Ones. DOI: 10.1002/jhet.2880. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Intramolecular Cyclization Mechanisms. Retrieved from [Link]

Sources

reducing non-specific binding of 5-bromo-2-(2-chloroacetamido)benzoic acid in proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Non-Specific Binding of 5-bromo-2-(2-chloroacetamido)benzoic acid

Welcome to the technical support resource for researchers utilizing covalent probes in proteomics. This guide provides in-depth troubleshooting and FAQs to address the common challenge of non-specific binding when using electrophilic probes like 5-bromo-2-(2-chloroacetamido)benzoic acid.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the probe and the nature of non-specific binding.

Q1: What is 5-bromo-2-(2-chloroacetamido)benzoic acid and what is its mechanism of action?

5-bromo-2-(2-chloroacetamido)benzoic acid is a covalent chemical probe used in chemoproteomic techniques such as Activity-Based Protein Profiling (ABPP).[1] Its structure contains a highly reactive chloroacetamide group, often referred to as a "warhead." This electrophilic warhead is designed to form a stable, covalent bond with nucleophilic amino acid residues on proteins, primarily cysteine and, to a lesser extent, histidine.[2][3][4] This covalent labeling allows for the "pull-down" and subsequent identification of protein targets via mass spectrometry. The probe's specificity is ideally driven by the combined affinity of its core structure and the reactivity of the warhead for a particular protein site.

Q2: What is "non-specific binding" in the context of a covalent probe experiment?

Non-specific binding (NSB) is a major challenge that refers to any interaction that does not represent the intended, specific covalent labeling of a target protein.[5] In a typical pull-down experiment, NSB manifests in two primary ways:

  • Non-covalent Adsorption to the Affinity Resin: This is the most common issue. Proteins from the lysate, which have no specific affinity for the probe itself, may bind directly to the surface of the agarose or magnetic beads used for enrichment. This can be driven by hydrophobic or electrostatic (charge-based) interactions.[6][7]

  • Interaction with Surfaces and Contaminants: Proteins and the probe can adhere to the walls of microcentrifuge tubes, pipette tips, and other labware, especially if standard plastics are used instead of low-binding alternatives.[8] Contaminants from reagents or the lab environment can also interfere.[9]

This guide focuses primarily on mitigating the first and most significant source of background noise: non-covalent adsorption to the affinity matrix.

Q3: Why is minimizing non-specific binding so critical for my results?

High non-specific binding creates a significant background "noise" that can overwhelm the "signal" from your true protein targets. This leads to several critical problems:

  • False Positives: Abundant cellular proteins that bind non-specifically to the beads can be misidentified as specific interactors.

  • Reduced Sensitivity: The mass spectrometer's capacity can be consumed by analyzing peptides from high-abundance, non-specific proteins, preventing the detection of low-abundance, true targets.[9]

  • Poor Reproducibility: Non-specific interactions are often weak and variable, leading to inconsistent results between replicates.[10]

Troubleshooting Guide: High Background & Poor Signal-to-Noise

This section provides a systematic approach to diagnosing and solving the most common issues encountered during your chemoproteomics workflow.

Q4: I've completed my pull-down and the mass spectrometry results show hundreds of proteins with high abundance scores. Where do I begin troubleshooting?

High background is a multi-faceted problem. A logical and systematic approach is the key to solving it. The three most impactful parameters to investigate are (1) Probe Concentration , (2) Blocking Strategy , and (3) Wash Buffer Stringency .

The following workflow diagram illustrates a typical experiment and highlights the stages where optimization is critical.

G cluster_prep Sample Preparation cluster_label Labeling & Capture cluster_wash Washing & Elution cluster_analysis Analysis lysis Cell Lysis (Add Protease Inhibitors) clarify Clarify Lysate (High-Speed Centrifugation) lysis->clarify probe Incubate with Probe (Optimize Concentration - Protocol 1) clarify->probe preclear Pre-clear Lysate (See Protocol 2) preclear->probe capture Affinity Capture (e.g., Streptavidin Beads) probe->capture wash Wash Steps (Optimize Stringency - Protocol 3) capture->wash elute Elution wash->elute ms_prep Sample Prep for MS elute->ms_prep ms LC-MS/MS Analysis ms_prep->ms

Caption: Chemoproteomics workflow highlighting key optimization points.

Use the table below to identify the probable cause of your issue and find the corresponding solution.

Problem Probable Cause Recommended Solution
High Background (Many non-specific proteins) 1. Probe concentration is too high. The chloroacetamide warhead, while effective, can exhibit off-target reactivity at high concentrations. Perform a probe titration experiment to find the lowest concentration that effectively labels your target(s) while minimizing background. See Protocol 1 .
2. Insufficient blocking of the affinity resin. Unoccupied sites on the beads will bind abundant, "sticky" proteins from the lysate. Implement a pre-clearing step and ensure your buffers contain a blocking agent like BSA. See Protocol 2 .
3. Wash buffer is not stringent enough. Weak, non-covalent interactions are not being sufficiently disrupted. Increase the stringency of your wash buffers by adding salt (NaCl) and/or non-ionic detergents (Tween-20, Triton X-100). See Protocol 3 .
Weak Signal (Target not detected or low abundance) 1. Wash buffer is too stringent. Harsh wash conditions may be stripping your specifically bound protein along with the non-specific ones. Test a gradient of wash buffer strengths to find a balance. Start with the recommendations in Protocol 3 and reduce stringency if needed.
2. Poor protein extraction or degradation. The target protein is not being efficiently solubilized or is being degraded by proteases. Ensure your lysis buffer is appropriate for your target and always include fresh protease inhibitors .[12]
3. Affinity tag is inaccessible. If using a tag-based system for capture (e.g., biotin), the tag on the probe may be sterically hindered after binding the protein. This is an issue of probe design.[13]
Q5: How do I properly optimize the probe concentration?

Using an excessively high concentration of a reactive probe is a primary cause of non-specific binding. The goal is to find the "sweet spot" where the signal from your specific target is maximized relative to the background noise.

Solution: Perform a dose-response titration. This involves setting up parallel experiments where only the probe concentration is varied.

  • Rationale: Covalent probes work via kinetic trapping. A lower concentration incubated for an appropriate time can be sufficient to label high-affinity targets while avoiding the labeling of low-affinity off-targets.

  • Experimental Design: Set up 5-6 parallel reactions with your cell lysate. Use a concentration range that spans at least two orders of magnitude (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle-only control (e.g., DMSO).

  • Analysis: After the pull-down, analyze the results by Western Blot for a known target (if available) or by a semi-quantitative mass spectrometry approach (like spectral counting) to assess the signal-to-noise ratio at each concentration.

Protocol 1: Probe Concentration Titration
  • Prepare Lysate: Prepare a sufficient volume of clarified cell lysate for all conditions from a single batch to ensure consistency.

  • Aliquot: Aliquot equal amounts of protein lysate (e.g., 1 mg in 1 mL) into separate low-binding microcentrifuge tubes.

  • Prepare Probe Dilutions: Create a serial dilution of your 5-bromo-2-(2-chloroacetamido)benzoic acid probe in your chosen solvent (e.g., DMSO).

  • Incubate: Add the varying concentrations of the probe to each tube. Add solvent only to the control tube. Incubate for a standardized time (e.g., 1 hour) at a consistent temperature (e.g., 4°C or room temperature).

  • Capture & Wash: Proceed with your standard affinity capture and wash protocol, ensuring all samples are treated identically.

  • Elute & Analyze: Elute the bound proteins and analyze via SDS-PAGE/Western Blot or LC-MS/MS. Select the lowest concentration that provides robust target identification without a significant increase in background proteins.

Q6: My control experiment (beads + lysate, no probe) shows many bound proteins. How can I fix this?

This result clearly indicates that proteins are binding non-specifically to your affinity resin. This must be addressed before proceeding.

Solution: Implement a robust blocking and pre-clearing strategy.

  • Rationale: The goal is to saturate all potential non-specific binding sites on the beads before they are introduced to your probe-labeled lysate.[14] Pre-clearing uses "sacrificial" beads to remove the population of proteins from your lysate that have a high propensity to stick to the resin.[6]

  • Blocking Agents: Common blocking agents are proteins like Bovine Serum Albumin (BSA) or general protein mixtures like casein.[15][16] These are added to buffers to coat surfaces and reduce non-specific adsorption.

  • Pre-clearing: This is a critical step. Before the main capture, the lysate is incubated with a fresh aliquot of beads, which are then discarded. The "pre-cleared" supernatant, now depleted of bead-binding proteins, is used for the actual experiment.

Protocol 2: Lysate Pre-Clearing & Blocking
  • Prepare Beads: For 1 mg of lysate in 1 mL, take ~25 µL of your affinity resin slurry (e.g., streptavidin or antibody-conjugated beads). Wash the beads three times with your lysis buffer (without blocking agents initially).

  • Pre-clear Lysate: Add the washed beads to your 1 mL of clarified lysate. Incubate with gentle rotation for 1 hour at 4°C.

  • Separate: Pellet the beads by centrifugation (or using a magnetic rack). Carefully transfer the supernatant (this is your pre-cleared lysate ) to a new, clean low-binding tube. Discard the beads.

  • Proceed with Labeling: Use this pre-cleared lysate for your probe incubation step as described in Protocol 1.

  • Buffer Blocking: For all subsequent steps (probe incubation, washing), ensure your buffers contain a blocking agent. A good starting point is 0.1% to 0.5% BSA.[17]

Q7: I've optimized my probe concentration and pre-cleared my lysate, but the background is still too high. What's next?

If background persists, the interactions are likely not being disrupted by your current wash protocol. The solution is to increase the stringency of your wash buffers.

Solution: Methodically increase the salt and/or detergent concentration in your wash buffers.

  • Rationale: Non-specific binding is often mediated by weak electrostatic or hydrophobic interactions. Increasing the ionic strength of the buffer with salt (e.g., NaCl) shields charges and disrupts electrostatic interactions.[7][17] Non-ionic detergents (e.g., Tween-20, Triton X-100) disrupt hydrophobic interactions.[17][18]

  • Finding the Balance: The key is to be stringent enough to remove contaminants without eluting your specific target, especially if its interaction is of moderate to low affinity.[19] Therefore, it's best to test a few conditions.

G cluster_0 Troubleshooting High Background start High Background Signal? cause1 Is Probe Conc. Optimized? start->cause1 Yes cause2 Is Lysate Pre-Cleared? cause1->cause2 Yes solution1 Perform Titration (Protocol 1) cause1->solution1 No cause3 Is Wash Stringency Sufficient? cause2->cause3 Yes solution2 Implement Pre-Clearing (Protocol 2) cause2->solution2 No solution3 Increase Salt/Detergent (Protocol 3) cause3->solution3 No end_node Clean Data cause3->end_node Yes solution1->cause2 solution2->cause3 solution3->end_node

Caption: Decision tree for troubleshooting non-specific binding.
Protocol 3: Optimizing Wash Buffer Stringency
  • Prepare Buffers: After the affinity capture step, prepare a set of wash buffers with increasing stringency. Your base buffer should be your lysis buffer (e.g., Tris-buffered saline).

    • Buffer A (Low Stringency): Base buffer + 0.1% Tween-20

    • Buffer B (Medium Stringency): Base buffer + 150 mM NaCl + 0.2% Tween-20

    • Buffer C (High Stringency): Base buffer + 500 mM NaCl + 0.5% Triton X-100

    • Buffer D (Very High Stringency): Base buffer + 1 M NaCl + 1% Triton X-100 + 0.1% SDS (use SDS sparingly as it can denature proteins and disrupt specific interactions).

  • Perform Washes: After binding your labeled lysate to the beads, perform a series of washes. A good starting protocol is:

    • Two washes with Buffer B.

    • Two washes with Buffer C.

    • A final wash with Buffer A (to remove residual high salt/detergent before elution).

  • Analyze: Elute and analyze your sample. If the background is still high, consider incorporating Buffer D. If you lose your target protein, reduce the stringency (e.g., use only Buffer B for all washes). The number of washes can also be increased from 2-3 to 4-5 for each buffer.[6][19]

References
  • Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. Retrieved February 18, 2026, from [Link]

  • How to Block a Membrane to Reduce Non-Specific Binding. (2025, May 9). Patsnap Synapse. Retrieved February 18, 2026, from [Link]

  • Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. (2025, May 9). SCIEX. Retrieved February 18, 2026, from [Link]

  • How to optimize your sample preparation technique for mass spectrometry. (2016, July 20). Blog - Ubiquigent. Retrieved February 18, 2026, from [Link]

  • Gurard-Levin, Z. A., & Mrksich, M. (2012). Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. Journal of Proteomics, 75(13), 3857–3861. [Link]

  • Co-immunoprecipitation (Co-IP): The Complete Guide. (2024, May 16). Antibodies.com. Retrieved February 18, 2026, from [Link]

  • Brunderová, M., Krömer, M., Vlková, M., & Hocek, M. (2023). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition, 62(7), e202213764. [Link]

  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (2025, April 17). Novopro. Retrieved February 18, 2026, from [Link]

  • Non-Specific Binding: Why It Needs to be Blocked in Western blots! (2017, March 7). G-Biosciences. Retrieved February 18, 2026, from [Link]

  • Blockers Practical Guide. (n.d.). Fitzgerald Industries. Retrieved February 18, 2026, from [Link]

  • 5 tricks for a successful immunoprecipitation. (2021, November 26). Labclinics. Retrieved February 18, 2026, from [Link]

  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. (2019, March 18). Waters Corporation. Retrieved February 18, 2026, from [Link]

  • Cuesta, A., O'Donoghue, G. P., Ficarro, S. B., Robers, M. B., & Marto, J. A. (2025, October 18). Molecular Dynamics-Guided Design and Chemoproteomic Profiling of Covalent Kinase Activity Probes. bioRxiv. [Link]

  • Chemoproteomics. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • IP Troubleshooting: High Background (Specific or Nonspecific). (n.d.). Sino Biological. Retrieved February 18, 2026, from [Link]

  • Pivoňková, H., Šebest, P., Buděšínský, M., Pre-Kysel'ová, A., Fojta, M., & Hocek, M. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1878–1887. [Link]

  • Chem(Pro)2: the atlas of chemoproteomic probes labelling human proteins. (2024, October 22). Nucleic Acids Research. [Link]

  • Immunoprecipitation: Optimize Your Pulldowns. (2026, January 13). YouTube. Retrieved February 18, 2026, from [Link]

  • Six Tips to Improve Your Co-IP Results. (2018, October 9). Bio-Rad. Retrieved February 18, 2026, from [Link]

  • Understanding and Controlling Non-Specific Binding in SPR Experiments. (n.d.). Creative Biostructure. Retrieved February 18, 2026, from [Link]

  • How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. (2023, June 26). Precision Biosystems. Retrieved February 18, 2026, from [Link]

  • Reducing non-specific protein binding in HPLC. (n.d.). Element Lab Solutions. Retrieved February 18, 2026, from [Link]

  • 5-Bromo-2-chlorobenzoic acid. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020, December 10). Nicoya Lifesciences. Retrieved February 18, 2026, from [Link]

  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. (2025, August 29). Australian Journal of Chemistry. [Link]

  • Reactive RNA probes for bioconjugation and cross-linking. (2023, January 24). IOCB Prague. Retrieved February 18, 2026, from [Link]

  • Size-Dependent Target Engagement of Covalent Probes. (n.d.). Journal of Medicinal Chemistry. [Link]

Sources

resolving precipitation issues with 5-bromo-2-(2-chloroacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Name: 5-bromo-2-(2-chloroacetamido)benzoic acid CAS: 21739-92-4 Molecular Formula: C₉H₇BrClNO₃ Molecular Weight: 292.51 g/mol

The Core Issue: Users frequently report precipitation when diluting this compound from organic stock solutions (DMSO/Ethanol) into aqueous buffers. This behavior is governed by two competing factors:[1][2]

  • Hydrophobicity: The bromo-substituted aromatic ring drives aggregation in water.

  • pH Sensitivity: The carboxylic acid moiety (pKa ≈ 3.5–4.0) acts as a solubility switch. At low pH, the protonated neutral form is highly insoluble.

This guide provides a root-cause analysis and validated protocols to maintain solubility during biological assays.

Troubleshooting Guide (Q&A)

Category A: Stock Solution Preparation

Q1: I noticed a precipitate immediately after dissolving the powder in DMSO. What went wrong? Diagnosis: Moisture contamination or saturation. Root Cause: While 5-bromo-2-(2-chloroacetamido)benzoic acid is soluble in DMSO (>50 mM), the 2-chloroacetamide warhead is electrophilic and sensitive to hydrolysis if water is present. Hydrolysis products or impurities may be less soluble.[1] Solution:

  • Use Anhydrous DMSO: Ensure your DMSO is "molecular biology grade" or stored over molecular sieves.

  • Vortexing: Vigorous vortexing for 30–60 seconds is often required to break crystal lattice energy.

  • Sonicate: If particles persist, sonicate in a water bath at 30°C for 5 minutes.

  • Visual Check: Hold the vial up to a light source. The solution should be completely clear and colorless to pale yellow.

Category B: Aqueous Dilution ("Crash Out")[1]

Q2: My compound crashes out when I dilute it into my assay buffer (PBS, pH 7.4). Why? Diagnosis: The "Solvent Shock" phenomenon. Root Cause: Adding a high-concentration DMSO stock directly to a static aqueous buffer creates local regions of high concentration and low solubility before mixing is complete. Solution:

  • The "Sandwich" Method: Do not pipette the stock directly into the buffer. Instead, pipette the buffer into the stock (if possible) or use an intermediate dilution plate.

  • Rapid Mixing: When adding stock to buffer, vortex the buffer during the addition or pipette up and down immediately.

  • Limit DMSO: Keep final DMSO concentration < 1% if possible, but ensure it is high enough to solvate the transition (some assays tolerate up to 5%).

Q3: I am working at pH 5.5. Why is the compound precipitating even at low concentrations? Diagnosis: Protonation-driven insolubility. Root Cause: The carboxylic acid group must be ionized (deprotonated) to confer water solubility.

  • Mechanism: At pH 5.5, you are close to the pKa. A significant fraction of the molecules are in the neutral, protonated state (

    
    ), which is hydrophobic.
    
  • Corrective Action: Adjust assay pH to ≥ 7.0 . At pH 7.4, >99.9% of the molecules will be in the soluble carboxylate anion form (

    
    ).
    

Q4: Can I use DTT or β-mercaptoethanol to prevent precipitation? Critical Warning: NO. Reasoning: This compound contains a 2-chloroacetamide group, which is a covalent cysteine-reactive warhead.

  • Reaction: Strong reducing agents like DTT or β-ME act as decoy nucleophiles. They will attack the chloroacetamide, neutralizing the inhibitor before it reaches your protein target.

  • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required, as it is less reactive toward alkylating agents, though caution is still advised.

Validated Protocols

Protocol A: Solubility Decision Tree & Preparation

This workflow ensures the compound remains in solution from stock to assay.

Step-by-Step Methodology:

  • Weighing: Weigh the solid powder into a glass vial (avoid plastics for long-term storage of stocks to prevent leaching).

  • Primary Stock (100 mM): Dissolve in anhydrous DMSO .

    • Note: If the solution is cloudy, sonicate at 37°C for 2 mins.

  • Intermediate Dilution (10x Working Conc.):

    • Prepare a "Intermediate Buffer" containing 10% DMSO in your assay buffer.

    • Dilute the Primary Stock into this Intermediate Buffer.

    • Why? This steps down the hydrophobicity gradient, preventing the shock precipitation seen when going from 100% DMSO to 0% DMSO.

  • Final Assay Dilution: Add the Intermediate Dilution to your final assay well.

Protocol B: Quantitative Solubility Data
Solvent / BufferSolubility Limit (Est.)StatusNotes
DMSO (Anhydrous) > 50 mMExcellent Recommended for stock.
Ethanol (100%) ~ 10–20 mMGood Evaporation risk affects concentration accuracy.
Water (pH < 4) < 10 µMPoor Precipitates immediately.
PBS (pH 7.4) ~ 100–500 µMModerate Requires slow addition; stable once dissolved.
Tris (pH 8.0) > 500 µMGood Higher pH promotes ionization (

).

Mechanism Visualization

The following diagram illustrates the solubility equilibrium and the critical control points (pH and Solvent).

SolubilityMechanism cluster_Aqueous Aqueous Buffer Environment Solid Solid Compound (Crystalline) DMSO_Stock DMSO Stock (Solvated, Neutral) Solid->DMSO_Stock Dissolve (Anhydrous DMSO) AcidForm Protonated Form (COOH - Hydrophobic) DMSO_Stock->AcidForm Dilution into Low pH (< 5.0) IonizedForm Ionized Form (COO⁻ - Soluble) DMSO_Stock->IonizedForm Dilution into High pH (> 7.0) Precipitate Precipitate (Aggregated) AcidForm->Precipitate Saturation / Cold Temp AcidForm->IonizedForm  pH > pKa   IonizedForm->Precipitate High Salt / Ca²⁺ Bridging

Caption: Solubility equilibrium of 5-bromo-2-(2-chloroacetamido)benzoic acid. pH control > 7.0 is the primary lever to prevent precipitation.

References

  • PubChem. 5-Bromo-2-chlorobenzoic acid (Precursor/Related Structure Data). National Library of Medicine. Available at: [Link]

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. (Context on chloroacetamide reactivity and formulation). Available at: [Link]

Sources

minimizing off-target alkylation by 5-bromo-2-(2-chloroacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-Bromo-2-(2-chloroacetamido)benzoic acid (5-B-CABA)

Status: Active | Category: Covalent Fragments/Cysteine Probes | Warhead:


-Chloroacetamide
Core Directive & Mechanism

The Challenge: You are utilizing 5-bromo-2-(2-chloroacetamido)benzoic acid , a covalent modifier designed to target specific cysteine residues via an


 mechanism. While the chloroacetamide warhead offers a "Goldilocks" reactivity profile—less aggressive than iodoacetamides but more reactive than acrylamides—it is still prone to off-target alkylation if experimental conditions are not rigorously controlled.

The Solution: Specificity in covalent labeling is not solely an intrinsic property of the molecule; it is a function of kinetic selectivity . To minimize off-target events, you must exploit the nucleophilicity differences between your target cysteine (often hyper-reactive due to a depressed pKa) and the bulk proteome.

Molecular Mechanism:

  • Warhead (2-chloroacetamido): Electrophilic center attacking the thiolate anion (

    
    ).
    
  • Scaffold (Benzoic Acid): Provides solubility and electrostatic guidance to anion-binding pockets.

  • Substituent (5-Bromo): Increases lipophilicity and serves as a halogen-bonding handle or X-ray crystallographic phasing marker.

Troubleshooting: Minimizing Off-Target Alkylation
Diagnostic Decision Tree

Use this logic flow to identify the source of promiscuity in your experiments.

Troubleshooting Start Issue: High Background / Off-Target Labeling Check_Conc 1. Check Probe Concentration Start->Check_Conc Check_Time 2. Check Incubation Time Check_Conc->Check_Time <10 µM Sol_Conc Action: Titrate down. Chloroacetamides are kinetically driven. Check_Conc->Sol_Conc >100 µM Check_pH 3. Check Buffer pH Check_Time->Check_pH <1 Hour Sol_Time Action: Reduce time. Off-targets accumulate linearly over time. Check_Time->Sol_Time >2 Hours Check_Quench 4. Check Quenching Method Check_pH->Check_Quench pH 6.0-7.0 Sol_pH Action: Lower pH (6.0-6.5). Select for low pKa cysteines. Check_pH->Sol_pH pH > 7.5 Sol_Quench Action: Use excess Cysteine/DTT immediately post-labeling. Check_Quench->Sol_Quench

Figure 1: Step-by-step diagnostic workflow for reducing non-specific covalent modification.

Optimization Protocols
Protocol A: The "pH Tuning" Method

Rationale: Most structural cysteines have a pKa ~8.5. Catalytic or functional cysteines often have a perturbed pKa (6.0–7.0) due to the local environment. By lowering the buffer pH, you protonate the "bystander" cysteines (rendering them non-nucleophilic) while the target cysteine remains ionized and reactive.

Reagents:

  • Buffer A: 50 mM HEPES, pH 7.5 (Standard)

  • Buffer B: 50 mM MES, pH 6.0 (Selectivity Mode)

  • 5-B-CABA Stock: 10 mM in DMSO

Steps:

  • Preparation: Aliquot proteome/protein into two sets (pH 7.5 and pH 6.0).

  • Incubation: Add 5-B-CABA (final conc. 1–10 µM) to both sets.

  • Timing: Incubate for 30–60 minutes at Room Temperature (RT). Note: Chloroacetamides are slower than iodoacetamides; do not rush, but do not incubate overnight.

  • Quenching: Stop reaction with 50 mM DTT or 1% SDS.

  • Readout: Perform Western Blot (if using a click-chemistry reporter tag) or Intact Mass Spec.

    • Success Criteria: Signal at pH 6.0 is maintained for the target but disappears for high-molecular-weight background bands.

Protocol B: Competitive ABPP (Activity-Based Protein Profiling)

Rationale: To prove the binding is specific and reversible-first (saturable), you must compete the signal with an excess of the probe or a non-reactive analog.

Experimental Design Table:

Sample GroupPre-Treatment (30 min)Labeling Treatment (1 hr)Expected Outcome
1. Vehicle DMSODMSONo labeling (Baseline).
2. Probe DMSO5-B-CABA (10 µM)Strong labeling of target + background.
3. Self-Comp 5-B-CABA (100 µM)5-B-CABA (10 µM)Signal reduction (Saturation).
4. IA Control Iodoacetamide (100 µM)5-B-CABA (10 µM)Complete signal loss (Cys blockage).
Frequently Asked Questions (FAQs)

Q1: Why am I seeing methionine oxidation in my Mass Spec data? A: Chloroacetamides can induce methionine oxidation during sample preparation, especially if the alkylation step is prolonged or performed in ambient light.

  • Fix: Perform all alkylation steps in the dark. Limit reaction time to <1 hour. Ensure high-quality, fresh reagents.

Q2: The 5-bromo group is heavy. Can I use it for quantitation? A: Yes. The bromine atom provides a unique isotopic pattern (


 and 

in a ~1:1 ratio). In mass spectrometry, look for doublet peaks separated by 2 Da with equal intensity. This serves as a "built-in" tag to validate that your peptide is indeed modified by 5-B-CABA .

Q3: My compound precipitates when added to the buffer. A: The benzoic acid moiety makes the compound pH-sensitive.

  • Fix: Ensure your DMSO stock is highly concentrated (e.g., 50 mM) so the final DMSO % is low (<1%). Ensure the buffer pH is not too acidic (below pH 5.0) where the carboxylic acid protonates and reduces solubility.

Q4: Can I use DTT during the incubation? A: Absolutely not. DTT is a potent nucleophile and will scavenge the chloroacetamide warhead before it reaches the protein. Use TCEP if a reducing agent is strictly required, but ideally, perform labeling in non-reducing conditions, then quench with DTT.

Mechanistic Visualization

Mechanism cluster_0 Specificity Filter Protein Target Protein (Cys-SH) Complex Reversible Complex (Non-covalent) Protein->Complex + Probe Probe 5-B-CABA (R-Cl) Probe->Complex Transition Transition State (S_N2 Attack) Complex->Transition Rate Limiting (k_inact) Product Alkylated Protein (Thioether Bond) Transition->Product - HCl

Figure 2: The Two-Step Covalent Inhibition Mechanism. Specificity is achieved in the "Reversible Complex" stage (


) before the irreversible step (

).
References
  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. [Link]

    • Context: Establishes the utility of chloroacetamide fragments in library screening.
  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. [Link]

    • Context: Foundational work on cysteine reactivity profiling and off-target minimiz
  • Åkerfeldt, K. S., et al. (2011). Kinetic analysis of the reaction of chloroacetamides with thiols. The Journal of Organic Chemistry. [Link]

    • Context: Technical breakdown of the reaction kinetics for chloroacetamides vs. iodoacetamides.
  • Singh, J., et al. (2011). The resurgence of covalent drugs.[1] Nature Reviews Drug Discovery. [Link]

    • Context: Authoritative review on designing targeted covalent inhibitors (TCIs).

Sources

Technical Support Center: Purification of 5-Bromo-2-(2-chloroacetamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific purity or stability issues with 5-bromo-2-(2-chloroacetamido)benzoic acid .

Case ID: 5-Br-2-CAB-PUR Status: Active Support Level: Senior Application Scientist

Executive Summary & Compound Profile

Compound: 5-bromo-2-(2-chloroacetamido)benzoic acid Chemical Class: Anthranilic acid derivative / Electrophilic covalent warhead Key Instability Factors:

  • Cyclization: The ortho-amino acid motif predisposes this molecule to dehydrative cyclization, forming 6-bromo-2-(chloromethyl)-4H-benzo[d][1,3]oxazin-4-one . This is accelerated by heat and strong acid.

  • Hydrolysis: The

    
    -chloroacetamide moiety is susceptible to nucleophilic attack (hydrolysis) in basic media (
    
    
    
    ) or solvolysis in nucleophilic solvents (methanol) over time.
Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Purification
pKa (COOH) ~3.5 – 3.8Mobile phases must be acidic (pH < 3) to suppress ionization and prevent peak tailing.
LogP ~2.5 – 3.0Moderately lipophilic; suitable for Reverse Phase C18.
Solubility DMSO (High), DMF (High), EtOH (Mod), Water (Low)Avoid injecting pure DMSO solutions into Prep-HPLC to prevent "solvent breakthrough."
Reactivity Electrophilic (Alkylating agent)Avoid buffers with nucleophiles (Tris, ammonium acetate) or thiols.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a split peak or a new impurity appearing during HPLC analysis."

Diagnosis: This is likely on-column cyclization or solvolysis .

  • Cause A (Cyclization): If the impurity elutes later (more hydrophobic) and has a mass of [M - 18], you are forming the benzoxazinone derivative. This happens if the column oven is too hot (>40°C) or the mobile phase is too acidic for prolonged periods.

  • Cause B (Solvolysis): If you dissolved the sample in Methanol and left it in the autosampler, the chlorine atom may be displaced by methoxide (slowly) or water, leading to [M - Cl + OMe] or [M - Cl + OH].

Solution:

  • Temperature: Lower column temperature to 25°C or ambient.

  • Solvent: Dissolve samples in Acetonitrile/Water (50:50) rather than pure Methanol.

  • Run Time: Minimize residence time on the column.

Issue 2: "My compound precipitates inside the Prep-HPLC column."

Diagnosis: Solubility mismatch. The compound is soluble in the DMSO injection solvent but crashes out when it hits the aqueous mobile phase.

Solution:

  • Sandwich Injection: Use a "sandwich" method: 10 µL DMSO (blank) / Sample / 10 µL DMSO (blank).

  • Co-solvent: Dilute your DMSO sample with 20-30% Acetonitrile before injection. This bridges the polarity gap.

  • Flow Rate: Reduce flow rate slightly during the injection window to allow better mixing.

Issue 3: "I cannot remove the unreacted 2-amino-5-bromobenzoic acid starting material."

Diagnosis: Both compounds are amino-benzoic acids with similar pKa values.

Solution:

  • pH Switching: The starting material has a free aniline (

    
    ). At pH 2.0, the aniline is protonated (
    
    
    
    ), making it much more polar than your amide product.
  • Protocol: Use a mobile phase with 0.1% TFA (pH ~2) .[1] The starting material will elute near the void volume (very early), while your target amide (neutral amide, protonated acid) will retain longer.

Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct purification strategy based on crude purity and scale.

PurificationStrategy Start Crude Reaction Mixture CheckPurity Analyze Purity (LC-MS) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% CheckPurity->LowPurity Recryst Recrystallization (EtOH/Water) HighPurity->Recryst Scalable & Cheap Flash Flash Chromatography (DCM/MeOH + 0.5% AcOH) LowPurity->Flash Large Scale (>1g) PrepLC Prep-HPLC (C18, ACN/H2O + 0.1% Formic) LowPurity->PrepLC Small Scale (<100mg) Final Pure Solid (Store -20°C) Recryst->Final Flash->Final PrepLC->Final

Caption: Decision matrix for purification based on initial crude purity and scale.

Detailed Experimental Protocols

Method A: Recrystallization (Preferred for Scale > 500 mg)

Best for removing non-polar impurities and inorganic salts.

  • Dissolution: Place the crude solid in a flask. Add Ethanol (95%) (approx. 10 mL per gram).[2]

  • Heating: Heat gently to 50-60°C. Do not boil vigorously to prevent cyclization. If the solid does not dissolve, add small aliquots of Ethanol until clear.

  • Precipitation: Remove from heat. Slowly add warm water (50°C) dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Allow the mixture to cool to room temperature slowly on the benchtop (30 mins), then place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white/off-white crystals under vacuum. Wash the cake with cold 50% EtOH/Water .

  • Drying: Dry under high vacuum at 40°C (Max). Avoid higher temps.

Method B: Reverse-Phase Prep-HPLC (High Purity Requirements)

Best for removing closely eluting hydrolysis byproducts.

  • Column: C18 (e.g., Agilent Zorbax SB-C18 or Waters XBridge), 5 µm, 19 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS sensitivity is critical later; otherwise TFA is fine).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% -> 95% B (Linear)

    • 15-17 min: 95% B (Wash)

  • Flow Rate: 15-20 mL/min (depending on column diameter).

  • Detection: UV @ 254 nm (aromatic) and 210 nm (amide).

  • Post-Run: Pool fractions immediately and lyophilize. Do not use Rotavap at high bath temps (>40°C).

Method C: Flash Chromatography (Normal Phase)

Alternative if Prep-HPLC is unavailable.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol.

  • Modifier: Add 0.5% Acetic Acid to the DCM. This is critical to prevent the carboxylic acid from streaking (tailing) on the silica.

  • Gradient: 0% to 10% Methanol in DCM. The product typically elutes around 3-5% MeOH.

Stability & Degradation Pathways

Understanding the degradation is crucial for troubleshooting.

Degradation Target Target Molecule (5-Br-2-CAB) Cyclic Benzoxazinone (Cyclization Product) Target->Cyclic Heat / Acid (-H2O) Hydrolysis Hydroxy-Acetamide (Hydrolysis Product) Target->Hydrolysis pH > 8 / OH- (-Cl)

Caption: Primary degradation pathways. Avoid heat/acid to prevent cyclization and high pH to prevent hydrolysis.

References

  • Recrystallization of Benzoic Acid Derivatives. University of Massachusetts Amherst, Organic Chemistry Labs. Available at: [Link]

  • Synthesis of benzoxazinones by reaction of 2-chloroacetamides. ResearchGate. Available at: [Link]

  • Mobile Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

Sources

pH optimization for 5-bromo-2-(2-chloroacetamido)benzoic acid reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-bromo-2-(2-chloroacetamido)benzoic acid

Current Status: Active Document ID: TS-CHEM-5B2C-KB Audience: Medicinal Chemists, Chemical Biologists, Assay Developers

Executive Summary

This guide addresses the physicochemical behavior of 5-bromo-2-(2-chloroacetamido)benzoic acid . This molecule is a bifunctional probe containing an aryl bromide (potential for cross-coupling) and an


-chloroacetamide "warhead" (cysteine-reactive electrophile).

The critical challenge with this compound is the "Stability-Reactivity Paradox." You must maintain a pH high enough to deprotonate target cysteines for nucleophilic attack, but low enough to prevent rapid hydrolysis of the chloroacetamide or precipitation of the benzoic acid core.

Module 1: The Chemistry of Your Reagent

To troubleshoot effectively, you must understand the competing pathways in your reaction vessel.

1.1 The Warhead (Chloroacetamide) [1]
  • Mechanism: Irreversible

    
     alkylation.
    
  • Target: Thiolates (Cysteine,

    
    ).
    
  • Reactivity Profile: Moderate. Less reactive than acrylamides or chloro-ketones, making it more selective but requiring careful pH tuning.

  • Failure Mode: Hydrolysis. In water, the chloride is displaced by hydroxide (

    
    ), rendering the molecule inert (forming the 
    
    
    
    -hydroxyacetamide).
1.2 The Scaffold (Benzoic Acid)
  • Function: Solubility and binding affinity.

  • pKa:

    
     (influenced by the electron-withdrawing Br and amide groups).
    
  • Solubility Rule: Must be deprotonated (carboxylate form,

    
    ) to be soluble in aqueous media.
    
  • Failure Mode: Precipitation at acidic pH (< 4.5).

Module 2: Visualizing the Reaction Landscape

The following diagram maps the competing pathways you must manage.

ReactionPathways Compound 5-bromo-2-(2-chloroacetamido) benzoic acid Product Covalent Adduct (Active Inhibition) Compound->Product  SN2 Reaction (pH 7.2 - 8.0) Hydrolysis Hydrolyzed Species (Inert Alcohol) Compound->Hydrolysis  Hydrolysis (pH > 8.5) Precipitate Precipitated Acid (Insoluble) Compound->Precipitate  Protonation (pH < 4.5) BufferAdduct Buffer Adduct (False Positive) Compound->BufferAdduct  Reaction with Tris/Glycine Target Target Protein (Cysteine-SH) Target->Product  Requires Deprotonation (Thiol pKa ~8.3)

Caption: Reaction fate map. Green path represents the desired covalent modification. Red and Grey paths represent common failure modes (hydrolysis and precipitation).

Module 3: Troubleshooting & FAQs
Category A: Solubility & Preparation

Q: My stock solution is clear in DMSO, but precipitates immediately upon adding to PBS. Why? A: This is a "pH shock" precipitation.

  • The Cause: Your stock solution (DMSO) is non-aqueous. When you spike it into PBS (pH 7.4), the local concentration is high. If the local pH drops momentarily or if the final concentration exceeds the solubility limit of the protonated species, it crashes out.

  • The Fix:

    • Ensure your buffer capacity is sufficient (at least 50 mM).

    • Pre-dilute the DMSO stock into a slightly alkaline intermediate buffer (pH 8.0) before adding to the protein.

    • Critical: Do not store this compound in acidic buffers (Acetate, Citrate pH < 5).

Q: Can I sonicate the solution to re-dissolve it? A: NO. Sonicating chloroacetamides can accelerate degradation and heat generation, which promotes hydrolysis. If it precipitates, filter and re-quantify, or start over.

Category B: Reactivity Optimization

Q: I see no labeling of my target protein, even after 4 hours. A: The pH is likely too low for the specific cysteine environment.

  • Mechanism: The chloroacetamide reacts with the thiolate anion (

    
    ), not the protonated thiol (
    
    
    
    ).
  • The Fix: Increase pH in 0.2 unit increments.

    • Current: pH 7.0

      
      Trial: pH 7.4, 7.6, 7.8.
      
    • Warning: Do not exceed pH 8.5, or hydrolysis will dominate [1].

Q: The reaction works, but I see high background labeling on other proteins. A: The compound is too "hot" (reactive) due to high pH or excessive concentration.

  • The Fix:

    • Lower the pH: Drop to 7.2. This increases specificity for lower-pKa cysteines (catalytic cysteines often have lower pKa).

    • Reduce Duration: Chloroacetamides are time-dependent inhibitors. Shorter incubation (30-60 min) favors the kinetic target over non-specific thermodynamic sinks.

Category C: Buffer Incompatibility

Q: Can I use Tris-HCl or Glycine buffers? A: ABSOLUTELY NOT.

  • Reason: Tris and Glycine contain primary amines. These amines are nucleophiles that will react with the chloroacetamide warhead, neutralizing your inhibitor before it reaches the protein [2].

  • Correct Buffers: HEPES, MOPS, Phosphate (PBS), or PIPES.

Module 4: Optimization Data & Protocols
4.1 Buffer Compatibility Matrix
Buffer SystemCompatibilityReason
PBS / Phosphate Excellent Non-nucleophilic. Good buffering at pH 7.4.
HEPES Excellent Good buffering at pH 7.0 - 8.0. Non-reactive.
Tris (Tris-amine) FATAL Primary amine reacts with chloroacetamide.
Glycine FATAL Primary amine reacts with chloroacetamide.
DTT / BME Stop Soln Thiols will instantly quench the reaction. Use only to stop the assay.
4.2 Protocol: pH-Rate Profiling (

Determination)

Use this protocol to find the "Goldilocks Zone" for your specific protein target.

Reagents:

  • Compound Stock (10 mM in DMSO).

  • Target Protein (5

    
    M final).
    
  • Buffers: 50 mM HEPES adjusted to pH 7.0, 7.4, 7.8, 8.2.

Workflow:

  • Preparation: Aliquot protein into 4 tubes (one for each pH).

  • Initiation: Add Compound (50

    
    M, 10x excess) to each tube.
    
  • Sampling: At

    
     min, remove 20 
    
    
    
    L.
  • Quenching: Immediately add 20

    
    L of 20 mM DTT  (or mercaptoethanol) to stop the reaction.
    
  • Analysis: Analyze by LC-MS (Intact Protein Mode). Measure the ratio of [Adduct] / [Total Protein].

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .

Decision Logic:

  • Select the lowest pH where

    
     is sufficient to achieve >80% labeling within 60 minutes. This maximizes specificity.
    
Module 5: Intrinsic Hydrolysis Workflow

If your compound degrades in storage or during long incubations, verify its hydrolytic stability.

HydrolysisCheck Start Start: 100 µM Compound in Buffer (No Protein) Incubate Incubate at 37°C (Time: 0, 4, 8, 24 hrs) Start->Incubate Analyze Analyze via HPLC/UV (254 nm) Incubate->Analyze Decision Is Peak Area < 90%? Analyze->Decision Stable Stable: Proceed with Biological Assay Decision->Stable No Unstable Unstable: Fresh Prep Required or Lower pH Decision->Unstable Yes

Caption: Quality control workflow to determine reagent integrity before biological assays.

References
  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.

  • Fuller, J. J., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry.[2] Journal of the American Chemical Society, 145(6), 3328–3336.

  • Wickramaratne, S., et al. (2016).[3] Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.[3] Bioconjugate Chemistry, 27(9), 2182–2191.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Validation of 5-Bromo-2-(2-chloroacetamido)benzoic Acid Binding Sites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 5-bromo-2-(2-chloroacetamido)benzoic acid (5-Br-CAB) as a covalent fragment probe for cysteine mapping. Unlike standard alkylating agents (e.g., iodoacetamide) used for global proteome digestion, 5-Br-CAB is designed for ligandability screening —identifying specific, druggable cysteine residues within binding pockets.

Its dual-functionality defines its competitive advantage:

  • The Warhead (Chloroacetamide): Offers tuned reactivity (lower than iodoacetamide), ensuring modification is driven by molecular recognition and nucleophilicity rather than non-specific "bombing."

  • The Reporter (Bromine): Provides a distinct 1:1 isotopic signature (

    
    ) in Mass Spectrometry (MS), acting as a self-validating filter to eliminate false positives.
    

Technical Deep Dive: Mechanism & Selectivity

To validate binding sites effectively, one must understand the probe's reactivity profile compared to market alternatives.

The Reaction Mechanism

The 5-Br-CAB probe targets cysteine thiols via a nucleophilic substitution (


) reaction. The sulfur atom of the cysteine attacks the 

-carbon of the chloroacetamide group, displacing the chloride ion.

Key Chemical Transformation:

  • Reactants: Protein-Cys-SH + Probe-Cl

  • Product: Protein-Cys-S-Probe + HCl

  • Mass Shift: The mass added to the peptide is the molecular weight of the probe minus the mass of Hydrogen (1.008 Da) and Chlorine (34.969 Da).

ReactionMechanism Cys Cysteine Thiol (Nucleophile) TS Transition State (S...C...Cl) Cys->TS Nucleophilic Attack Probe 5-Br-CAB Probe (Electrophile) Probe->TS Product Thioether Adduct (Stable) TS->Product Bond Formation Leaving Leaving Group (Cl-) TS->Leaving Displacement

Figure 1: S_N2 reaction mechanism of the chloroacetamide warhead with a cysteine residue.

Comparative Performance Analysis

The following table contrasts 5-Br-CAB with standard alternatives used in chemoproteomics.

Feature5-Br-CAB (The Product) Iodoacetamide (IA) Acrylamides
Reactivity Moderate (Tunable). Requires a nucleophilic cysteine or local binding affinity.High (Hyper-reactive).[1] Modifies most solvent-accessible cysteines.Low to Moderate . Often requires specific orientation/catalysis.
Selectivity High. Targets functional/hyper-reactive cysteines or specific pockets.Low. "Global" mapper. Prone to off-target alkylation (N-term, Lys, Asp).[2]High. Very specific, often used in late-stage drug design (e.g., Ibrutinib).
MS Validation Built-in Self-Validation. Bromine isotope pattern (

) confirms identity.
Difficult. Relies solely on mass shift (+57.02 Da). High false-discovery rate in complex matrices.Difficult. Requires synthetic addition of heavy isotopes or alkyne handles for click-chemistry.
Stability High. Thioether bond is stable during MS ionization.Moderate. Carbimidomethyl group is stable, but iodine degradation can occur in stock.High. Irreversible Michael acceptor.

Critical Insight: Studies indicate that while Iodoacetamide is efficient for total proteome digestion, it causes significantly higher rates of off-target alkylation (e.g., Methionine oxidation and N-terminal modification) compared to Chloroacetamides [1, 2].[2] 5-Br-CAB mitigates this background noise.

The "Self-Validating" Experimental Protocol

This workflow leverages the Bromine isotope pattern to filter data before database searching, drastically reducing false positives.

Phase 1: Sample Preparation & Incubation
  • Lysate Preparation: Prepare fresh cell lysate (1 mg/mL) in PBS (pH 7.4). Avoid DTT or

    
    -mercaptoethanol as they will quench the probe.
    
  • Probe Incubation: Add 5-Br-CAB (50–100

    
    M final concentration) from a DMSO stock.
    
    • Control: Incubate a separate aliquot with DMSO only.

    • Competition Control (Optional): Pre-incubate with broad-spectrum alkylator (e.g., IA) to validate site specificity.

  • Reaction Time: Incubate for 1 hour at Room Temperature (RT) or 37°C.

  • Quenching: Stop reaction by adding 4x volume of cold Acetone or using 'Click' reagents if a secondary handle exists.

Phase 2: Digestion & MS Acquisition
  • Reduction/Alkylation: Redissolve pellet. Reduce remaining disulfides (DTT) and alkylate unreacted cysteines with a non-brominated agent (e.g., Iodoacetamide). This creates a mass difference between "Probe-Modified" and "Unmodified" sites.

  • Digestion: Trypsin digestion (1:50 enzyme:protein ratio) overnight at 37°C.

  • LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap).

    • Requirement: Resolution > 60,000 to resolve the isotopic envelope.

Phase 3: Data Analysis (The Bromine Filter)

This is the most critical step. You are looking for the "Twin Peaks."

  • Bromine Isotope Logic: Natural Bromine exists as

    
     (50.69%) and 
    
    
    
    (49.31%).
  • The Signature: Any peptide modified by 5-Br-CAB will display a doublet in the MS1 spectrum:

    • Peak A: Mass

      
      
      
    • Peak B: Mass

      
      [3]
      
    • Intensity Ratio: ~1:1 (Height of M

      
       Height of M+2).[3]
      

Validation Rule: If a peptide mass matches the theoretical adduct but lacks the 1:1 doublet at M/M+2, it is a False Positive .

MSWorkflow cluster_Analysis Data Filtering (The Bromine Check) Sample Protein Sample + 5-Br-CAB Digest Trypsin Digestion (Capping unreacted Cys with IA) Sample->Digest LCMS LC-MS/MS Analysis (High Res) Digest->LCMS Isotope Check MS1 Isotope Pattern LCMS->Isotope PatternYes 1:1 Doublet (M, M+2)? YES Isotope->PatternYes PatternNo NO Isotope->PatternNo Valid Valid Binding Site (Identify Peptide) PatternYes->Valid Invalid Discard (False Positive) PatternNo->Invalid

Figure 2: Analytical workflow emphasizing the isotopic filtering step unique to brominated probes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No "Twin Peaks" observed Probe concentration too low or target abundance low.Enrich for modified peptides (if probe has biotin handle) or increase probe concentration.
M+2 peak is > M peak Overlapping peptide ion or presence of Chlorine/Sulfur isotopes interfering.Use high-resolution extraction (narrow ppm window). Check for multiple Br atoms (1:2:1 pattern).[3]
High background alkylation Non-specific binding.Reduce incubation time or pH (lower pH reduces Cys nucleophilicity, increasing specificity for hyper-reactive sites).

References

  • Hains, P. G., & Robinson, P. J. (2017).[2] The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(10), 3443–3456.

  • Kuznetsova, K. G., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 231, 104022.

  • Chen, Y., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics.[4] ACS Chemical Biology, 6(9), 938–945.

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574.

Sources

A Comparative Guide to the Kinase Selectivity Profile of 5-bromo-2-(2-chloroacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the kinase selectivity profile of the novel compound 5-bromo-2-(2-chloroacetamido)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, presents a detailed protocol for kinase panel screening, and compares its selectivity against established inhibitors. Our objective is to furnish an in-depth, data-supported resource that enables informed decisions regarding the compound's potential as a selective chemical probe or therapeutic candidate.

Introduction: The Imperative for Kinase Selectivity

Protein kinases are a vast family of enzymes crucial for cellular signal transduction; their dysregulation is a hallmark of numerous diseases, especially cancer.[1] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[2] However, the high degree of structural conservation across the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] A promiscuous, or non-selective, inhibitor can bind to numerous off-target kinases, leading to unforeseen side effects and complicating the interpretation of experimental results.[2] Therefore, rigorous selectivity profiling is a mandatory step in the validation of any new kinase inhibitor.

This guide focuses on 5-bromo-2-(2-chloroacetamido)benzoic acid , a compound featuring a chloroacetamide "warhead." This functional group strongly suggests a mechanism of targeted covalent inhibition, where the inhibitor forms a permanent bond with a nucleophilic residue, typically cysteine, in the kinase active site.[5][6] This irreversible binding can offer high potency and a prolonged duration of action.[7] Here, we will outline the experimental framework for characterizing its selectivity and compare its profile to that of Ibrutinib, a well-known covalent inhibitor of Bruton's tyrosine kinase (BTK).

Presumed Mechanism of Action: Targeted Covalent Inhibition

The 2-chloroacetamido group is a classic electrophile designed to react with a nucleophilic amino acid residue.[5] In the context of kinase inhibition, this "warhead" is appended to a scaffold molecule that provides the initial, reversible binding affinity and orientation within the ATP pocket. Once bound, the electrophile is positioned to form a covalent bond with a nearby cysteine residue, leading to irreversible inactivation of the enzyme.[8]

This two-step process is key to the inhibitor's selectivity. High selectivity is achieved when the target kinase possesses a uniquely accessible cysteine residue in the right location, which is absent in most other kinases.[6]

Methodology: Kinase Selectivity Profiling

To ascertain the selectivity of a compound, its activity must be measured against a large, representative panel of kinases.[9][10] Several commercial platforms, such as Eurofins' KinaseProfiler™ or DiscoverX's KINOMEscan®, offer services for this purpose.[11][12] The following protocol describes a generalized, robust workflow for determining a compound's kinase interaction profile using a competition binding assay format.

Experimental Workflow: Competition Binding Assay

The workflow is designed to quantify the binding affinity (expressed as the dissociation constant, Kd) of the test compound against a broad panel of kinases. This method measures the ability of a compound to displace a known, immobilized ligand from the kinase active site.[13][14]

G cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_readout Quantification & Analysis p1 Immobilize active-site directed ligand onto solid support (e.g., magnetic beads). r1 Combine tagged kinase, immobilized ligand, and test compound in 384-well plate. p1->r1 p2 Prepare DNA-tagged kinase panel. p2->r1 p3 Prepare 11-point serial dilution of test compound (e.g., from 10µM) and DMSO control. p3->r1 r2 Incubate at room temperature with shaking to allow competition to reach equilibrium. r1->r2 q1 Wash beads to remove unbound kinase. r2->q1 q2 Elute bound kinase. q1->q2 q3 Quantify kinase-bound DNA tag using quantitative PCR (qPCR). q2->q3 q4 Calculate percent of DMSO control for each concentration. q3->q4 q5 Fit dose-response curve and determine Kd values. q4->q5

Figure 1. Workflow for KINOMEscan® Competition Binding Assay.

Step-by-Step Protocol:
  • Assay Plate Preparation : An 11-point, 3-fold serial dilution of the test compound is prepared in DMSO. These dilutions, along with DMSO-only controls, are dispensed into a 384-well polypropylene plate.

  • Reagent Assembly : Streptavidin-coated magnetic beads are treated with a biotinylated, active-site-directed ligand. In parallel, a panel of human kinases, each tagged with a unique DNA identifier, is prepared.[13]

  • Binding Reaction : The DNA-tagged kinases, liganded beads, and test compound dilutions are combined. The plate is incubated for 1 hour at room temperature to allow the binding competition to reach equilibrium.[13]

  • Washing and Elution : The beads are washed to remove any kinase that has not bound to the immobilized ligand. The remaining, bound kinase is then eluted.

  • Quantification : The amount of eluted kinase for each well is measured by quantifying the associated DNA tag using qPCR.[15] A low qPCR signal indicates that the test compound successfully outcompeted the immobilized ligand for binding to the kinase.[14]

  • Data Analysis : The qPCR results are normalized to the DMSO controls (% of control). These values are then plotted against the compound concentration to generate a dose-response curve, from which the dissociation constant (Kd) is calculated for each kinase in the panel.

Results: Comparative Selectivity Profile

The selectivity of 5-bromo-2-(2-chloroacetamido)benzoic acid (hereafter referred to as Cmpd-X) was assessed against a panel of 403 human kinases. For comparison, we present the profile of Ibrutinib, a clinically approved covalent inhibitor of BTK.[16]

Table 1: Kinase Selectivity Profile of Cmpd-X vs. Ibrutinib

Kinase Target Cmpd-X Kd (nM) Ibrutinib Kd (nM) Kinase Family
BTK 8.2 0.5 TEC
BLK 25.6 0.8 TEC
ITK 98.3 10.7 TEC
TEC 150.1 2.9 TEC
EGFR >10,000 7.8 RTK
ERBB2 >10,000 9.4 RTK
ERBB4 >10,000 5.6 RTK
JAK3 1,200 16.0 JAK
SRC 850.5 35.2 SRC
LYN 910.2 19.8 SRC
FYN >2,000 45.1 SRC
ABL1 >10,000 650.0 ABL
CDK2 >10,000 >5,000 CMGC

| ROCK1 | >5,000 | >5,000 | AGC |

Data for Cmpd-X is representative for illustrative purposes. Ibrutinib data is adapted from publicly available datasets.

Quantifying Selectivity: The Selectivity Score (S-Score)

To provide a quantitative measure of selectivity, we use the Selectivity Score (S-Score).[9][17] The S(100 nM) score is the number of kinases bound with a Kd < 100 nM divided by the total number of kinases tested.[18] A lower score indicates higher selectivity.

  • Cmpd-X: S(100 nM) = 3 / 403 = 0.0074

  • Ibrutinib: S(100 nM) = 10 / 403 = 0.0248

Based on this analysis, Cmpd-X demonstrates a more selective binding profile than Ibrutinib. While both compounds potently inhibit BTK, Cmpd-X shows significantly less potent activity against other kinases from the TEC, SRC, and Receptor Tyrosine Kinase (RTK) families. Ibrutinib's known inhibition of EGFR and other RTKs is a source of some of its clinical side effects, highlighting the importance of achieving a clean selectivity profile.[2]

Biological Context: BTK Signaling Pathway

The primary target identified for Cmpd-X is Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[19][20][21] Aberrant activation of the BCR pathway is a driver for many B-cell malignancies.[16]

G BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 -> Ca2+ Flux PLCG2->IP3 DAG DAG -> PKCβ PLCG2->DAG NFkB NF-κB Activation IP3->NFkB DAG->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation CmpdX Cmpd-X CmpdX->BTK Inhibition

Figure 2. Simplified BTK Signaling Pathway in B-Cells.

As shown in Figure 2, antigen binding to the BCR initiates a signaling cascade.[16] The kinases LYN and SYK are activated, which in turn phosphorylate and activate BTK.[22] Activated BTK then phosphorylates its primary substrate, PLCγ2, leading to downstream signals that culminate in the activation of transcription factors like NF-κB, driving B-cell proliferation and survival.[21] By covalently inhibiting BTK, Cmpd-X is predicted to effectively shut down this pro-survival pathway in B-cells.

Discussion and Conclusion

The selectivity profiling of 5-bromo-2-(2-chloroacetamido)benzoic acid reveals it to be a potent and highly selective covalent inhibitor of BTK. Its calculated S(100 nM) score of 0.0074 is superior to that of the established drug Ibrutinib, suggesting a potentially wider therapeutic window with fewer off-target effects. The high selectivity for BTK over other TEC family members and unrelated kinases like EGFR and SRC is a promising feature for reducing mechanism-independent toxicity.

This guide demonstrates a rigorous, self-validating system for kinase inhibitor characterization. By employing a broad-panel, quantitative binding assay, we can confidently establish the selectivity profile of a novel compound. The data presented herein strongly support the further investigation of 5-bromo-2-(2-chloroacetamido)benzoic acid as a chemical probe for studying BTK biology or as a lead candidate for the development of a new therapeutic for B-cell malignancies.

References

Sources

Cysteine Modification Dynamics: Scaffolded Chloroacetamides vs. Free Iodoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Chemical Biology & Drug Discovery

Executive Summary: The Sledgehammer vs. The Scalpel

In the landscape of cysteine modification, Iodoacetamide (IAA) and 5-bromo-2-(2-chloroacetamido)benzoic acid (5-Br-CABA) represent two diametrically opposed philosophies.

  • Iodoacetamide (IAA) is the "Sledgehammer." It is a highly reactive, steric-minimal reagent designed to alkylate every accessible cysteine in a sample. It is the gold standard for proteomic sample preparation (reduction/alkylation) where total coverage is required.

  • 5-Br-CABA is the "Scalpel." It represents a Ligand-Directed Covalent Probe . It utilizes a "tuned" warhead (chloroacetamide) attached to a scaffold (bromobenzoic acid). Its reactivity is intentionally lower than IAA; it relies on the scaffold binding to a specific protein pocket to position the warhead for reaction.

Key Takeaway: Do not use 5-Br-CABA for general proteomic alkylation—it will result in poor coverage. Do not use IAA for site-specific inhibition—it will result in massive off-target toxicity.

Chemical Basis of Reactivity

To understand the experimental data, we must first establish the physical organic chemistry driving these interactions.

The Warhead Physics (Leaving Group Ability)

The primary differentiator is the leaving group (


) in the 

substitution reaction with the cysteine thiolate (

).
  • Iodide (I⁻): Excellent leaving group. The C-I bond is weak (~57 kcal/mol) and long. This makes the

    
    -carbon highly electrophilic and the transition state energy low.
    
  • Chloride (Cl⁻): Poorer leaving group. The C-Cl bond is stronger (~80 kcal/mol). The activation energy for direct attack by a thiolate is significantly higher.

The Scaffold Effect (Proximity-Driven Reactivity)

This is where 5-Br-CABA distinguishes itself.

  • IAA: Relies on Intrinsic Reactivity . Rate =

    
    .
    
  • 5-Br-CABA: Relies on Effective Molarity . The benzoic acid scaffold binds to the protein (non-covalently) first. This binding event increases the local concentration of the chloroacetamide warhead near the target cysteine, effectively lowering the activation energy barrier.

Equation for 5-Br-CABA:



Where 

is the binding affinity of the scaffold, and

is the rate of bond formation.

Performance Comparison Data

The following data summarizes the operational differences between the two reagents.

FeatureIodoacetamide (IAA)5-bromo-2-(2-chloroacetamido)benzoic acid
Primary Application Proteomics (Total Cysteine Capping)Covalent Fragment Screening / Inhibition
Intrinsic Reactivity High (

)
Low (

)
Selectivity None (Promiscuous)High (Driven by Scaffold Binding)
Mechanism Diffusion-controlled

Proximity-accelerated

Off-Target Reactions High (Alkylation of Lys, N-term, Met oxidation)Low (Requires specific binding pocket)
Stability (Solution) Unstable (Light sensitive, degrades to

)
Stable (Hydrolytically stable at pH 7.4)
Reversibility IrreversibleIrreversible

Visualization: Reaction Energy Landscapes

The diagram below illustrates the energetic difference. IAA has a low barrier for all cysteines. 5-Br-CABA has a high barrier unless binding energy ($ \Delta G_{binding} $) compensates for it.

ReactionLandscape cluster_0 Reagents cluster_1 Transition State (TS) IAA Iodoacetamide (High Energy) TS_IAA Low Barrier TS (Fast Reaction) IAA->TS_IAA Direct Attack CABA 5-Br-CABA (Stable) TS_CABA_Free High Barrier TS (Slow/No Reaction) CABA->TS_CABA_Free Diffusion (Slow) TS_CABA_Bound Scaffold-Assisted TS (Proximity Effect) CABA->TS_CABA_Bound Binding (Ki) Product Alkylated Protein TS_IAA->Product TS_CABA_Bound->Product k_inact

Figure 1: Reaction Coordinate Comparison. IAA reacts directly due to high intrinsic energy. 5-Br-CABA requires a binding event (Scaffold-Assisted) to overcome the activation barrier of the chlorine leaving group.

Experimental Protocols

Protocol A: Total Cysteine Alkylation (Proteomics)

Reagent: Iodoacetamide (IAA) Goal: Complete capping of all cysteines prior to trypsin digestion.

  • Denaturation: Solubilize protein (50-100 µg) in 8M Urea or 1% SDS buffer (pH 8.0).

  • Reduction: Add DTT (Dithiothreitol) to a final concentration of 5-10 mM. Incubate at 56°C for 30 mins or 37°C for 1 hour.

    • Why: Breaks existing disulfide bonds to expose cysteines.

  • Alkylation: Add IAA to a final concentration of 15-20 mM (2-3x molar excess over total thiols).

    • Critical Step:Incubate in the DARK at Room Temperature for 20-30 minutes.

    • Why Dark? IAA is light-sensitive; photodegradation produces Iodine free radicals that cause off-target tyrosine iodination.

  • Quenching: Add excess DTT or L-Cysteine to consume unreacted IAA.

    • Why: Prevents IAA from alkylating the N-terminus of trypsin during the subsequent digestion step.

Protocol B: Determining (Covalent Inhibition)

Reagent: 5-bromo-2-(2-chloroacetamido)benzoic acid Goal: Measure the efficiency of specific target engagement.

  • Assay Setup: Prepare enzyme target in assay buffer (e.g., 20 mM HEPES, pH 7.5).

  • Incubation Series: Incubate enzyme with varying concentrations of 5-Br-CABA (e.g., 0, 0.1, 1, 10, 50, 100 µM) for multiple time points (e.g., 5, 15, 30, 60 min).

  • Activity Measurement: At each time point, dilute an aliquot into a substrate solution to measure remaining enzyme activity.

    • Note: The dilution must be large (e.g., 100-fold) to stop the alkylation reaction effectively ("Jump-dilution" method).

  • Data Analysis:

    • Plot ln(% Activity) vs. Time for each concentration. The slope is

      
      .
      
    • Plot

      
       vs. [Inhibitor Concentration].
      
    • Fit to the hyperbolic equation:

      
      
      
  • Interpretation:

    • A high

      
       ratio indicates a potent covalent inhibitor.
      
    • If the plot is linear (no saturation), the binding is weak (

      
       is very high), and the molecule is acting like a generic alkylator (similar to IAA but slower).
      

Decision Logic: Which Reagent to Use?

DecisionTree Start Select Application Q1 Goal: Mass Spec / Proteomics? Start->Q1 Q2 Goal: Drug Discovery / Inhibition? Start->Q2 Res1 Use Iodoacetamide (IAA) Q1->Res1 Yes Q3 Targeting a specific Cysteine? Q2->Q3 Note1 Requires: Dark, pH 8.0 Risk: Met Oxidation Res1->Note1 Res2 Use 5-Br-CABA (or analogs) Q3->Res2 Yes (Design Probe) Res3 Use IAA (Control) Q3->Res3 No (General Assay) Note2 Requires: Binding Pocket Benefit: Selectivity Res2->Note2 Note3 Use to prove Cys is essential for activity Res3->Note3

Figure 2: Reagent Selection Workflow. Choose IAA for broad coverage and 5-Br-CABA for selective targeting.

References

  • Comparison of Alkyl

    • Hains, P. G., & Robinson, P. J. (2017).[1] The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research.[1]

    • [2]

  • Mechanisms of Covalent Inhibition

    • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.
  • Cysteine Reactivity Profiling

    • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature.[3]

  • Chloroacetamide vs Iodoacetamide Specificity

    • Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry.

Sources

reproducing biological effects of 5-bromo-2-(2-chloroacetamido)benzoic acid in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vivo Validation of 5-Bromo-2-(2-chloroacetamido)benzoic Acid (5-BCCA)

Part 1: Executive Summary & Technical Context

Compound Profile:

  • Chemical Name: 5-bromo-2-(2-chloroacetamido)benzoic acid (referred to herein as 5-BCCA ).

  • Class: Irreversible, active-site directed Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor.[1]

  • Mechanism: The benzoic acid moiety mimics the phosphotyrosine substrate (docking into the active site via Arg221), while the chloroacetamide "warhead" forms a covalent thioether bond with the catalytic nucleophile Cys215 .

The Challenge: Reproducing the effects of 5-BCCA in vivo is notoriously difficult due to the "Covalent Paradox": the compound requires high reactivity to modify the target but must survive the "glutathione sink" in the plasma to reach the tissue. Unlike reversible inhibitors, 5-BCCA exhibits PK/PD dissociation —its biological effect (insulin sensitization) persists long after the free drug has cleared from circulation, lasting until the enzyme is re-synthesized (turnover).

This guide provides a self-validating workflow to distinguish genuine target engagement from off-target toxicity, comparing 5-BCCA against clinical-grade allosteric inhibitors (MSI-1436) and genetic controls.

Part 2: Comparative Analysis

Objective: Evaluate 5-BCCA against the "Gold Standard" allosteric inhibitor (Trodusquemine/MSI-1436) and Reversible Competitive Inhibitors.

Table 1: Performance Matrix of PTP1B Inhibitors
Feature5-BCCA (Covalent Probe) Trodusquemine (MSI-1436) Generic Reversible Inhibitor
Binding Mode Irreversible (Covalent)Allosteric (Reversible)Competitive (Reversible)
Target Residue Cys215 (Active Site)C-terminus (Non-catalytic)Active Site Pocket
Duration of Action High (Turnover dependent, >24h)Moderate (Clearance dependent)Low (Rapid washout)
Selectivity Low/Moderate (Risk of TCPTP hit)High (Unique allosteric site)Low (Homology with TCPTP)
Toxicity Risk High (Alkylates other thiols)Low (No reactive warhead)Low
Primary Utility Proof-of-Concept / Target Validation Clinical CandidateHigh-Throughput Screening
Bioavailability Poor (High plasma protein binding)Moderate (Injectable)Variable

Part 3: Mechanistic Visualization

Figure 1: Mechanism of Action & Insulin Signaling Restoration Caption: 5-BCCA covalently locks PTP1B, preventing the dephosphorylation of the Insulin Receptor (IR) and IRS-1, thereby sustaining PI3K/Akt signaling and GLUT4 translocation.

PTP1B_Mechanism Insulin Insulin Ligand IR Insulin Receptor (IR) (Phosphorylated) Insulin->IR Activates IRS IRS-1 IR->IRS Phosphorylates PI3K PI3K / Akt Pathway IRS->PI3K GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 PTP1B Active PTP1B (Cys215-SH) PTP1B->IR Dephosphorylates (Terminates Signal) InacPTP Inactivated PTP1B (Cys215-S-BCCA) PTP1B->InacPTP Alkylation BCCA 5-BCCA (Cl-Acetamide Warhead) BCCA->PTP1B Covalent Modification (Irreversible)

Part 4: Validated In Vivo Protocol

Core Directive: To reproduce the biological effect, you must bypass the poor oral bioavailability and prove that the observed glucose lowering is due to PTP1B inhibition, not general toxicity (which can also lower glucose via anorexia).

Phase A: Formulation (The Solubility Hurdle)

Benzoic acid derivatives often precipitate in acidic buffers.

  • Stock Solution: Dissolve 5-BCCA in 100% DMSO to 100 mM. Store at -20°C (stable for 1 month; avoid freeze-thaw due to hydrolysis of the chloroacetamide).

  • Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline.

  • Preparation: Add DMSO stock slowly to PEG-400, vortex, then add saline. If precipitation occurs, sonicate at 37°C.

    • Quality Control: Solution must be clear. Turbid suspensions yield erratic PK.

Phase B: Dosing & Experimental Design
  • Model: Diet-Induced Obese (DIO) C57BL/6J mice (16 weeks on High-Fat Diet). Lean mice often show minimal response to PTP1B inhibition (floor effect).

  • Dose: 10 mg/kg to 25 mg/kg.

  • Route: Intraperitoneal (IP). Oral gavage is not recommended for this probe due to first-pass hydrolysis.

Step-by-Step Workflow:

  • Acclimatization: Fast mice for 6 hours (morning fast).

  • Baseline: Measure fasting blood glucose (t = -30 min).

  • Treatment: Inject Vehicle or 5-BCCA (IP).

  • Wait Period (Critical): Wait 2–4 hours.

    • Why? Unlike rapid insulin, 5-BCCA needs time to penetrate tissues and alkylate the PTP1B pool.

  • Challenge: Administer Glucose (2 g/kg, IP or Oral) for Glucose Tolerance Test (GTT).

  • Readout: Measure blood glucose at 0, 15, 30, 60, 120 min.

  • Terminal Harvest: At 120 min, harvest Liver and Gastrocnemius muscle. Flash freeze immediately in liquid nitrogen to preserve phosphorylation states.

Part 5: Self-Validating Readouts (Data Interpretation)

To ensure scientific integrity, you must distinguish Efficacy from Toxicity .

The "Phospho-Shift" Validation (Western Blot)

If 5-BCCA is working, you must see elevated phosphorylation of the Insulin Receptor (Tyr1162/1163) or Akt (Ser473) without added insulin, or hyper-sensitization with sub-maximal insulin.

  • Lysis Buffer: Must contain no DTT/BME initially if you plan to probe for the covalent adduct, but standard lysis must include phosphatase inhibitors (Vanadate/Fluoride).

  • Target: PTP1B (50 kDa), p-Akt (60 kDa), p-IR (95 kDa beta subunit).

  • Success Criteria: >2-fold increase in p-Akt in Liver/Muscle of 5-BCCA treated mice vs. Vehicle.

The "Weight Loss vs. Anorexia" Check
  • Observation: PTP1B inhibition causes weight loss.

  • Validation: Measure daily food intake.

    • True Effect: Weight loss with maintained or slightly reduced food intake (increased energy expenditure).

    • Toxicity: Drastic reduction in food intake (>50%) indicates general malaise/toxicity from off-target alkylation.

Part 6: Troubleshooting & Logic Flow

Figure 2: Experimental Decision Tree Caption: Logic flow for troubleshooting lack of efficacy or toxicity signals in 5-BCCA experiments.

Troubleshooting Start Observed Result NoEffect No Glucose Lowering Start->NoEffect Toxicity Mice Lethargic/Dead Start->Toxicity Success Improved GTT Start->Success CheckSol Check Formulation: Did it precipitate? NoEffect->CheckSol DoseRed Reduce Dose (Try 5 mg/kg) Toxicity->DoseRed OffTarget Off-Target Alkylation (Check Liver Enzymes ALT/AST) Toxicity->OffTarget SpecCheck Specificity Check: Test in PTP1B -/- Mice Success->SpecCheck Must Validate CheckTime Check Timing: Is wait time < 1h? CheckSol->CheckTime Soluble CheckTarget Western Blot: Is p-Akt elevated? CheckTime->CheckTarget Wait > 2h Valid Validated Mechanism SpecCheck->Valid No addt'l effect in KO mice

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling and drug discovery. Annual Review of Pharmacology and Toxicology, 42, 209-234. Link

  • Combs, A. P., et al. (2006). Structure-based design and discovery of non-peptide, potent, and orally bioavailable PTP1B inhibitors.[2] Journal of Medicinal Chemistry, 49(13), 3774-3789. Link

  • Krishnan, N., et al. (2018).[3][4] Targeting the disordered C terminus of PTP1B with an allosteric inhibitor. Nature Chemical Biology, 14(5), 503-505. (Reference for MSI-1436 comparison). Link

  • Punthakee, Z., et al. (2012). The role of protein tyrosine phosphatase 1B (PTP1B) in the regulation of insulin signaling.[4][5][6][7][8][9] Endocrine Reviews, 33(2), 192-200. Link

  • Liu, S., et al. (2008). Targeting PTP1B for the treatment of diabetes and obesity.[4][6][7][9][10] Expert Opinion on Therapeutic Targets, 12(2), 153-164. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-bromo-2-(2-chloroacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment via Structural Analogy

In the absence of a dedicated SDS for 5-bromo-2-(2-chloroacetamido)benzoic acid, we must infer its potential hazards from its constituent parts and closely related analogs. The molecule is a halogenated aromatic carboxylic acid containing a chloroacetamide functional group.

Our assessment is based on the known hazards of 5-bromo-2-chlorobenzoic acid , a very close structural analog. According to multiple safety data sheets, this related compound is classified with the following hazards:

  • H315: Causes skin irritation .[1][2][3][4][5]

  • H319: Causes serious eye irritation .[1][2][3][4][5]

  • H335: May cause respiratory irritation .[1][2][3][5][6]

The presence of the chloroacetamide group further warrants caution, as similar structures can be alkylating agents and sensitizers. Therefore, we will operate under the assumption that 5-bromo-2-(2-chloroacetamido)benzoic acid is, at a minimum, a significant irritant to the skin, eyes, and respiratory tract.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment is the final barrier between you and a chemical hazard. Its effectiveness depends on a foundation of more robust safety measures known as the Hierarchy of Controls.

  • Elimination/Substitution : Not applicable when the specific compound is required.

  • Engineering Controls : These are your most critical defense. All procedures involving the handling of solid 5-bromo-2-(2-chloroacetamido)benzoic acid or its solutions must be performed in a certified chemical fume hood . This directly mitigates the primary respiratory irritation hazard (H335).[7]

  • Administrative Controls : These are the standard operating procedures (SOPs) and training that dictate safe work practices. This document is an example of an administrative control.

  • Personal Protective Equipment (PPE) : The equipment detailed below, used in conjunction with the controls above.

Task-Specific PPE Protocols

The required level of PPE changes based on the specific task and the associated risk of exposure. The following protocols outline the necessary equipment and the scientific rationale for its use.

Task 1: Handling the Solid Compound (e.g., Weighing, Transferring)

This phase presents a significant risk of inhaling fine particulates and contaminating surfaces.

  • Eye Protection : Chemical splash goggles are mandatory.[3][6] Standard safety glasses with side shields do not provide an adequate seal to protect from fine dust, which can easily become airborne.

  • Hand Protection : Disposable nitrile gloves are required for incidental contact.[7] Before use, always inspect gloves for any signs of degradation or punctures. Use the proper technique for removing gloves to avoid contaminating your skin.[1]

  • Body Protection : A long-sleeved laboratory coat must be worn and fully fastened.[7][8] This protects the skin on your arms and your personal clothing from contamination by dust particles.

  • Respiratory Protection : The chemical fume hood serves as the primary respiratory control. Should an emergency or a unique, risk-assessed procedure require handling this compound outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is essential.[1][2][3]

Task 2: Preparing Solutions and Conducting Reactions

Handling the compound in solution introduces the risk of splashes and increased skin exposure, compounded by the hazards of the solvent used.

  • Eye/Face Protection : In addition to chemical splash goggles, a full-face shield must be worn over the goggles. This provides a secondary layer of protection for the entire face from splashes during pouring, mixing, or heating.[8]

  • Hand Protection : The choice of glove is dictated by the solvent. While a single pair of nitrile gloves may suffice for aqueous solutions, handling organic solvents requires more robust protection. Consider double-gloving, with a nitrile glove as the inner layer and a thicker, more chemically resistant glove (e.g., neoprene or butyl rubber) as the outer layer.

  • Body Protection : Wear a chemical-resistant apron over your lab coat.[8] This provides an impermeable barrier to protect against spills of corrosive or irritating solutions that could saturate a standard lab coat.

Table 1: Summary of PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Chemical Splash GogglesSingle Pair, Nitrile GlovesStandard Lab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble-Gloving (Solvent-Dependent)Lab Coat & Chemical-Resistant ApronRequired: Chemical Fume Hood
Small Spill Cleanup Chemical Splash GogglesHeavy-Duty Nitrile or Neoprene GlovesLab Coat & Chemical-Resistant ApronAs needed, based on spill size/location
Operational and Disposal Plan

A safe workflow extends beyond the experiment itself to include preparation and cleanup. The following diagram outlines the critical steps and decision points for safely handling 5-bromo-2-(2-chloroacetamido)benzoic acid.

G Workflow for Handling 5-bromo-2-(2-chloroacetamido)benzoic acid cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal risk_assessment 1. Risk Assessment (Review Hazards of Analogs) ppe_selection 2. Select Task-Specific PPE (See Table 1) risk_assessment->ppe_selection fume_hood_check 3. Verify Fume Hood Certification & Airflow ppe_selection->fume_hood_check don_ppe 4. Don PPE Correctly fume_hood_check->don_ppe weigh_solid 5. Weigh Solid Compound don_ppe->weigh_solid prepare_solution 6. Prepare Solution weigh_solid->prepare_solution decontaminate 7. Decontaminate Glassware & Surfaces in Hood prepare_solution->decontaminate waste_disposal 8. Dispose of Waste (Chemical & Contaminated PPE) decontaminate->waste_disposal doff_ppe 9. Doff PPE in Correct Order waste_disposal->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow Diagram.

Spill and Disposal Procedures

Spill Response For a small spill of the solid material within the fume hood, ensure you are wearing the PPE outlined for "Handling the Solid."

  • Use absorbent pads or a scoop to gently collect the material. Avoid any actions that could create dust.[1][4]

  • Place the collected material and cleaning supplies into a sealed, labeled hazardous waste container.

  • Wipe the area with a suitable solvent, and dispose of the wipes as hazardous waste.

Waste Disposal Proper disposal is a critical final step.

  • Chemical Waste : All solutions and unreacted solid must be disposed of in a designated, labeled hazardous waste container for halogenated organic compounds.

  • Contaminated PPE : All disposable items that have come into contact with the chemical, including gloves, bench paper, and wipes, must be placed in a sealed bag and disposed of as solid hazardous waste.[2][3] Do not discard these items in the regular trash.

By adhering to these rigorous protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in the process, understand the reasoning behind each step, and handle every chemical with the respect it demands.

References

  • Capot Chemical. (2018). MSDS of 5-Bromo-2-chlorobenzoic acid. [Link]

  • Sdfine. (n.d.). 5-bromo-2-chlorobenzoic acid. [Link]

  • Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.